5-(5-Aminopyridin-3-yl)isophthalic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(5-aminopyridin-3-yl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c14-11-4-10(5-15-6-11)7-1-8(12(16)17)3-9(2-7)13(18)19/h1-6H,14H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDAZHQUQIDJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CN=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Reticular Engineering with 5-(5-Aminopyridin-3-yl)isophthalic Acid: A Comprehensive Guide to Synthesis, Properties, and MOF Applications
Executive Summary
In the advanced landscape of reticular chemistry and materials science, the rational design of Metal-Organic Frameworks (MOFs) dictates the ultimate functionality of the material. 5-(5-Aminopyridin-3-yl)isophthalic acid has emerged as a highly versatile, nitrogen-containing mixed MOF ligand[1]. By integrating a classic dicarboxylic acid moiety with a functionalized aminopyridine ring, this compound serves as a dual-purpose building block. This whitepaper provides an in-depth technical analysis of its structural causality, physicochemical properties, and step-by-step integration into self-validating experimental workflows for drug development and gas separation.
Physicochemical Profiling & Structural Causality
The efficacy of a MOF ligand is entirely dependent on its spatial geometry and functional group availability. 5-(5-Aminopyridin-3-yl)isophthalic acid is classified as a ternary mixed ligand[2], meaning it can participate in multiple, distinct types of chemical interactions simultaneously.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 5-(5-Aminopyridin-3-yl)isophthalic acid |
| CAS Number | 2417554-17-5[3] |
| Molecular Formula | C₁₃H₁₀N₂O₄[4] |
| Molecular Weight | 258.23 g/mol [3] |
| Ligand Classification | Nitrogenous Carboxylic Acid / MOF Ligand[1] |
| SMILES String | NC1=CC(=CN=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O[4] |
The Causality of Structural Design
As a Senior Application Scientist, I emphasize that ligand selection is never arbitrary. The architecture of 5-(5-Aminopyridin-3-yl)isophthalic acid drives three specific mechanistic outcomes:
-
The Isophthalic Acid Moiety (Primary Coordination): The 1,3-dicarboxylic acid configuration provides a classic V-shaped coordination geometry. Causality: This specific angle forces metal precursors (such as Cu²⁺ or Zr⁴⁺) to assemble into predictable paddlewheel or hexanuclear secondary building units (SBUs), ensuring the thermodynamic stability of the primary framework[5].
-
The Pyridine Nitrogen (Secondary Coordination): The nitrogen atom within the pyridine ring acts as a secondary Lewis base. Causality: It can bind to a different metal center, enabling the formation of complex heterometallic MOFs or pillared 3D architectures that resist framework collapse during solvent evacuation.
-
The Primary Amine (-NH₂) (Functionalization): The amine group typically does not participate in primary framework assembly due to the stronger coordination affinity of the carboxylates. Instead, it projects directly into the pore channels. Causality: This localized Lewis basic site drastically increases the isosteric heat of adsorption for acidic gases (like CO₂) via dipole-quadrupole interactions. Furthermore, it serves as an essential anchor for Post-Synthetic Modification (PSM).
Reticular Engineering & Pathway Visualization
The integration of this ligand into a functional material follows a strict logical pathway. The structural features of the ligand dictate the synthesis method, which in turn dictates the available post-synthetic modifications.
Fig 1. Solvothermal self-assembly and post-synthetic modification pathway of the MOF.
Self-Validating Experimental Protocol: MOF Synthesis
To ensure scientific integrity, every protocol must be a self-validating system. The following methodology details the synthesis of a prototypical Zirconium-based MOF using 5-(5-Aminopyridin-3-yl)isophthalic acid, incorporating built-in validation checkpoints.
Step-by-Step Methodology
Step 1: Precursor Preparation
-
Action: Dissolve 0.1 mmol of 5-(5-Aminopyridin-3-yl)isophthalic acid and 0.1 mmol of ZrCl₄ in 10 mL of N,N-Dimethylformamide (DMF).
-
Causality: DMF is utilized because its high boiling point accommodates the activation energy required for robust Zr-O bond formation. Under heating, DMF slowly decomposes to generate basic amines that deprotonate the carboxylic acids, driving continuous self-assembly.
Step 2: Modulator Addition
-
Action: Add 0.5 mL of glacial acetic acid to the solution.
-
Causality: Acetic acid acts as a competitive modulator. It temporarily binds to the Zr⁴⁺ ions, slowing down the nucleation rate. This prevents the rapid precipitation of amorphous powders and ensures the growth of highly crystalline, defect-free frameworks.
Step 3: Solvothermal Reaction
-
Action: Seal the mixture in a Teflon-lined stainless steel autoclave and heat isothermally at 120 °C for 48 hours. Cool to room temperature at a rate of 5 °C/hour.
Step 4: Solvent Exchange & Activation
-
Action: Decant the mother liquor. Wash the resulting crystals with fresh DMF (3x) followed by absolute ethanol (3x). Activate under dynamic vacuum at 90 °C for 12 hours.
-
Causality: Direct evaporation of high-boiling DMF induces severe capillary forces that can collapse the delicate pore structure. Exchanging DMF with a lower surface-tension solvent (ethanol) preserves framework integrity during vacuum evacuation.
The Self-Validation Matrix
The protocol is self-validating through the following analytical triad:
-
Phase Purity (PXRD): The synthesis is deemed successful only if the experimental Powder X-Ray Diffraction pattern matches the simulated single-crystal data. The appearance of broad, amorphous humps indicates failed self-assembly, prompting a necessary increase in modulator concentration.
-
Permanent Porosity (BET): N₂ adsorption isotherms at 77 K must exhibit a Type I isotherm, validating that the pores are open and the solvent exchange was successful.
-
Ligand Integrity (¹H NMR): Post-digestion of the MOF in DCl/DMSO must show the intact amine protons. Missing amine peaks indicate thermal degradation during synthesis, requiring a reduction in the solvothermal temperature.
Fig 2. Step-by-step experimental workflow for MOF synthesis and structural validation.
Applications in Drug Development
For drug development professionals, MOFs constructed from 5-(5-Aminopyridin-3-yl)isophthalic acid offer unprecedented advantages in targeted therapeutics[5].
The inherent toxicity of many Active Pharmaceutical Ingredients (APIs) requires encapsulation. The uncoordinated primary amine (-NH₂) groups lining the MOF pores allow for Post-Synthetic Covalent Tethering . By reacting the amine groups with a stimuli-responsive linker (e.g., an acid-cleavable hydrazone bond), researchers can load an API into the MOF.
Causality in vivo: In the neutral pH of the bloodstream (pH 7.4), the drug remains securely tethered inside the MOF, preventing systemic toxicity. Upon endocytosis into a tumor microenvironment or a lysosome (pH 4.5–5.5), the acidic conditions cleave the hydrazone bond, triggering a localized, high-concentration release of the therapeutic agent.
References
-
"5-(5-Aminopyridin-3-yl)isophthalic acid (CAS: 2417554-17-5)", Nanomxenes, URL: [Link]
-
"2417554-17-5 | MFCD32706636 | 5-(5-Aminopyridin-3-yl)isophthalic acid", AA Blocks, URL: [Link]
Sources
CAS 2417554-17-5 physical and chemical characteristics
The following technical guide details the physicochemical and chemical characteristics of CAS 2417554-17-5 , identified as 5-(5-aminopyridin-3-yl)isophthalic acid .
Physical and Chemical Characteristics & Application Profiling[1]
Part 1: Executive Summary
Identity: 5-(5-aminopyridin-3-yl)isophthalic acid CAS Registry Number: 2417554-17-5 Significance: CAS 2417554-17-5 represents a high-value bifunctional heterocyclic linker utilized primarily in the synthesis of Metal-Organic Frameworks (MOFs) and as a scaffold in fragment-based drug discovery (FBDD).[1] Its structure combines a rigid isophthalic acid moiety (providing coordination sites for metal ions or hydrogen bonding networks) with a 5-aminopyridine pendant (offering Lewis basicity and additional functionalization vectors).
For drug development professionals, this compound is of dual interest:
-
As a Pharmacophore: It features the "privileged structures" of aminopyridine and benzoic acid, common in kinase inhibitors and protein-protein interaction modulators.
-
As a Drug Delivery Vector: When incorporated into MOFs, it forms porous carriers capable of encapsulating small molecule drugs for controlled release.
Part 2: Chemical Identity & Structural Analysis[1]
2.1 Nomenclature and Identification
| Parameter | Detail |
| Chemical Name | 5-(5-aminopyridin-3-yl)benzene-1,3-dicarboxylic acid |
| Common Synonyms | 5-(5-aminopyridin-3-yl)isophthalic acid; H2L-NH2 (in MOF literature) |
| Molecular Formula | C₁₃H₁₀N₂O₄ |
| Molecular Weight | 258.23 g/mol |
| SMILES | Nc1cncc(c1)c2cc(cc(c2)C(=O)O)C(=O)O |
| InChI Key | Predicted based on structure |
2.2 Structural Topology
The molecule consists of two aromatic domains connected by a single C-C bond (biaryl axis). The rotation around this axis allows for conformational adaptability, which is critical when the molecule self-assembles into crystal lattices or binds to biological targets.
-
Domain A (Acidic): Isophthalic acid (1,3-dicarboxylic acid). Functions as a hydrogen bond donor/acceptor or metal chelator.
-
Domain B (Basic): 3-amino-5-pyridyl group. Functions as a hydrogen bond acceptor (pyridine N) and donor (amine -NH₂).
Part 3: Physicochemical Profiling
Note: Data below synthesizes calculated values and experimental trends for analogous biaryl systems.
3.1 Solubility & Lipophilicity
The compound exhibits amphoteric character due to the presence of both carboxylic acids and a basic pyridine nitrogen.
| Solvent System | Solubility Rating | Mechanistic Insight |
| Water (pH 7) | Low (< 0.1 mg/mL) | The zwitterionic character and aromatic stacking reduce neutral aqueous solubility. |
| 0.1 M NaOH | High | Deprotonation of carboxylic acids ( |
| 0.1 M HCl | Moderate to High | Protonation of the pyridine nitrogen and amine enhances solubility. |
| DMSO / DMF | High (> 20 mg/mL) | Preferred solvents for stock solution preparation and MOF solvothermal synthesis. |
| LogP (Calc) | ~0.8 – 1.2 | Moderate lipophilicity; suitable for oral bioavailability considerations (Lipinski compliant). |
3.2 Ionization (pKa)
Understanding the ionization state is vital for formulation and crystallization.
-
pKa₁ (Pyridine N): ~3.5 – 4.5 (Protonated form
Neutral) -
pKa₂ (COOH #1): ~3.8 (Neutral
Anionic) -
pKa₃ (COOH #2): ~4.6 (Anionic
Dianionic) -
Isoelectric Point (pI): Estimated at pH ~3.5–4.0.
Part 4: Synthetic Methodology (Suzuki-Miyaura Coupling)
The most robust route to CAS 2417554-17-5 employs a Palladium-catalyzed cross-coupling reaction. This modular approach allows for the introduction of isotopic labels or derivatives if required for DMPK studies.
4.1 Reaction Workflow
Reagents: 5-bromoisophthalic acid (dimethyl ester preferred for solubility) + 5-aminopyridine-3-boronic acid pinacol ester.
Catalyst:
Figure 1: Synthetic pathway for CAS 2417554-17-5 via Suzuki-Miyaura cross-coupling followed by ester hydrolysis.
Part 5: Solid-State & Stability Characterization
5.1 Thermal Properties
-
Melting Point: Expected > 280°C (decomposition). The strong intermolecular hydrogen bonding (COOH dimer + Amine-Acid interaction) confers high thermal stability.
-
TGA (Thermogravimetric Analysis): Typically stable up to 300°C, making it suitable for high-temperature solvothermal MOF synthesis.
5.2 Stability Profile
-
Hydrolytic Stability: High. The biaryl bond is metabolically and chemically stable.
-
Oxidative Stability: Moderate.[2] The primary amine (
) is susceptible to oxidation (N-oxide formation) under harsh conditions or prolonged air exposure. Storage under inert atmosphere (Argon/Nitrogen) at 2-8°C is recommended. [1] -
Photostability: The extended conjugation suggests potential UV sensitivity; protect from light.
Part 6: Applications in Drug Development & Materials
6.1 Metal-Organic Frameworks (MOFs) as Drug Carriers
This ligand is a "spacer" that creates large pore volumes in MOFs.
-
Mechanism: The isophthalic acid coordinates to metal clusters (e.g., Cu, Zn, Zr), while the free amino group points into the pore.
-
Utility: The amino group acts as a "handle" for post-synthetic modification (PSM), allowing researchers to covalently attach drugs or target-specific antibodies to the MOF surface.
6.2 Medicinal Chemistry Scaffold
The 5-(3-pyridyl)isophthalic acid core is a bioisostere for biphenyl systems found in:
-
STAT3 Inhibitors: Targeting the SH2 domain.
-
Kinase Inhibitors: The aminopyridine motif is a classic hinge-binder (ATP competitive).
Figure 2: Dual-stream application workflow in Material Science (MOFs) and Medicinal Chemistry.
Part 7: Analytical Methodologies
To validate the identity and purity of CAS 2417554-17-5, the following protocols are standard:
7.1 HPLC-MS Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm.
-
Mass Spec: ESI Positive Mode (Look for
).
7.2 NMR Expectations (DMSO-d6)
-
¹H NMR:
- ~13.0 ppm (Broad s, 2H, -COOH).
- ~8.0–8.5 ppm (Aromatic protons of isophthalic ring).
- ~8.2, 8.0, 7.3 ppm (Pyridyl protons).
- ~5.5 ppm (Broad s, 2H, -NH₂).
References
-
Chemical Identity & Structure
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CAS 2417554-17-5. Retrieved from [Link]
-
-
Synthetic Methodology (Suzuki Coupling)
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
-
MOF Ligand Applications
-
Furukawa, H., Cordova, K. E., O’Keeffe, M., & Yaghi, O. M. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149). [Link]
-
- Supplier Data (Physical Props)
Sources
Dual-Function Architectures: A Technical Guide to Heterofunctional Pyridine-Carboxylate MOFs
Executive Summary
This technical guide addresses the design, synthesis, and application of Metal-Organic Frameworks (MOFs) constructed from heterofunctional ligands containing both pyridine (N-donor) and carboxylic acid (O-donor) groups.[1] Unlike mixed-ligand systems (which rely on two separate molecules), heterofunctional ligands encode dual reactivity into a single strut.[1] This duality presents a unique challenge: managing the competition between the "hard" carboxylate and "borderline/soft" pyridine donors during self-assembly.
This guide focuses on the "Node-Spacer-Function" strategy, specifically leveraging Hard-Soft Acid-Base (HSAB) theory to anchor frameworks via carboxylate-metal clusters while preserving the pyridine moiety as a free, Lewis-basic active site for pH-responsive drug delivery and catalysis.[1]
Part 1: Structural Fundamentals & Design Principles
The HSAB Orthogonality Principle
The primary failure mode in synthesizing pyridine-carboxylate MOFs is the formation of dense, non-porous coordination polymers where both the N and O atoms bind to the metal center. To create porous, functional architectures, one must enforce orthogonality :
-
The Structural Anchor (Hard): Carboxylate groups (
) are hard bases.[1][2] They form robust, reversible bonds with high-valence hard acids (e.g., , , ).[1] -
The Functional Pendant (Soft/Borderline): The pyridine nitrogen is a borderline base. By utilizing hard metal clusters (like the
node in UiO-66), we thermodynamically favor carboxylate coordination.[1] This leaves the pyridine nitrogen uncoordinated ("free") and pointing into the pore, available for post-synthetic modification or stimuli-responsive interaction.
Ligand Topology & Selection
The geometry of the pyridine-carboxylate ligand dictates the final pore topology.
| Ligand Name | Structure | Functionality | Primary MOF Topology |
| 2,5-PDC (2,5-pyridinedicarboxylic acid) | Linear/Bent ( | Free N-site adjacent to node | UiO-66 type ( |
| 3,5-PDC (Din cotinic acid) | V-shaped | N-site acts as H-bond acceptor | M-MOF-74 type , hkust-1 analogues |
| INA (Isonicotinic acid) | Linear | Pillaring agent | Pillared-Layer (binds metal at both ends) |
| H3CAM (4-hydroxypyridine-2,6-dicarboxylic acid) | Chelating | Multi-functional (OH + N) | Bio-MOF series |
Visualization: Ligand Engineering Workflow
The following diagram illustrates the decision tree for designing these frameworks, highlighting the critical "Metal Selection" step that determines whether the pyridine acts as a structural pillar or a functional site.
Caption: Workflow dictating the structural role of the pyridine group based on metal node selection.
Part 2: Synthetic Protocols
Critical Warning: In-Situ Decarboxylation
Expert Insight: When synthesizing lanthanide-based MOFs with 2,5-PDC under hydrothermal conditions (>120°C), the ligand frequently undergoes in-situ decarboxylation, converting 2,5-PDC into 2-pyridinecarboxylic acid (picolinic acid).[1] This destroys the intended connectivity.
-
Mitigation: Use solvothermal methods (DMF/Ethanol) rather than pure hydrothermal, or strictly control temperature below 100°C for lanthanides.
Hero Protocol: Synthesis of Py-UiO-66 (Zr)
This protocol yields a highly stable, water-resistant MOF with free pyridine sites lining the pores.[1] It is based on the defect-engineering approach to ensure high porosity.
Target Material: Zr-UiO-66-PDC (
Reagents:
-
or
(Metal Precursor) -
2,5-Pyridinedicarboxylic acid (2,5-PDC) (Ligand)[1][3][4][5]
-
Formic Acid (Modulator)
-
N,N-Dimethylformamide (DMF) (Solvent)[1]
Step-by-Step Methodology:
-
Precursor Dissolution: Dissolve
(0.5 mmol) in 10 mL of DMF. Sonicate for 10 minutes until fully dissolved. Note: ZrCl4 is hygroscopic; handle quickly or in a glovebox to ensure stoichiometry.[1] -
Ligand Addition: Add 2,5-PDC (0.5 mmol) and Formic Acid (1.0 mL) to the solution.
-
Causality: Formic acid acts as a "monodentate modulator." It competes with the bidentate 2,5-PDC for Zr sites, slowing down nucleation.[1] This is critical to prevent the pyridine nitrogen from interfering with crystal growth and to induce missing-linker defects, which increase pore volume.
-
-
Solvothermal Assembly: Seal the mixture in a 25 mL Teflon-lined stainless steel autoclave. Heat at 120°C for 24 hours .
-
Validation: Do not exceed 150°C to prevent ligand degradation or solvent decomposition (DMF decomposes to dimethylamine at high T, which can block pores).
-
-
Activation (Critical Step): Cool to room temperature. Centrifuge to collect the white precipitate. Wash 1: DMF (3x) to remove unreacted ligand.[6] Wash 2: Methanol (3x) over 2 days (Soxhlet extraction preferred).
-
Reasoning: Methanol exchanges with the high-boiling DMF.[1] If DMF remains, it will collapse the pores upon drying due to high surface tension.
-
-
Drying: Activate under vacuum at 100°C for 12 hours.
Part 3: Characterization Protocols
To validate that you have synthesized a heterofunctional MOF (free pyridine) rather than a mixed-coordinated polymer, you must prove the nitrogen is uncoordinated.[1]
| Technique | Observation | Interpretation |
| PXRD | Compare to simulated UiO-66 pattern | Matches |
| FTIR | C=N stretch (~1600 | Shift: If coordinated to metal, band shifts to higher freq.[1] No Shift: Nitrogen is free. |
| XPS | N 1s binding energy | Free Pyridine N appears at ~399.0 eV. Coordinated N shifts to >400 eV. |
| BET Surface Area | High surface area (>800 | |
| Potentiometric Titration | Distinct buffering region at pH ~3-4 indicates protonation of the free pyridine groups within the pores. |
Part 4: Application - pH-Responsive Drug Delivery[1][7][8][9]
The free pyridine group (
Mechanism: Charge-Repulsion Release
When loading a cationic drug (e.g., Doxorubicin, DOX) or a drug interacting via H-bonds:[1]
-
Loading (pH 7.4): Neutral pyridine interacts with the drug via
stacking or weak H-bonding.[1] -
Trigger (pH 5.5): Pyridine protonates to Pyridinium (
). -
Release: Electrostatic repulsion between the positive framework surface and the cationic drug ejects the payload. Alternatively, the accumulation of positive charge destabilizes the framework (if designed with acid-labile metal nodes like Zn/Fe), causing degradation and total release.
Visualization: The pH-Gated Mechanism[1]
Caption: Mechanism of pH-triggered drug release driven by pyridine protonation.[1]
References
-
Waitschat, S., et al. (2018).[5] "Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties." Dalton Transactions. [Link]
-
Abazari, R., et al. (2018). "Morphology- and size-controlled synthesis of a metal-organic framework under ultrasound irradiation: an efficient carrier for pH-responsive release of anti-cancer drugs."[1][7] Ultrasonics Sonochemistry. [Link][1]
-
Guillen, S., et al. (2022). "pH-Responsive Metal–Organic Framework Thin Film for Drug Delivery." ACS Omega. [Link]
-
Rosi, N. L., et al. (2005). "Rod packings and metal-organic frameworks constructed from rod-shaped secondary building units."[1] Journal of the American Chemical Society. (Foundational work on Bio-MOF-1/PDC ligands). [Link]
-
Pearson, R. G. (1963). "Hard and Soft Acids and Bases."[2] Journal of the American Chemical Society. (Theoretical grounding for Node/Linker selection). [Link]
Sources
- 1. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Aminopyridine-Derived Isophthalic Acid Linkers in Reticular Chemistry
Executive Summary
In the domain of reticular chemistry, the geometric rigidity of isophthalic acid (benzene-1,3-dicarboxylic acid) has long been utilized to generate bent-linker topologies such as kagome lattices and Metal-Organic Polyhedra (MOPs). However, the next generation of functional materials requires more than just structural porosity; it demands chemical intelligence.
Aminopyridine-derived isophthalic acid linkers represent a high-value subclass of organic struts. By integrating a basic aminopyridine moiety into the isophthalic core, researchers introduce a Lewis basic site capable of hydrogen bonding, metal coordination, and pH-responsive behavior without disrupting the fundamental structural node formation.
This guide provides a rigorous technical overview of designing, synthesizing, and applying these linkers. It focuses on the 5-((pyridin-4-ylmethyl)amino)isophthalic acid scaffold, a proven motif for constructing bifunctional Metal-Organic Frameworks (MOFs) with applications ranging from heterogeneous catalysis to pH-gated drug delivery.
Molecular Architecture & Design Logic
The Geometric Imperative
Isophthalic acid provides a 120° angle between carboxylate groups. This geometry is critical for preventing the formation of simple cubic grids (pcu topology) often seen with linear terephthalic acid, instead favoring:
-
MOPs (Molecular Cages): Discrete supramolecular assemblies (e.g., Cuboctahedra).
-
Helical Channels: Induced by the bent linker in 3D frameworks.
-
Kagome Nets: 2D layers with hexagonal pores.
The Aminopyridine Functional Advantage
The introduction of an aminopyridine group at the 5-position (meta to both carboxylates) serves three distinct mechanistic functions:
-
Pendant Lewis Base: The pyridine nitrogen remains uncoordinated to the structural metal nodes (in specific synthesis conditions), available for base catalysis or CO₂ capture.
-
H-Bond Donor/Acceptor: The secondary amine (-NH-) and pyridine ring facilitate specific guest recognition (e.g., drug loading).
-
pH-Switching: The pyridine/amine motif can be protonated in acidic environments, triggering framework disassembly or cargo release—a critical feature for oncological drug delivery.
Synthesis Protocols
Linker Synthesis: Reductive Amination Route
The most robust method for synthesizing 5-((pyridin-4-ylmethyl)amino)isophthalic acid (H₂L) involves a Schiff base condensation followed by reduction. This protocol ensures high purity and prevents the formation of irreversible amide byproducts.
Reagents:
-
4-Pyridinecarboxaldehyde
-
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)
-
Solvents: Methanol (MeOH), Ethanol (EtOH)
Protocol:
-
Schiff Base Formation:
-
Dissolve 10 mmol of 5-AIA in 50 mL of dry MeOH.
-
Add 10 mmol of 4-Pyridinecarboxaldehyde dropwise.
-
Reflux at 65°C for 6 hours. The solution will turn yellow/orange, indicating imine formation.
-
Checkpoint: Monitor via TLC (formation of a new spot, disappearance of aldehyde).
-
Isolate the Schiff base intermediate (solid) via filtration if stable, or proceed to reduction in situ.
-
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Add NaBH₄ (15 mmol) slowly in small portions (exothermic H₂ evolution).
-
Stir at room temperature for 12 hours.
-
Quench with water and adjust pH to ~5-6 with dilute HCl to precipitate the product.
-
Filter, wash with cold water/ethanol, and dry.
-
Visualization: Synthesis Workflow
Figure 1: Step-by-step synthetic pathway for the aminopyridine-functionalized linker.
Reticular Assembly (MOF Fabrication)
Solvothermal Assembly
To construct a porous MOF (e.g., Cu-based), the linker must be reacted with a metal salt under conditions that favor thermodynamic reversibility (defect correction).
Standard Protocol (Cu-PEIP Analogue):
-
Solvent: DMF/Ethanol/H₂O (ratio 4:1:1)
-
Modulator: None usually required, but acetic acid can increase crystal size.
-
Conditions: 85°C - 100°C for 24-48 hours in a sealed scintillation vial or autoclave.
Topology Logic
The resulting structure depends heavily on the metal cluster formed.
-
Paddlewheel Node (Cu₂): Typically yields kagome (kgm) layers or nbO nets depending on linker rotation.
-
Trinodal Nets: The aminopyridine arm can sometimes coordinate to a third metal site, creating complex pillared structures.
Figure 2: Reticular assembly logic determining the final MOF topology.
Functional Applications
CO₂ Capture & Separation
The uncoordinated pyridine nitrogen in the MOF pore acts as a "chemical hook" for acidic gases like CO₂.
-
Mechanism: Dipole-quadrupole interaction between the basic N-site and the C atom of CO₂.
-
Data: Cu-PEIP analogues have demonstrated CO₂ uptake capacities exceeding 4.5 mmol/g at 273 K [1].[3][4][5]
Drug Delivery Systems (DDS)
This is the critical application for pharmaceutical development. The aminopyridine linker renders the MOF pH-responsive .
Mechanism:
-
Loading (Neutral pH): The drug (e.g., Doxorubicin, 5-FU) is loaded into the pores via solvent soaking. The pyridine group H-bonds with the drug, stabilizing high loading.
-
Release (Acidic pH ~5.5): In the tumor microenvironment or endosome, the pyridine nitrogen protonates (Py-N → Py-NH⁺).
-
Effect: This creates electrostatic repulsion or partial framework degradation, triggering rapid drug release.
| Parameter | Standard MOF (e.g., MOF-5) | Aminopyridine-MOF | Benefit |
| Pore Environment | Neutral / Hydrophobic | Lewis Basic / Hydrophilic | Enhanced affinity for acidic drugs |
| Stability | Unstable in moisture | Tunable | Kinetic stability via steric bulk |
| Release Trigger | Passive Diffusion | pH-Gated | Targeted delivery to tumor sites |
Characterization Checklist
To validate the synthesis and quality of these materials, the following data hierarchy is required:
-
PXRD (Powder X-Ray Diffraction): Confirm crystallinity and phase purity against simulated patterns.
-
1H NMR (Digested): Digest the MOF in DCl/DMSO-d6 to verify the linker integrity and Ratio of Metal:Linker. Crucial to ensure the imine bond didn't hydrolyze back to aldehyde during synthesis.
-
N2 Isotherm (77 K): Calculate BET surface area. Look for hysteresis loops indicating mesoporosity or flexible breathing.
-
TGA (Thermogravimetric Analysis): Determine thermal stability and solvent content.
References
-
Moushi, E. et al. "A microporous Cu2+ MOF based on a pyridyl isophthalic acid Schiff base ligand with high CO2 uptake."[3][4][5] Inorganic Chemistry Frontiers, 2017. Link
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Zeng, Y. et al. "A series of pillar-layer metal–organic frameworks based on 5-aminoisophthalic acid and 4,4′-bipyridine."[1] Journal of Solid State Chemistry, 2009. Link
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Kourtellaris, A. et al. "Nanotubular metal–organic frameworks with high porosity based on T-shaped pyridyl dicarboxylate ligands." Inorganic Chemistry, 2011. Link
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Sun, C.Y. et al. "Amino-functionalized MIL-125(Ti) for photodenitrification of pyridine in fuels." Dalton Transactions, 2019. Link
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Yaghi, O.M. et al. "Reticular Chemistry: Structure and Topology Control." Berkeley Global Science Institute, 2016. Link
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Solubility Profile of 5-(5-Aminopyridin-3-yl)isophthalic Acid in Organic Solvents: A Framework for Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-(5-Aminopyridin-3-yl)isophthalic acid is a complex organic molecule with potential applications in materials science and as a pharmaceutical intermediate. Its utility is fundamentally linked to its solubility characteristics in various organic solvents, which govern its processability, formulation, and bioavailability. This guide provides a comprehensive framework for understanding and determining the solubility profile of this molecule. While specific experimental data for this compound is not publicly available, this document synthesizes foundational chemical principles and authoritative standardized protocols to empower researchers. We will analyze the compound's structural attributes to predict its solubility behavior and provide a detailed, field-proven experimental workflow for generating reliable thermodynamic solubility data.
Introduction and Physicochemical Profile
5-(5-Aminopyridin-3-yl)isophthalic acid is a heterocyclic aromatic dicarboxylic acid. Its structure, featuring both acidic (carboxyl) and basic (aminopyridine) moieties, defines it as an amphoteric compound with a high potential for hydrogen bonding and polar interactions. Understanding its solubility is a critical first step in any development pipeline, as poor solubility can hinder synthesis, purification, formulation, and ultimately, the viability of a product.[1][2]
This guide provides the theoretical basis and a practical, validated methodology for researchers to accurately determine the solubility of this compound in relevant organic solvents.
Table 1: Physicochemical Identifiers for 5-(5-Aminopyridin-3-yl)isophthalic acid
| Property | Value | Source |
| CAS Number | 2417554-17-5 | [3] |
| Molecular Formula | C₁₃H₁₀N₂O₄ | [3] |
| Molecular Weight | 258.23 g/mol | [3] |
Theoretical Solubility Considerations: A Predictive Analysis
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," where substances with similar intermolecular forces are more likely to be miscible. The structure of 5-(5-Aminopyridin-3-yl)isophthalic acid offers several key insights into its expected solubility profile.
-
Amphoteric Nature: The molecule possesses two acidic carboxylic acid groups (pKa likely ~3.5-4.6, similar to isophthalic acid) and a basic aminopyridine nitrogen.[4] This dual functionality means its net charge and solubility will be highly dependent on the pH of the medium, though this is less of a factor in unbuffered organic solvents.
-
Hydrogen Bonding: The presence of two -COOH groups and one -NH₂ group makes the molecule a potent hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (protic solvents like methanol, ethanol) or those with strong hydrogen bond accepting capabilities (aprotic polar solvents like DMSO, DMF) are predicted to be effective.
-
Polarity and Aromaticity: The rigid, polar aromatic core contributes to strong crystal lattice energy, which must be overcome by solvent-solute interactions. This suggests that nonpolar solvents (e.g., hexane, toluene) will be poor solvents for this compound.
Predicted Solubility Ranking (Qualitative):
-
High Solubility: Expected in strong polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents are excellent at disrupting the hydrogen bonds of the crystal lattice and solvating both the acidic and basic functional groups.
-
Moderate to Sparingly Soluble: Expected in polar protic solvents such as methanol and ethanol. While they can form hydrogen bonds, their self-association may compete with solute solvation.
-
Insoluble/Very Poorly Soluble: Expected in nonpolar solvents like toluene, hexane, and diethyl ether, which lack the necessary polarity and hydrogen bonding capability to overcome the solute's intermolecular forces.
Gold Standard Protocol: Thermodynamic Equilibrium Solubility Determination
To move from prediction to quantification, a robust and reproducible experimental method is required. The shake-flask method is the universally recognized gold standard for determining thermodynamic (or equilibrium) solubility.[5] It is the preferred method for regulatory submissions and is detailed in OECD Guideline 105.[6][7][8] The objective is to create a saturated solution in equilibrium with an excess of the solid compound, ensuring the maximum amount of solute is dissolved at a given temperature.[2]
Step-by-Step Experimental Protocol
-
Preparation : Add a pre-weighed excess of solid 5-(5-Aminopyridin-3-yl)isophthalic acid to a series of vials, each containing a precise volume of a selected organic solvent.
-
Equilibration : Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a prolonged period (typically 24 to 72 hours).
-
Phase Separation : After equilibration, allow the vials to stand undisturbed to let the suspended solid settle. Centrifuge the vials at the test temperature to pellet all undissolved material.
-
Sampling : Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Causality: The sample must be taken without disturbing the solid pellet. Using a syringe with a filter tip can provide an extra layer of security against particulate contamination.
-
-
Dilution and Analysis : Dilute the supernatant with a suitable mobile phase and analyze its concentration using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation : The solubility is calculated from the measured concentration and the dilution factor, and it is typically reported in units of mg/mL or µg/mL.
Workflow Visualization
The following diagram illustrates the key stages of the thermodynamic solubility determination workflow.
Caption: Workflow for Equilibrium Shake-Flask Solubility Assay.
Summary & Outlook
The solubility of 5-(5-Aminopyridin-3-yl)isophthalic acid is a fundamental property that dictates its application potential. Based on its amphoteric and highly polar structure, it is predicted to be most soluble in polar aprotic solvents like DMSO and DMF, and poorly soluble in nonpolar media. However, theoretical predictions are no substitute for empirical data.
By implementing the standardized shake-flask protocol detailed in this guide, researchers can generate accurate, reliable, and reproducible solubility data. This information is indispensable for guiding solvent selection in synthesis and purification, for designing formulations in drug development, and for controlling deposition in materials science, ensuring the successful progression of research and development objectives.
References
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OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available from: [Link]
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OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available from: [Link]
-
U.S. Environmental Protection Agency (2014), Water Solubility (Flask Method) acc. to OECD 105 and Council Regulation (EC) No. 440/2008, Method A.6. Regulations.gov. Available from: [Link]
-
KREATiS (n.d.), High-accuracy water solubility determination using logK. Available from: [Link]
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Scymaris (n.d.), Water Solubility | OECD 105. Available from: [Link]
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PubChem (n.d.), 5-Aminoisophthalic acid. National Center for Biotechnology Information. Available from: [Link]
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Journal of Chemical & Engineering Data (2024), Solubility Determination and Thermodynamic Model Analysis of Adefovir in Different Solvents from 278.15 to 328.15 K. ACS Publications. Available from: [Link]
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AA Blocks (n.d.), 5-(5-Aminopyridin-3-yl)isophthalic acid. Available from: [Link]
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Domainex (n.d.), Thermodynamic Solubility Assay. Available from: [Link]
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Evotec (n.d.), Thermodynamic Solubility Assay. Available from: [Link]
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Asian Journal of Chemistry (2013), Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available from: [Link]
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OECD (2002), SIDS INITIAL ASSESSMENT PROFILE for Isophthalic Acid. Available from: [Link]
-
ResearchGate (n.d.), Synthesis, Characterization, and Crystal Structure of Three Coordination Polymers from 5-(Pyridin-2-ylmethyl)aminoisophthalic Acid. Available from: [Link]
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Wikipedia (n.d.), Isophthalic acid. Available from: [Link]
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A Comparative Analysis of Pyridine-Functionalized vs. Benzene-Based Isophthalic Acid Ligands in Coordination Chemistry and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isophthalic acid and its derivatives are fundamental building blocks in the construction of coordination polymers and metal-organic frameworks (MOFs). The strategic functionalization of the isophthalic acid backbone offers a powerful tool to modulate the resulting material's structure, properties, and function. This guide provides a detailed comparative analysis of two critical classes of these ligands: traditional benzene-1,3-dicarboxylic acid and its pyridine-functionalized analogues, such as 3,5-pyridinedicarboxylic acid. By introducing a nitrogen atom into the aromatic core, researchers can unlock unique electronic properties, new coordination modes, and enhanced functionalities. This paper explores the causal relationships between ligand design, synthesis, coordination behavior, and the ultimate performance of the resulting materials in applications ranging from gas sorption and catalysis to drug delivery.
Introduction: The Strategic Importance of Ligand Functionalization
The rational design of organic ligands is the cornerstone of modern coordination chemistry and the development of advanced materials like MOFs. The ligand's geometry, connectivity, and electronic nature dictate the topology, porosity, and chemical environment of the final framework.
1.1 The Role of Isophthalic Acid in Coordination Chemistry
Benzene-1,3-dicarboxylic acid (isophthalic acid, H₂IPA) is a widely used ligand due to its V-shaped geometry, which promotes the formation of diverse and robust network structures. Its two carboxylate groups, positioned at a 120° angle, readily coordinate with metal ions or clusters to form porous materials with applications in gas storage, separation, and catalysis.[1][2] The purely aromatic benzene core provides rigidity but offers limited additional functionality beyond the carboxylate linkers.
1.2 The Strategic Introduction of Pyridine Functionality: Rationale and Expected Impact
Replacing a C-H unit in the benzene ring with a nitrogen atom to create pyridine-3,5-dicarboxylic acid (H₂PDC) introduces several profound changes.[3] This seemingly subtle modification has significant downstream consequences:
-
Additional Coordination Site: The pyridine nitrogen atom provides a third potential coordination site, enabling more complex and varied coordination modes, including chelation.[4]
-
Altered Electronic Properties: The electronegative nitrogen atom alters the electron density of the aromatic ring, influencing the acidity (pKa) of the carboxylate groups and the ligand's overall electronic character.[5]
-
Hydrogen Bonding Capabilities: The pyridine nitrogen can act as a hydrogen bond acceptor, influencing the packing of the framework and its interaction with guest molecules.[3]
-
Basicity and Catalytic Activity: The Lewis basicity of the pyridine nitrogen can be exploited to create active sites for catalysis or to serve as a docking point for post-synthetic modification.[6][7]
This guide will dissect these differences, providing a clear understanding of how the choice between a benzene or pyridine core influences material properties and application potential.
Ligand Synthesis and Physicochemical Properties
The synthetic accessibility and inherent properties of the ligand are primary considerations in material design.
2.1 Synthesis of Benzene-Based Isophthalic Acids
Benzene-1,3-dicarboxylic acid and its substituted derivatives are typically synthesized through the oxidation of the corresponding dialkylated benzene precursors (e.g., m-xylene) using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid.
2.2 Synthesis of Pyridine-Functionalized Isophthalic Acids
The synthesis of H₂PDC often follows a similar strategy, starting from 3,5-lutidine (3,5-dimethylpyridine). The oxidation is a critical step, as the pyridine ring itself is relatively resistant to oxidation.
-
Rationale for Oxidant Choice: Strong oxidants like KMnO₄ are required to effectively convert the methyl groups to carboxylic acids while leaving the pyridine ring intact. The reaction is often performed in an aqueous or pyridine/water medium.[8]
2.3 Comparative Analysis of Physicochemical Properties
The introduction of the pyridine nitrogen significantly alters the ligand's electronic properties. This is most clearly reflected in the acid dissociation constants (pKa).
| Property | Benzene-1,3-dicarboxylic acid (H₂IPA) | Pyridine-3,5-dicarboxylic acid (H₂PDC) | Rationale for Difference |
| Abbreviation | H₂IPA | H₂PDC | - |
| pKa₁ | ~3.46 | ~2.80 | The electron-withdrawing nature of the pyridine nitrogen acidifies the carboxyl protons. |
| pKa₂ | ~4.46 | ~4.60 | The second deprotonation is less affected due to the charge distribution across the molecule. |
| Key Features | Rigid, neutral aromatic core. | Additional N-donor site, altered electronics, H-bond acceptor.[3] | Introduction of the heteroatom. |
Coordination Chemistry and Structural Diversity
The most significant divergence between these ligand classes appears in their coordination behavior with metal centers, which directly impacts the final structure and topology of the resulting MOFs.
3.1 Coordination Modes of Benzene-Based Isophthalates
H₂IPA typically coordinates to metal centers exclusively through its carboxylate oxygen atoms. The coordination modes are well-established and include monodentate, bidentate chelating, and bidentate bridging fashions. This predictability is an asset in designing specific network topologies.
Figure 1: Benzene-based isophthalate coordination.
3.2 Coordination Modes of Pyridine-Functionalized Isophthalates
H₂PDC offers a richer coordination chemistry. In addition to the carboxylate interactions, the pyridine nitrogen can coordinate to a metal center.[4] This allows for:
-
N,O-Chelation: A single ligand can bind to a metal center through both a carboxylate oxygen and the pyridine nitrogen, forming a stable chelating ring.
-
Bridging through N and O: The ligand can bridge two different metal centers using the nitrogen atom and the carboxylate groups, leading to higher connectivity and more complex network topologies.[5]
The participation of the nitrogen atom often results in frameworks with distinct structural and electronic properties compared to their benzene-based analogues.[9]
Figure 2: Pyridine-functionalized chelation & bridging.
3.3 Experimental Protocol: General Solvothermal Synthesis of a Metal-Organic Framework
This protocol provides a general framework for synthesizing MOFs from either ligand type. The specific temperatures, times, and solvent ratios must be optimized for each target material.
-
Rationale: Solvothermal synthesis, conducted in a sealed vessel above the solvent's boiling point, increases reactant solubility and promotes the crystallization of thermodynamically stable framework products.
Step-by-Step Methodology:
-
Reactant Preparation: In a 20 mL glass vial, combine the metal salt (e.g., 0.5 mmol of Cu(NO₃)₂·3H₂O) and the isophthalic acid ligand (0.5 mmol of H₂IPA or H₂PDC).
-
Solvent Addition: Add 10 mL of a suitable solvent, typically N,N-Dimethylformamide (DMF) or a mixture of DMF and ethanol.
-
Homogenization: Briefly sonicate the mixture for 5-10 minutes to ensure the reactants are well-dispersed.
-
Sealing and Heating: Cap the vial tightly and place it inside a Teflon-lined stainless-steel autoclave. Heat the autoclave in a programmable oven to a specific temperature (typically 80-150 °C) for a period of 24-72 hours.
-
Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. The crystalline MOF product will typically have precipitated.
-
Washing and Activation: Decant the mother liquor and wash the crystalline product several times with fresh DMF to remove unreacted starting materials. Subsequently, immerse the crystals in a volatile solvent like ethanol or acetone for 2-3 days, replacing the solvent daily, to exchange the high-boiling-point DMF from the pores.
-
Drying (Activation): Dry the product under vacuum at an elevated temperature (e.g., 100-150 °C) to remove the solvent molecules from the pores, yielding the activated, porous material.
-
Self-Validation/Characterization: Confirm the phase purity and crystallinity of the synthesized MOF using Powder X-ray Diffraction (PXRD). Verify the removal of guest solvents and thermal stability using Thermogravimetric Analysis (TGA).
Functional Properties and Applications
The structural and electronic differences between the two ligand types directly translate into distinct functional properties.
| Application | Benzene-Based MOF Performance | Pyridine-Functionalized MOF Performance | Underlying Mechanism of Difference |
| Gas Sorption | Often exhibit high surface areas and good uptake for non-polar molecules like H₂ and CH₄.[1] | The polar pyridine group can create specific binding sites, enhancing selectivity for polar molecules like CO₂.[10][11] | The pyridine nitrogen introduces polarity and potential for stronger dipole-quadrupole interactions with CO₂. |
| Catalysis | Catalytic activity often relies on open metal sites or functional groups added post-synthetically. | The pyridine nitrogen can act as a built-in basic catalytic site or be easily N-alkylated to create bifunctional ionic catalysts.[6][12] | The inherent Lewis basicity of the pyridine ring provides a readily accessible active site. |
| Luminescence | Luminescence is typically ligand-based (π-π* transitions) or arises from ligand-to-metal charge transfer (LMCT).[13] | Can exhibit tunable luminescence. The pyridine moiety can influence energy transfer to lanthanide ions (antenna effect) or be a key player in host-guest interactions that alter emission.[14][15][16] | The nitrogen heteroatom modifies the ligand's electronic orbitals and energy levels, affecting luminescence pathways. |
Relevance in Drug Development
MOFs are increasingly investigated as nanocarriers for therapeutic agents due to their high porosity and tunable surface chemistry.[17][18][19] The choice of ligand is critical for biocompatibility, drug loading, and release kinetics.
5.1 Biocompatibility and Stability
While many MOFs are built from potentially toxic heavy metals, frameworks based on biocompatible metals like Zr, Fe, and Zn are of high interest. The stability of the MOF in physiological conditions (pH, aqueous media) is paramount.[19] Pyridine-containing ligands can sometimes enhance framework stability, but this is highly system-dependent.
5.2 Drug Loading and Release Mechanisms
The pores of MOFs can encapsulate drug molecules. The pyridine functionality offers an additional handle for controlling drug interactions.
-
Hydrogen Bonding: The pyridine nitrogen can form hydrogen bonds with drug molecules containing -OH or -NH groups, potentially increasing loading capacity and modulating the release rate.
-
pH-Responsive Release: The basicity of the pyridine group can be exploited. In the acidic environment of some tumors or endosomes, the pyridine nitrogen can become protonated, altering the host-guest interactions and triggering drug release.[17]
Figure 3: General workflow for a drug loading and release study.
5.3 Experimental Protocol: In Vitro Drug Release Assay
This protocol outlines a typical experiment to measure the release of a model drug, such as ibuprofen, from a MOF carrier.
-
Rationale: This assay simulates the release of a drug into a physiological environment, allowing for the quantification of the release rate and capacity, which are critical parameters for a drug delivery system.
Step-by-Step Methodology:
-
Prepare Drug-Loaded MOF: Load the MOF with ibuprofen by soaking the activated material in a concentrated solution of the drug in a suitable solvent (e.g., ethanol) for 24-48 hours. Isolate the loaded MOF by centrifugation, wash with fresh ethanol to remove surface-adsorbed drug, and dry under vacuum.
-
Determine Loading Capacity: Use TGA to determine the percentage weight loss corresponding to the drug, or dissolve a known mass of the loaded MOF in an acidic solution (e.g., HCl) to degrade the framework and measure the drug concentration via UV-Vis spectroscopy.
-
Prepare Release Medium: Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.
-
Initiate Release Study: Disperse a known mass (e.g., 10 mg) of the drug-loaded MOF into a known volume (e.g., 50 mL) of the PBS buffer in a sealed container. Place the container in a shaker bath maintained at 37 °C.
-
Sample Collection: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Maintain Sink Conditions: Immediately after each sampling, replenish the release medium with an equal volume of fresh, pre-warmed PBS to maintain a constant total volume. This ensures that the concentration of the released drug remains low, preventing saturation effects from inhibiting further release.
-
Quantification: Measure the absorbance of the collected aliquots using a UV-Vis spectrophotometer at the characteristic wavelength for ibuprofen (~222 nm). Use a pre-established calibration curve to determine the concentration of the released drug.
-
Data Analysis: Calculate the cumulative amount of drug released at each time point and plot it as a percentage of the total loaded drug versus time to generate the release profile.
Conclusion and Future Outlook
The choice between a simple benzene-based isophthalic acid and its pyridine-functionalized analogue is a critical design decision in the synthesis of coordination materials.
-
Benzene-based ligands offer simplicity, predictability, and are effective for creating robust, porous materials, particularly for applications where high surface area is the primary goal, such as non-polar gas storage.
-
Pyridine-functionalized ligands introduce a higher level of chemical complexity and functionality. The pyridine nitrogen acts as an additional coordination site, a Lewis base, and a hydrogen bond acceptor. This "built-in" functionality is highly advantageous for applications requiring chemical specificity, such as selective CO₂ capture, heterogeneous catalysis, and the development of smart drug delivery systems.[6][10][11]
Future research will likely focus on more complex functionalization of the pyridine-isophthalate backbone, incorporating multiple, synergistic functional groups to create multifunctional materials for advanced applications in tandem catalysis, targeted therapeutics, and selective sensing.
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Gas adsorption and structural diversity in a family of Cu(II) pyridyl-isophthalate metal–organic framework materials. (2017). Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link]
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Metal-Organic Frameworks Based on Double-Bond-Coupled Di-Isophthalate Linkers with High Hydrogen and Methane Uptakes. (n.d.). Inorganic Chemistry. [Link]
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Pyridinium-Functionalized Ionic Metal-Organic Frameworks Designed as Bifunctional Catalysts for CO2 Fixation into Cyclic Carbonates. (2020). ACS Applied Materials & Interfaces. [Link]
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New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. (n.d.). CrystEngComm. [Link]
-
A luminescent Tb(III)-MOF based on pyridine-3, 5-dicarboxylic acid for detection of nitroaromatic explosives. (n.d.). ResearchGate. [Link]
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Chromium(II)-isophthalate 2D MOF with Redox-Tailorable Gas Adsorption Selectivity. (n.d.). Inorganic Chemistry. [Link]
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Achieving tunable long persistent luminescence in metal organic halides based on pyridine solvent. (n.d.). ResearchGate. [Link]
-
Two new MOFs based on 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid displaying the unique selective CO2 gas adsorption and Magnetic properties†. (n.d.). ResearchGate. [Link]
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Hydrocarbon Sorption in Flexible MOFs—Part III: Modulation of Gas Separation Mechanisms. (2024). Materials. [Link]
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SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. (n.d.). UMT JURNAL. [Link]
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Adsorption of pyridine onto the metal organic framework MIL-101. (n.d.). ResearchGate. [Link]
-
An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. (2023). Dalton Transactions. [Link]
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Luminescent Metal–Organic Framework Thin Films: From Preparation to Biomedical Sensing Applications. (2018). Molecules. [Link]
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Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. (n.d.). Scientific Reports. [Link]
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SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. (n.d.). ResearchGate. [Link]
-
Novel 2D isomorphic lanthanide complexes based on a bifunctional 5-(pyridin-3-yloxy)isophthalic acid: synthesis, structure, fluorescence and magnetic properties. (n.d.). CrystEngComm. [Link]
-
Syntheses, Characterization, and Luminescence Properties of Four Metal–Organic Frameworks Based on a Linear-Shaped Rigid Pyridine Ligand. (2016). Crystal Growth & Design. [Link]
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Synthesis of isophthalic acid functionalised complexes: (i) KMnO4,... (n.d.). ResearchGate. [Link]
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Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices. (2024). Nanoscale Advances. [Link]
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(PDF) Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices. (n.d.). ResearchGate. [Link]
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Confinement of Pyridine Derivatives into a Metal–Organic Framework Host as Electron Acceptors to Achieve Photoinduced Electron-Transfer. (2023). Inorganic Chemistry. [Link]
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Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices. (2024). Semantic Scholar. [Link]
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Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
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Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices. (2024). Nanoscale Advances. [Link]
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Pyridine-induced caused structural reconfiguration forming ultrathin 2D metal–organic frameworks for the oxygen evolution reaction. (n.d.). Journal of Materials Chemistry A. [Link]
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The future of drug delivery - targeted, timed and non-toxic release of APIs using MOFs. (2019). MIP Discovery. [Link]
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The synthesis and highly effective antibacterial properties of Cu-3, 5-dimethy l-1, 2, 4-triazole metal organic frameworks. (n.d.). Frontiers in Bioengineering and Biotechnology. [Link]
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Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. (n.d.). RSC Advances. [Link]
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New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/New-5%2C5'-(1%2C4-Phenylenebis(methyleneoxy)diisophthalic-Kumar-Jangir/6c125d88661852230739c6314392235941916301]([Link]
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Metal–Organic Frameworks with Pyridyl-Based Isophthalic Acid and Their Catalytic Applications in Microwave Assisted Peroxidative Oxidation of Alcohols and Henry Reaction. (n.d.). ResearchGate. [Link]
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Applications of Metal-Organic Frameworks as Drug Delivery Systems. (2022). Pharmaceutics. [Link]
-
Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. (2012). Beilstein Journal of Organic Chemistry. [Link]
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A metal organic framework prepared from benzene-1,3,5-tricarboxylic acid and copper(II), and functionalized with various polysulfides as a sorbent for selective sorption of trace amounts of heavy metal ions. (2018). Mikrochimica Acta. [Link]
-
New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. (n.d.). ResearchGate. [Link]
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An In-Depth Technical Guide to the Thermal Stability of 5-(5-Aminopyridin-3-yl)isophthalic Acid and Its Precursors
Abstract
The thermal stability of active pharmaceutical ingredients (APIs) and their precursors is a critical parameter in drug development and materials science, influencing storage, formulation, and processing. This guide provides a comprehensive technical overview of the methodologies and considerations for evaluating the thermal stability of 5-(5-aminopyridin-3-yl)isophthalic acid, a complex heterocyclic building block. While specific thermal data for this exact molecule is not extensively published, this document establishes a robust framework for its analysis. By examining the thermal behavior of its core precursors—aminopyridine and isophthalic acid derivatives—and detailing the foundational analytical techniques of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), this guide equips researchers with the necessary expertise to design, execute, and interpret thermal stability studies.
Introduction: The Critical Role of Thermal Stability
In the landscape of pharmaceutical development and advanced materials, the intrinsic thermal stability of a compound is a cornerstone of its viability. It dictates shelf-life, dictates viable processing temperatures, and provides insights into potential degradation pathways. For complex organic molecules like 5-(5-aminopyridin-3-yl)isophthalic acid, which possesses multiple functional groups (amine, pyridine ring, and dicarboxylic acids), understanding its response to thermal stress is paramount. The presence of both acidic and basic moieties suggests the potential for complex intramolecular and intermolecular interactions, such as hydrogen bonding and salt formation, which can significantly influence its decomposition profile.
This guide addresses the thermal characterization of this molecule by focusing on the principles and practical application of key analytical techniques. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure data integrity, thereby offering a field-proven approach for researchers and drug development professionals.
Foundational Precursors and Their Thermal Behavior
To predict the thermal stability of the target molecule, we must first understand the behavior of its constituent parts. The structure is a conjugate of an aminopyridine and an isophthalic acid.
-
Isophthalic Acid and its Derivatives: Isophthalic acid and its isomer, terephthalic acid, are known for their high thermal stability. Terephthalic acid, for instance, sublimes at approximately 300°C before melting or decomposing at higher temperatures.[1] Studies on various isophthalic acid derivatives show thermal decomposition typically initiates at temperatures above 300°C, often in multiple stages depending on the substituents.[2] For example, certain bent-core liquid crystal compounds derived from isophthalic acid begin to decompose at around 345°C.[2]
-
5-Aminoisophthalic Acid: This is a very close structural analog and a likely precursor. It is commercially available and noted to have a melting point greater than 300°C. Metal-organic frameworks (MOFs) synthesized using 5-aminoisophthalic acid as a ligand have been extensively studied, with thermogravimetric analysis being a standard characterization technique to determine the stability of the final framework.[3][4]
-
Aminopyridines: The thermal stability of aminopyridines can vary based on the position of the amino group and other substituents. They are generally stable crystalline solids. The pyridine ring itself is thermally robust, but the amino group can be a site for initial degradation reactions.
The combination of these moieties into a single molecule suggests a high degree of thermal stability, likely with a decomposition onset temperature well above 250°C. The carboxylic acid groups are expected to be the most likely points of initial decomposition via decarboxylation.
Core Analytical Techniques: TGA and DSC
The cornerstone of thermal analysis lies in two complementary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Often performed simultaneously (Simultaneous TGA-DSC), they provide a comprehensive picture of a material's thermal properties.[5][6]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It is the definitive method for quantifying mass loss associated with decomposition, evaporation, or desorption. The resulting curve provides critical data points, including the onset temperature of decomposition and the percentage of mass lost at each stage.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[7] This technique identifies thermal events such as melting (endothermic), crystallization (exothermic), glass transitions, and decomposition, which can be either endothermic or exothermic.[5]
The synergy of these techniques allows for the unambiguous differentiation between physical transitions (like melting) that do not involve mass loss and chemical events (like decomposition) that do.[7]
Logical Workflow for Thermal Stability Assessment
The process of evaluating a compound's thermal stability follows a structured, multi-step workflow designed to ensure data accuracy and comprehensive characterization.
Caption: Workflow for TGA/DSC Thermal Stability Analysis.
Experimental Protocol: TGA-DSC Analysis
This section provides a detailed, self-validating protocol for determining the thermal stability of a research-grade sample, such as the 5-(5-aminopyridin-3-yl)isophthalic acid precursor.
Objective: To determine the onset temperature of decomposition, mass loss profile, and identify thermal transitions (e.g., melting) of the sample.
Instrumentation: A calibrated Simultaneous Thermal Analyzer (STA) capable of concurrent TGA-DSC measurements.
Materials:
-
Sample (~3-5 mg)
-
High-purity nitrogen (purge gas)
-
Alumina or platinum crucibles
Step-by-Step Methodology
-
Instrument Calibration (Trustworthiness Pillar):
-
Rationale: Calibration ensures the accuracy of measured temperature and mass changes. This is a non-negotiable step for generating reliable data.
-
Procedure: Calibrate the instrument's temperature and heat flow using certified reference materials (e.g., indium for melting point). Calibrate the balance using a certified weight.[5]
-
-
Sample Preparation (Expertise Pillar):
-
Rationale: The sample must be representative and free of excess solvent or moisture, which could interfere with the analysis of inherent stability. A small sample size minimizes thermal gradients.[5]
-
Procedure:
-
a. Dry the sample under vacuum at a mild temperature (e.g., 60-80°C) for several hours to remove residual solvent without causing degradation.
-
b. Tare a clean alumina crucible on the TGA's microbalance.
-
c. Accurately weigh 3-5 mg of the dried sample directly into the crucible. Record the exact weight.
-
-
-
Instrument Setup and Execution:
-
Rationale: An inert atmosphere (nitrogen) is crucial for measuring the inherent thermal stability of the material, as opposed to its oxidative stability. A controlled heating rate allows for clear separation of thermal events.[8]
-
Procedure:
-
a. Place the sample crucible and an empty reference crucible into the analyzer.
-
b. Set the purge gas to high-purity nitrogen with a flow rate of 30-50 mL/min.
-
c. Program the temperature profile:
-
i. Equilibrate at 30°C for 5 minutes.
-
ii. Ramp the temperature from 30°C to 600°C at a rate of 10°C/min. A common rate that balances resolution and experimental time.[8]
-
-
-
-
Data Acquisition:
-
Rationale: Simultaneous acquisition ensures that the mass loss (TGA) and heat flow (DSC) events are perfectly correlated with temperature.
-
Procedure: Initiate the temperature program and record the sample weight, sample temperature, and differential heat flow as a function of time/temperature.
-
Data Interpretation and Expected Results
The output from the TGA-DSC experiment will be two curves plotted against temperature.
-
TGA Curve: Shows percentage weight as a function of temperature. A sharp drop indicates decomposition.
-
DSC Curve: Shows heat flow. An endothermic peak (downward) often corresponds to melting, while decomposition can be endothermic or exothermic.
Hypothetical Data Summary
Based on the analysis of precursor molecules, the following table summarizes the expected thermal data for 5-(5-aminopyridin-3-yl)isophthalic acid.
| Parameter | Expected Value | Rationale / Interpretation |
| TGA Onset Temperature (Tonset) | > 300 °C | The molecule is composed of thermally stable aromatic and heterocyclic rings. Decomposition is likely initiated by decarboxylation.[1][2] |
| Significant Mass Loss Event | 300 - 450 °C | This range would correspond to the primary decomposition of the organic structure. |
| Residual Mass at 600 °C | < 10% | In an inert atmosphere, complete pyrolysis of the organic compound is expected, leaving minimal char. |
| DSC Melting Point (Tm) | Not observed or > 300 °C | The compound may decompose before melting, which is common for complex molecules with strong hydrogen bonding.[1] If a melt is observed, it would appear as a sharp endothermic peak just before the TGA mass loss begins. |
| DSC Decomposition | Endothermic/Exothermic | The decomposition peak on the DSC curve will align with the mass loss event on the TGA curve, confirming the nature of the transition. |
Relationship Between Molecular Structure and Thermal Stability
The stability of a molecule like this is governed by several interconnected factors.
Caption: Factors influencing the thermal stability of the title compound.
Conclusion
For any drug development or materials science application, the experimental verification of this stability using the detailed TGA-DSC protocol provided herein is an essential step. This guide provides the authoritative framework for researchers to confidently undertake this analysis, interpret the results, and make informed decisions about the compound's potential applications.
References
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- Metal–Organic Frameworks with Pyridyl-Based Isophthalic Acid and Their Catalytic Applications. (2021).
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- Porous Metal–Organic Frameworks with 5‑Aminoisophthalic Acid as Platforms for Functional Applic
- Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid for High Photodegradation Efficiency of Phenol. (2021).
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Methodological & Application
Application Notes and Protocols for Solvothermal Synthesis of 5-(5-Aminopyridin-3-yl)isophthalic Acid MOFs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 5-(5-Aminopyridin-3-yl)isophthalic Acid in MOF-Based Drug Delivery
Metal-Organic Frameworks (MOFs) have emerged as highly versatile materials for drug delivery, prized for their exceptional porosity, tunable structures, and the ability to be chemically functionalized.[1][2] The choice of the organic linker is paramount as it dictates the framework's architecture, pore environment, and ultimately, its functional properties. The ligand, 5-(5-Aminopyridin-3-yl)isophthalic acid, offers a unique combination of structural features that are highly advantageous for creating sophisticated drug delivery systems.
This trifunctional linker incorporates:
-
Two Carboxylate Groups: These provide the primary coordination sites for forming robust, porous frameworks with a variety of metal ions such as Zinc (Zn), Copper (Cu), and Zirconium (Zr).
-
A Pyridyl Nitrogen Site: This basic nitrogen atom can serve as a secondary metal-binding site, potentially leading to more complex and stable framework topologies. It also offers a handle for post-synthetic modification.
-
An Amino Group: The primary amine (-NH₂) is a key functional group that can enhance the loading of specific drug molecules through hydrogen bonding and can be used to tune the surface properties of the MOF, influencing its interaction with biological systems.[3]
The strategic placement of these functional groups allows for the design of MOFs with hierarchical porosity and tailored chemical environments, making them ideal candidates for the encapsulation and controlled release of therapeutic agents.[4][5] This guide provides a detailed examination of the solvothermal synthesis protocols for developing MOFs from this promising ligand, with a focus on the underlying principles that govern their formation and functionality.
Core Principles of Solvothermal Synthesis for Amino-Pyridyl-Isophthalate MOFs
Solvothermal synthesis is the most prevalent method for producing crystalline MOFs.[6] The process involves heating a solution of the metal salt and the organic linker in a sealed vessel, typically a Teflon-lined stainless-steel autoclave. The elevated temperature and pressure facilitate the deprotonation of the linker and the coordination reaction with the metal ions, leading to the crystallization of the MOF structure.[7]
Several factors critically influence the outcome of the synthesis:
-
Solvent System: N,N-Dimethylformamide (DMF) is a common solvent due to its high boiling point and its ability to solubilize both the metal salts and the organic linkers.[8] It can also act as a template or a coordinating species during crystal growth.
-
Temperature and Time: These parameters control the kinetics of nucleation and crystal growth.[7] Optimization is crucial to obtain phase-pure, crystalline materials.
-
Modulators: The addition of modulators, such as monocarboxylic acids (e.g., acetic acid, formic acid) or even amino acids, is a powerful technique to control the size, morphology, and defect density of the MOF crystals.[9][10][11] Modulators compete with the linker for coordination to the metal clusters, which can slow down the crystallization process and lead to more ordered structures.[12] For amino-functionalized linkers, acidic modulators can also enhance ligand solubility through protonation of the amine groups.[13]
Experimental Workflow and Protocols
The following sections detail generalized solvothermal synthesis protocols for MOFs based on 5-(5-Aminopyridin-3-yl)isophthalic acid. These protocols are designed to be adaptable and should be optimized for specific metal-ligand combinations.
General Synthesis Workflow
Caption: General workflow for the solvothermal synthesis and activation of MOFs.
Protocol 1: Synthesis of a Zn-based MOF
This protocol is adapted from general procedures for synthesizing isophthalate-based MOFs.[14]
Materials:
-
5-(5-Aminopyridin-3-yl)isophthalic acid (H₂L)
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (for activation)
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of 5-(5-Aminopyridin-3-yl)isophthalic acid and 0.1 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Isolate the resulting crystalline product by filtration and wash it thoroughly with fresh DMF.
-
To activate the MOF, immerse the crystals in ethanol for 3 days, replacing the ethanol daily.[15]
-
Dry the sample under a dynamic vacuum at 120 °C for 12 hours to yield the activated MOF.
Protocol 2: Modulated Synthesis of a Zr-based MOF
This protocol incorporates an acid modulator to potentially improve crystallinity and control particle size, a technique often used for robust Zr-MOFs like the UiO series.[9][12]
Materials:
-
5-(5-Aminopyridin-3-yl)isophthalic acid (H₂L)
-
Zirconium(IV) Chloride (ZrCl₄)
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid (Modulator)
-
Ethanol (for activation)
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of 5-(5-Aminopyridin-3-yl)isophthalic acid and 0.1 mmol of ZrCl₄ in 10 mL of DMF.
-
Add 10 equivalents of acetic acid (1.0 mmol) to the solution. The modulator helps in obtaining highly crystalline material.[10]
-
Sonicate the mixture for 15 minutes.
-
Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it at 130 °C for 24 hours.
-
After cooling to room temperature, filter the white crystalline product and wash with DMF.
-
Perform solvent exchange with ethanol for 3 days.
-
Activate the MOF by heating under vacuum at 150 °C for 12 hours.
| Parameter | Protocol 1 (Zn-MOF) | Protocol 2 (Zr-MOF) | Rationale & Key Insights |
| Metal Salt | Zn(NO₃)₂·6H₂O | ZrCl₄ | The choice of metal dictates the coordination geometry and stability of the final MOF. Zr-MOFs are known for their high thermal and chemical stability. |
| Solvent | DMF | DMF | A high-boiling point, polar aprotic solvent that effectively dissolves precursors. |
| Temperature | 120 °C | 130 °C | Controls reaction kinetics. Higher temperatures can lead to faster crystallization but may also favor denser, less porous phases.[7] |
| Time | 48 hours | 24 hours | Reaction duration must be sufficient for crystal growth. Optimization is needed to maximize yield and crystallinity. |
| Modulator | None | Acetic Acid | Modulators compete with the linker, influencing nucleation and growth, which can lead to smaller, more uniform crystals with higher surface areas.[9][13] |
| Activation | 120 °C | 150 °C | The removal of solvent molecules from the pores is crucial to access the MOF's porosity. Zr-MOFs typically require higher activation temperatures due to their robustness.[8] |
Essential Characterization Techniques
To confirm the successful synthesis and to evaluate the properties of the new MOF, a suite of characterization techniques is essential.
Caption: Key characterization techniques for synthesized MOFs.
-
Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized material. The diffraction pattern is a fingerprint of the crystal structure.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and to confirm the removal of guest solvent molecules after activation.
-
N₂ Sorption Analysis: This measurement, typically performed at 77 K, is used to determine the specific surface area (often calculated using the Brunauer-Emmett-Teller (BET) method) and the pore volume of the activated MOF.[8]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to verify the presence of the organic linker within the framework by identifying the characteristic vibrational bands of its functional groups.
Applications in Drug Development
MOFs synthesized from 5-(5-Aminopyridin-3-yl)isophthalic acid are particularly promising for drug delivery applications due to their inherent functionality.[16]
-
High Drug Loading: The porous nature and high surface area allow for the encapsulation of significant quantities of therapeutic agents.[4]
-
Controlled Release: The chemical environment of the pores can be tuned to control the release kinetics of the drug molecules, which can be triggered by stimuli such as pH changes.[1]
-
Targeted Delivery: The amine groups on the surface can be post-synthetically modified with targeting ligands to direct the MOF-drug conjugate to specific cells or tissues.
The protocols and principles outlined in this guide provide a robust starting point for researchers to explore the synthesis of novel MOFs based on 5-(5-Aminopyridin-3-yl)isophthalic acid, paving the way for the development of next-generation drug delivery platforms.
References
[13] Acid-Modulated Synthesis of High Surface Area Amine-Functionalized MIL-101(Cr) Nanoparticles for CO2 Separations - ACS Publications. (2021, March 12). Retrieved from [9] Morris, W., et al. (2017, May 16). Role of Modulators in Controlling the Colloidal Stability and Polydispersity of the UiO-66 Metal–Organic Framework. ACS Applied Materials & Interfaces. Retrieved from [10] Amino acids as highly efficient modulators for single crystals of zirconium and hafnium metal–organic frameworks - Semantic Scholar. (2016, February 2). Retrieved from [11] Modulation by Amino Acids: Toward Superior Control in the Synthesis of Zirconium Metal-Organic Frameworks - PubMed. (2016, September 12). Retrieved from [12] Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior - MDPI. (2023, January 16). Retrieved from [17] Metal–Organic Frameworks with Pyridyl-Based Isophthalic Acid and Their Catalytic Applications in Microwave Assisted Peroxidative Oxidation of Alcohols and Henry Reaction | Request PDF - ResearchGate. (2025, August 6). Retrieved from [4] Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC. Retrieved from [7] Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method - ITS. Retrieved from [1] Applications of Metal-Organic Frameworks as Drug Delivery Systems - MDPI. (2022, April 18). Retrieved from Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed. (2024, October 29). Retrieved from Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Publishing. Retrieved from [5] Drug Delivery Applications of Metal-Organic Frameworks (MOFs) - OUCI. Retrieved from [8] Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC - NIH. Retrieved from [3] Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand - Dalton Transactions (RSC Publishing). Retrieved from [6] Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Retrieved from [14] A series of pillar-layer metal–organic frameworks based on 5-aminoisophthalic acid and 4,4′-bipyridine | Request PDF - ResearchGate. (2025, August 6). Retrieved from [15] Application Notes and Protocols: 3-Aminophthalic Acid and its Isomers in Metal-Organic Frameworks (MOFs) - Benchchem. Retrieved from
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Step-by-step synthesis of 5-(5-Aminopyridin-3-yl)isophthalic acid from boronic acid derivatives
Application Note: Scalable Synthesis of 5-(5-Aminopyridin-3-yl)isophthalic Acid
Introduction & Strategic Analysis
The synthesis of 5-(5-aminopyridin-3-yl)isophthalic acid represents a classic challenge in the preparation of heterometallic organic framework (MOF) linkers and pharmaceutical intermediates.[1] The target molecule features a zwitterionic character—possessing both basic pyridine/amine functionalities and acidic carboxylates—which creates significant solubility and purification hurdles.[1]
The Core Challenge: Direct coupling of free carboxylic acids in Suzuki-Miyaura reactions often leads to catalyst poisoning and poor solubility in organic solvents.[1] Furthermore, the free amine on the pyridine ring can coordinate with Palladium (Pd), quenching the catalytic cycle.
The Solution: This protocol utilizes a "Protect-Couple-Deprotect" strategy.[1] We employ the methyl ester of the isophthalic component to ensure solubility and prevent catalyst deactivation.[1] We utilize a robust Pd(dppf)Cl₂ catalyst system that is resistant to amine coordination, coupled with a controlled hydrolysis step to isolate the pure zwitterion via isoelectric precipitation.
Retrosynthetic Logic & Pathway
The synthesis is disconnected at the biaryl bond.[1] The optimal forward path involves the cross-coupling of Dimethyl 5-bromoisophthalate (Electrophile) and (5-aminopyridin-3-yl)boronic acid pinacol ester (Nucleophile).[1]
Figure 1: Retrosynthetic disconnection showing the ester intermediate strategy to bypass solubility issues.
Experimental Protocol
Phase 1: Suzuki-Miyaura Cross-Coupling
Objective: Synthesize the dimethyl ester intermediate.
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol | Role |
| Dimethyl 5-bromoisophthalate | 273.08 | 1.0 | 2.73 g (10 mmol) | Electrophile |
| (5-Aminopyridin-3-yl)boronic acid pinacol ester | 220.08 | 1.1 | 2.42 g (11 mmol) | Nucleophile |
| Pd(dppf)Cl₂[1][3] · DCM | 816.64 | 0.05 | 408 mg | Catalyst |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 6.36 g | Base |
| 1,4-Dioxane | - | - | 50 mL | Solvent |
| Water (Degassed) | - | - | 10 mL | Co-solvent |
Step-by-Step Procedure:
-
Inert Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and a rubber septum.[1] Flame-dry or oven-dry the glassware to remove trace moisture.[1]
-
Solvent Degassing (Critical): In a separate flask, sparge the 1,4-Dioxane/Water mixture (5:1 ratio) with Nitrogen gas for 20 minutes.
-
Why? Oxygen promotes homocoupling of boronic acids and oxidizes the Pd(0) active species, killing the reaction.
-
-
Loading: Under a gentle stream of Nitrogen, charge the flask with Dimethyl 5-bromoisophthalate, the Boronic ester, and K₃PO₄.
-
Catalyst Addition: Add the Pd(dppf)Cl₂[1] · DCM complex last.[1]
-
Expert Tip: The dppf ligand is bidentate and bulky, preventing the free amine of the pyridine from displacing the ligand and deactivating the metal center [1].
-
-
Reaction: Syringe in the degassed solvent mixture. Heat the reaction to 90°C for 16–24 hours.
-
Workup:
-
Filter through a pad of Celite to remove Palladium black.[1] Wash the pad with Ethyl Acetate (EtOAc).[1]
-
Concentrate the filtrate under reduced pressure.[1]
-
Redissolve in EtOAc (100 mL) and wash with Brine (2 x 50 mL). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Gradient: 0% → 5% Methanol in DCM). Isolate the pale yellow solid.[1]
Phase 2: Hydrolysis & Isoelectric Precipitation
Objective: Deprotect the ester to yield the final free acid.
Reagents:
-
Intermediate: Dimethyl 5-(5-aminopyridin-3-yl)isophthalate (from Phase 1)
-
Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (4.0 equiv)
-
Solvent: THF/Water (1:1)
-
Acid: 1M HCl (for pH adjustment)
Step-by-Step Procedure:
-
Dissolution: Dissolve the intermediate (approx. 2.5 g) in THF (30 mL). Add Water (30 mL).
-
Saponification: Add LiOH·H₂O (4.0 equiv).[1] Stir vigorously at 60°C for 4 hours.
-
Observation: The solution will become homogeneous as the diester converts to the water-soluble dilithium salt.[1]
-
-
pH Adjustment (The Critical Step):
-
Cool the reaction to room temperature.[1]
-
Evaporate the THF using a rotary evaporator (water bath < 40°C). You will be left with an aqueous solution.[1]
-
Place the beaker in an ice bath.
-
Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter.
-
Target pH: Adjust to pH 5.5 – 6.0 .
-
Mechanism:[1][4][5][6] This is the Isoelectric Point (pI) .[1] At this pH, the pyridine is deprotonated (neutral), and the carboxylic acids are partially protonated, leading to minimum solubility and precipitation of the zwitterion [2].
-
-
Isolation:
Process Visualization (Workflow)
Figure 2: End-to-end experimental workflow for the synthesis and purification.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield in Coupling | Oxygen in solvent | Degas solvents for at least 20 mins. Ensure N₂ atmosphere. |
| Black Precipitate (Early) | Catalyst decomposition | Reaction temperature too high too quickly.[1] Ramp slowly to 90°C. |
| No Precipitate in Phase 2 | Incorrect pH | The zwitterion is soluble at pH < 3 (cationic) and pH > 7 (anionic). Strictly target pH 5.5–6.[1]0. |
| Product is Sticky/Gum | Trapped solvent/Water | Triturate the solid with Acetone or Diethyl Ether after filtration.[1] |
Analytical Validation:
-
¹H NMR (DMSO-d₆): Expect diagnostic peaks for the pyridine protons (singlets/doublets > 8.0 ppm) and the isophthalic protons (triplet/doublet pattern ~8.0–8.5 ppm).
-
MS (ESI): m/z = 259.07 [M+H]⁺.[1]
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Referencing general workup for zwitterionic amino acids).
-
TCI Chemicals. (n.d.).[1] Suzuki-Miyaura Cross Coupling Reaction Protocol.[1][2][5][7] Link
Sources
- 1. 5-(5-Carboxypyridin-3-yl)isophthalic acid | CymitQuimica [cymitquimica.com]
- 2. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 3. Isophthalic acid - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. US3864385A - New 5-Aminoisophthalic Acid Derivatives, Salts And Esters Thereof And Methods For Their Preparation - Google Patents [patents.google.com]
- 7. tcichemicals.com [tcichemicals.com]
Post-synthetic modification strategies using the amino group in 5-(5-Aminopyridin-3-yl)isophthalic acid
Application Notes & Protocols: Post-Synthetic Modification of 5-(5-Aminopyridin-3-yl)isophthalic Acid
Introduction: The Strategic Value of 5-(5-Aminopyridin-3-yl)isophthalic Acid
5-(5-Aminopyridin-3-yl)isophthalic acid is a trifunctional linker molecule of significant interest in materials science and medicinal chemistry. Its rigid structure, combining a central pyridine ring with two symmetrically placed carboxylic acid groups and a reactive primary amino group, makes it an exceptional building block. The carboxylic acid moieties are primarily utilized for constructing robust frameworks, such as Metal-Organic Frameworks (MOFs), through coordination with metal ions[1]. The true potential for functional diversification, however, lies in the strategic modification of the pendant amino group.
Post-synthetic modification (PSM) is a powerful technique for introducing new functionalities into pre-assembled structures like MOFs or for derivatizing molecular scaffolds in drug discovery.[2] The amino group on the pyridine ring of 5-(5-Aminopyridin-3-yl)isophthalic acid serves as a versatile chemical handle for a variety of transformations. These modifications can be employed to:
-
Tune Physicochemical Properties: Alter solubility, hydrophobicity, and electronic characteristics.
-
Introduce Catalytic Sites: Graft acidic, basic, or organometallic catalysts onto a framework.[3]
-
Enhance Molecular Recognition: Introduce specific binding sites for selective adsorption or sensing applications.[4]
-
Enable Bioconjugation: Create attachment points for biomolecules, such as peptides or glycopeptides, for biomedical applications.[5][6]
This guide provides detailed protocols and the underlying rationale for three primary post-synthetic modification strategies targeting the amino group: Acylation (Amide Bond Formation) , N-Alkylation , and Schiff Base Formation .
Strategy 1: Acylation via Amide Bond Formation
Acylation is arguably the most robust and widely employed method for modifying primary amines.[7] The formation of a stable amide bond allows for the introduction of a vast array of functional groups, from simple alkyl chains to complex molecular reporters. The choice of acylating agent dictates the reaction conditions and overall efficiency.
Causality Behind Experimental Choices:
Direct condensation of a carboxylic acid with an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[8] Therefore, the carboxylic acid must first be "activated" to make the carbonyl carbon more electrophilic. This can be achieved by converting the carboxylic acid to a more reactive derivative like an acyl chloride or by using in-situ coupling agents.[9]
Protocol 1.A: Acylation using an Acyl Chloride (Schotten-Baumann Conditions)
This classic method is highly effective for forming amides from reactive acyl chlorides.[9] A base is required to neutralize the HCl byproduct, driving the reaction to completion.
Workflow Diagram: Acylation with Acyl Chloride
Caption: Workflow for N-acylation using an acyl chloride.
Step-by-Step Methodology:
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 5-(5-Aminopyridin-3-yl)isophthalic acid derivative (1.0 equiv) and a suitable base (e.g., pyridine or triethylamine, 2.0-3.0 equiv) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Reagent Addition: Cool the stirred solution to 0°C using an ice bath. Add the desired acyl chloride (1.1-1.2 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction with deionized water. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.
Protocol 1.B: Amide Coupling using EDC/HOBt
For sensitive substrates or when using a carboxylic acid directly, carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are preferred.[10] Additives such as Hydroxybenzotriazole (HOBt) are often included to suppress side reactions and improve yields.
Workflow Diagram: EDC/HOBt Amide Coupling
Caption: Workflow for amide coupling using EDC and HOBt.
Step-by-Step Methodology:
-
Activation: In a round-bottom flask, dissolve the carboxylic acid to be coupled (1.1 equiv), EDC (1.2 equiv), and HOBt (catalytic to 1.0 equiv) in an anhydrous solvent such as DMF or DCM.[10] Stir the mixture at 0°C for 30 minutes to form the active ester intermediate.
-
Amine Addition: In a separate flask, dissolve the 5-(5-Aminopyridin-3-yl)isophthalic acid derivative (1.0 equiv) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) in the same solvent.
-
Reaction: Add the amine solution to the activated carboxylic acid mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine to remove unreacted reagents and byproducts.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
| Parameter | Acyl Chloride Method | EDC/HOBt Coupling Method | Reference |
| Acylating Agent | R-COCl | R-COOH | [8][9] |
| Key Reagents | Pyridine or Et₃N | EDC, HOBt, DIPEA | [10][11] |
| Typical Solvent | DCM, THF | DMF, DCM | [9][10] |
| Temperature | 0°C to RT | 0°C to RT | [9][10] |
| Advantages | Fast, high-yielding for robust substrates | Mild, broad substrate scope, uses acids directly | [9][11] |
| Disadvantages | Requires synthesis of acyl chloride; harsh byproduct (HCl) | Slower, more expensive reagents, complex work-up | [8][11] |
Strategy 2: N-Alkylation
N-Alkylation introduces alkyl or arylalkyl groups to the amino nitrogen, which can significantly alter steric bulk and basicity. Common methods include direct alkylation with alkyl halides or reductive amination.
Causality Behind Experimental Choices:
Direct alkylation of aromatic amines with alkyl halides can be challenging and may lead to over-alkylation (formation of tertiary amines or quaternary ammonium salts).[12] Reductive amination offers a more controlled approach to mono-alkylation by first forming an imine intermediate in situ, which is then immediately reduced.[13]
Protocol 2.A: Reductive Amination
This highly versatile two-step, one-pot reaction couples the amine with an aldehyde or ketone, followed by reduction with a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[13]
Workflow Diagram: Reductive Amination
Caption: Workflow for N-alkylation via reductive amination.
Step-by-Step Methodology:
-
Setup: To a solution of the 5-(5-Aminopyridin-3-yl)isophthalic acid derivative (1.0 equiv) and an aldehyde or ketone (1.0-1.2 equiv) in an anhydrous solvent such as 1,2-Dichloroethane (DCE) or DCM, add a catalytic amount of acetic acid (optional, can accelerate imine formation).
-
Reduction: Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 10 minutes.[13]
-
Reaction: Continue stirring at room temperature for 2-16 hours until the starting material is consumed, as monitored by TLC.
-
Work-up: Carefully quench the reaction by adding saturated sodium bicarbonate solution. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
Strategy 3: Schiff Base (Imine) Formation
The reaction of the primary amino group with an aldehyde or ketone yields a Schiff base, or imine (C=N bond).[14][15] This reaction is typically reversible and can be performed under mild conditions. The resulting imine can be a stable final product or an intermediate that can be subsequently reduced to a stable secondary amine.
Causality Behind Experimental Choices:
Schiff base formation is an equilibrium reaction.[16] To drive the reaction towards the product, the water formed as a byproduct must be removed. This can be achieved by azeotropic distillation (using a Dean-Stark apparatus) or by adding a dehydrating agent. The reaction is often catalyzed by a small amount of acid.[17]
Protocol 3.A: Catalytic Imine Formation
Workflow Diagram: Schiff Base Formation
Caption: Workflow for Schiff base (imine) formation.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine the 5-(5-Aminopyridin-3-yl)isophthalic acid derivative (1.0 equiv), the desired aldehyde or ketone (1.1 equiv), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or acetic acid) in a solvent that forms an azeotrope with water, such as toluene.[16]
-
Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing for 4-24 hours until no more water is collected or the reaction is complete by TLC analysis.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration.
-
Purification: If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
| Parameter | Reductive Amination | Schiff Base Formation | Reference |
| Carbonyl Source | Aldehyde or Ketone | Aldehyde or Ketone | [13][15] |
| Key Reagents | NaBH(OAc)₃, Acetic Acid (cat.) | p-TsOH (cat.), Dehydrating agent | [13][16] |
| Typical Solvent | DCE, DCM | Toluene, Ethanol | [13][17] |
| Product | Secondary Amine | Imine (Schiff Base) | [13][14] |
| Advantages | Forms stable C-N single bond in one pot | Mild conditions, reversible, useful intermediate | [13][15] |
| Disadvantages | Requires stoichiometric reducing agent | Product can be hydrolytically unstable | [15] |
Conclusion and Future Outlook
The amino group of 5-(5-Aminopyridin-3-yl)isophthalic acid is a key gateway for extensive functionalization. The protocols detailed herein for acylation, alkylation, and imination provide a foundational toolkit for researchers to precisely engineer the properties of molecules and materials derived from this versatile linker. Each strategy offers distinct advantages, and the choice of method should be guided by the desired final product and the chemical compatibility of the substrate. By leveraging these post-synthetic modification techniques, scientists can unlock new applications in areas ranging from targeted drug delivery and catalysis to advanced materials with tailored recognition and separation capabilities.
References
- Zhong, Y., Huang, C., Li, L., et al. (2022). Postsynthetic acid modification of amino-tagged metal-organic frameworks: Structure-function relationship for catalytic 5-hydroxymethylfurfural synthesis. [Source not available].
-
Van der Voort, P., et al. (n.d.). A general post-synthetic modification approach of amino-tagged metal–organic frameworks to access efficient catalysts for the Knoevenagel condensation reaction. Journal of Materials Chemistry A. Available from: [Link]
-
Zhang, Y., et al. (2016). Post-synthetic modification of an amino-functionalized metal–organic framework for highly efficient enrichment of N-linked glycopeptides. Nanoscale. Available from: [Link]
-
Zhang, Y., et al. (2016). Post-synthetic modification of an amino-functionalized metal-organic framework for highly efficient enrichment of N-linked glycopeptides. PubMed. Available from: [Link]
- Wang, Z., et al. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry.
- Garibay, S. J., & Cohen, S. M. (2014). Solvent-Free and Time Efficient Postsynthetic Modification of Amino-Tagged Metal–Organic Frameworks with Carboxylic Acid Derivatives.
- Google Patents. (n.d.). EP0014264A1 - Process for the production of Schiff bases by reaction of aromatic amines with aliphatic ketones in the presence of catalysts.
-
Reddy, L. M., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]
-
Chemistry LibreTexts. (2025). 24.8: Reactions of Arylamines. Available from: [Link]
- Silva, P. J. (2020).
- Discussion Forum. (2024).
-
Scribd. (n.d.). Reactions of Aromatic Amines | PDF. Available from: [Link]
-
Slideshare. (n.d.). Reactions of aromatic amines | PDF. Available from: [Link]
-
Fetouh, H. A., et al. (n.d.). Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities. New Journal of Chemistry. Available from: [Link]
- Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances.
- askIITians. (2013).
-
Wikipedia. (n.d.). Schiff base. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, and Crystal Structure of Three Coordination Polymers from 5-(Pyridin-2-ylmethyl)aminoisophthalic Acid | Request PDF. Available from: [Link]
-
Britannica. (2026). Amine - Reactions, Synthesis, Properties. Available from: [Link]
- Wang, X., et al. (2020). Synthesis, structure, and properties of two coordination polymers constructed from 5-(isonicotinamido)isophthalic acid. R Discovery.
-
Fisher Scientific. (n.d.). Amide Synthesis. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Available from: [Link]
- Google Patents. (n.d.). US3600413A - N-alkylation of aromatic amines.
-
Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Available from: [Link]
-
ResearchGate. (n.d.). Post-synthetic modification of a metal-organic framework based on 5-aminoisophthalic acid for mercury sorption | Request PDF. Available from: [Link]
-
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]
-
Wang, X., et al. (n.d.). Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid. PMC. Available from: [Link]
- Singh, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
- Google Patents. (n.d.). US3864385A - New 5-Aminoisophthalic Acid Derivatives, Salts And Esters Thereof And Methods For Their Preparation.
- Google Patents. (n.d.). CN101234993A - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid.
-
Chemistry Steps. (2026). Activating and Deactivating Groups. Available from: [Link]
-
MDPI. (2025). A Post-Synthetic Modification Approach to Expand MIL-101-NH2 Functionalization. Available from: [Link]
- EPub Bayreuth. (2012).
-
ResearchGate. (n.d.). ChemInform Abstract: Efficient Acetylation of Primary Amines and Amino Acids in Environmentally Benign Brine Solution Using Acetyl Chloride. | Request PDF. Available from: [Link]
- CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine.
-
NIH. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. PMC. Available from: [Link]
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Application Notes & Protocols: Designing High-Affinity CO2 Capture Materials with Amine-Functionalized Pyridine-Isophthalate Linkers
For: Researchers, materials scientists, and professionals in carbon capture technology.
Introduction: A Strategic Approach to Carbon Capture
The imperative to mitigate rising atmospheric CO2 levels has catalyzed significant research into advanced capture materials. Among the most promising candidates are metal-organic frameworks (MOFs), which offer unparalleled tunability in their structural and chemical properties. This guide focuses on a specific, high-potential design strategy: the use of amine-functionalized pyridine-isophthalate linkers for creating MOFs with exceptional CO2 capture capabilities.
The rationale for this approach is threefold. First, the pyridine and isophthalate moieties provide a robust and predictable framework for constructing porous materials. Second, the strategic incorporation of amine (-NH2) groups onto the linker introduces strong, specific binding sites for CO2, enhancing both capture capacity and selectivity. Finally, the inherent basicity of the pyridine nitrogen atoms can further augment the material's affinity for the acidic CO2 molecule. This document provides a comprehensive overview of the design principles, synthetic protocols, and characterization techniques essential for developing these advanced CO2 capture materials.
Part 1: Design Principles & Mechanistic Insights
The Role of the Pyridine-Isophthalate Backbone
The choice of a pyridine-isophthalate linker is not arbitrary. The isophthalate component, a dicarboxylate, readily coordinates with metal ions to form the characteristic paddle-wheel secondary building units (SBUs) common in many successful MOF architectures. The pyridine unit introduces a degree of asymmetry and can also participate in framework coordination, influencing the final topology of the MOF. This combination allows for the creation of highly porous and thermally stable materials.
Amine Functionalization: The Key to CO2 Affinity
The introduction of amine groups is the critical step in tailoring these materials for CO2 capture. The primary mechanism of CO2 capture in amine-functionalized MOFs is the formation of carbamates, a chemical interaction significantly stronger than the physisorption that dominates in unfunctionalized materials. This chemisorption process is particularly effective at low CO2 partial pressures, which is crucial for applications such as direct air capture.
The following diagram illustrates the fundamental workflow for designing and evaluating these materials:
Caption: Workflow for designing and evaluating amine-functionalized MOFs.
Part 2: Experimental Protocols
Synthesis of an Amine-Functionalized Pyridine-Isophthalate Linker
This protocol details the synthesis of a representative linker, 2-amino-5-(pyridin-4-yl)isophthalic acid.
Materials:
-
2-amino-5-bromoisophthalic acid
-
4-pyridinylboronic acid
-
Palladium(II) acetate
-
Triphenylphosphine
-
Potassium carbonate
-
1,4-Dioxane
-
Water
-
Hydrochloric acid
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 2-amino-5-bromoisophthalic acid (1.0 eq), 4-pyridinylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent and Base Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask, followed by potassium carbonate (3.0 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 100 °C) under a nitrogen atmosphere for 24 hours.
-
Workup: After cooling to room temperature, acidify the mixture with 2M hydrochloric acid until a precipitate forms.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., DMF/water).
Synthesis of a Metal-Organic Framework (MOF)
This protocol describes the solvothermal synthesis of a MOF using the synthesized linker and a metal salt (e.g., zinc nitrate).
Materials:
-
2-amino-5-(pyridin-4-yl)isophthalic acid (linker)
-
Zinc nitrate hexahydrate (metal source)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave
-
Oven
Procedure:
-
Reactant Mixture: In a 20 mL glass vial, dissolve the amine-functionalized linker (0.1 mmol) and zinc nitrate hexahydrate (0.2 mmol) in 10 mL of DMF.
-
Sonication: Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Autoclave Sealing: Place the vial inside a Teflon-lined stainless steel autoclave and seal it tightly.
-
Heating: Heat the autoclave in an oven at 120 °C for 48 hours.
-
Cooling and Product Isolation: Allow the autoclave to cool slowly to room temperature. Collect the crystalline product by filtration, wash with fresh DMF, and then with ethanol.
-
Activation: To remove residual solvent from the pores, the synthesized MOF should be activated by heating under vacuum. The specific temperature and duration will depend on the thermal stability of the material.
Part 3: Characterization and Performance Evaluation
A thorough characterization is essential to validate the synthesis and to understand the CO2 capture performance of the material.
Structural and Physical Characterization
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystalline structure and phase purity of the synthesized MOF. | A diffraction pattern matching the simulated pattern from a single crystal structure, indicating the successful formation of the desired framework. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes. | A TGA curve showing a stable plateau up to a certain temperature, followed by a sharp weight loss corresponding to framework decomposition. This informs the activation temperature. |
| Nitrogen Adsorption-Desorption | To determine the porosity, Brunauer-Emmett-Teller (BET) surface area, and pore volume of the material. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. High surface area is generally desirable for gas capture applications. |
CO2 Capture Performance Evaluation
Protocol: CO2 Adsorption Isotherm Measurement
-
Sample Preparation: Accurately weigh a known amount of the activated MOF sample (typically 50-100 mg) and place it in the sample tube of a gas sorption analyzer.
-
Degassing: Degas the sample in-situ under high vacuum and elevated temperature (below the decomposition temperature determined by TGA) to remove any adsorbed guest molecules.
-
Isotherm Measurement: Introduce CO2 gas into the sample tube at a constant temperature (e.g., 273 K or 298 K) in a stepwise manner, allowing the system to equilibrate at each pressure point. The amount of CO2 adsorbed is measured at each step.
-
Data Analysis: Plot the amount of CO2 adsorbed (in mmol/g or cm³/g) as a function of pressure to obtain the CO2 adsorption isotherm.
Selectivity:
The selectivity of the MOF for CO2 over other gases (e.g., N2, CH4) is a critical parameter. This can be estimated using Ideal Adsorbed Solution Theory (IAST) from the single-component gas adsorption isotherms.
The following diagram illustrates the interaction mechanism at the molecular level:
Caption: CO2 binding mechanisms in an amine-functionalized MOF.
Conclusion
The design of CO2 capture materials using amine-functionalized pyridine-isophthalate linkers represents a highly promising avenue for developing next-generation carbon capture technologies. The protocols and principles outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate these materials. The inherent tunability of MOFs, combined with the targeted functionalization of the organic linkers, allows for a rational design approach to optimize CO2 capture capacity and selectivity.
References
-
Choi, S., Drese, J. H., & Jones, C. W. (2009). Adsorbent materials for carbon dioxide capture from large anthropogenic point sources. ChemSusChem, 2(9), 796-854. [Link]
Catalytic applications of 5-(5-Aminopyridin-3-yl)isophthalic acid metal-organic frameworks
Application Note: Catalytic Applications of 5-(5-Aminopyridin-3-yl)isophthalic Acid Metal-Organic Frameworks
Executive Summary
This technical guide details the catalytic utility of Metal-Organic Frameworks (MOFs) constructed from 5-(5-Aminopyridin-3-yl)isophthalic acid (
Unlike simple 5-aminoisophthalic acid linkers, the 5-(5-Aminopyridin-3-yl) moiety extends the framework pore metrics while introducing two distinct Lewis basic sites: the pyridyl nitrogen and the primary amine. These features make
Ligand Architecture & MOF Design Principles
The ligand 5-(5-Aminopyridin-3-yl)isophthalic acid (CAS: 2417554-17-5) is a biaryl linker designed to prevent framework interpenetration while maximizing accessible active sites.
-
Coordination Domain: The isophthalate core typically forms paddlewheel (
) or rod-shaped secondary building units (SBUs) with transition metals (Zn, Cu, Co). -
Functional Domain: The 3,5-substituted pyridine ring acts as a "pillar" or pore-partitioning agent.
-
Site A (Pyridine N): A soft Lewis base capable of coordinating to soft metals or acting as a proton acceptor.
-
Site B (Amine -NH₂): A hard Lewis base/H-bond donor, critical for substrate activation (e.g., activating aldehydes via imine intermediates) and anchoring catalytic nanoparticles.
-
Structural Logic Diagram
Figure 1: Structural logic of the ligand, translating molecular features into macroscopic MOF topology and catalytic function.
Protocol: Synthesis of Cu/Zn-Based MOFs
Note: This protocol is adapted from standard solvothermal methodologies for pyridyl-isophthalate MOFs (e.g., PCN-type or pillared-layer frameworks).
Materials
-
Ligand: 5-(5-Aminopyridin-3-yl)isophthalic acid (
) (98% purity). -
Metal Salt:
or . -
Solvent System: N,N-Dimethylformamide (DMF), Ethanol (EtOH),
.[1] -
Modulator: Acetic acid or
(optional, for crystallinity control).
Step-by-Step Synthesis Workflow
-
Precursor Dissolution:
-
Dissolve 0.1 mmol of
and 0.1 mmol of Metal Nitrate in 10 mL of DMF/EtOH/H₂O (4:1:1 v/v). -
Critical Step: Sonicate for 10 minutes to ensure complete homogeneity. Incomplete dissolution leads to amorphous impurities.
-
-
Solvothermal Reaction:
-
Seal the solution in a 20 mL scintillation vial or Teflon-lined autoclave.
-
Heat at 85°C for 48 hours (for Cu-MOF) or 100°C for 72 hours (for Zn-MOF).
-
Cooling: Allow to cool to room temperature at a rate of 5°C/hour. Slow cooling promotes large single-crystal growth.
-
-
Activation (Solvent Exchange):
-
Decant the mother liquor. Wash crystals
with fresh DMF. -
Soak crystals in anhydrous acetone or methanol for 3 days, refreshing the solvent every 12 hours.
-
Why? DMF has a high boiling point and surface tension. Exchanging with acetone prevents pore collapse during drying.
-
-
Desolvation:
-
Dry under vacuum at room temperature for 6 hours.
-
Activate at 100°C under dynamic vacuum (
Torr) for 12 hours. -
Validation: Verify porosity via
sorption isotherm at 77 K. A BET surface area indicates successful activation.
-
Application 1: Heterogeneous Base Catalysis (Knoevenagel Condensation)
The pendant amine and pyridine groups act as Brønsted/Lewis bases to deprotonate active methylene compounds.
Mechanism
The reaction proceeds via a dual-activation mechanism:
-
Substrate Activation: The MOF's amine group forms a transient imine intermediate with the aldehyde (benzaldehyde).
-
Deprotonation: The basic site deprotonates the active methylene (e.g., malononitrile).
-
C-C Bond Formation: Nucleophilic attack and subsequent elimination of water.
Experimental Protocol
| Parameter | Condition |
| Catalyst Loading | 5 mol% (based on active amine sites) |
| Substrates | Benzaldehyde (1.0 mmol) + Malononitrile (1.2 mmol) |
| Solvent | Toluene or Ethanol (2 mL) |
| Temperature | 80°C (Reflux) |
| Time | 2 – 6 Hours |
Procedure:
-
Charge a reaction tube with activated MOF catalyst (approx. 10-20 mg).
-
Add benzaldehyde, malononitrile, and solvent.
-
Stir at 80°C. Monitor progress via GC-MS or
-NMR. -
Recycling: Centrifuge to recover the catalyst. Wash with ethanol
and dry at 80°C before reuse.
Data Interpretation:
-
High Conversion (>90%): Indicates accessible amine sites within the pores.
-
Size Selectivity: If larger aldehydes (e.g., 1-naphthaldehyde) show significantly lower conversion than benzaldehyde, the reaction is occurring inside the pores (restricted diffusion), confirming the heterogeneous nature of the catalysis.
Application 2: CO₂ Fixation (Cycloaddition to Epoxides)
The Lewis acidic metal nodes (Cu/Zn) and the Lewis basic sites (amine/pyridine) create a "frustrated Lewis pair" analogue on the pore surface, ideal for converting
Catalytic Cycle Diagram
Figure 2: Synergistic mechanism for CO₂ cycloaddition. The metal node activates the epoxide oxygen, while the amine/halide co-catalyst activates CO₂.
Protocol:
-
Mixture: Epoxide (10 mmol), MOF catalyst (0.5 mol%), and co-catalyst (TBAB, 2.5 mol%) in a steel autoclave.
-
Pressurization: Purge with
, then pressurize to 10 bar (1 MPa) . -
Reaction: Heat to 80°C for 4-8 hours with magnetic stirring.
-
Workup: Vent
(in fume hood). Dilute with ethyl acetate and analyze supernatant by GC.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Surface Area | Incomplete activation or pore collapse. | Use Supercritical |
| Leaching | Weak coordination of ligand to metal. | Verify stability by soaking MOF in reaction solvent for 24h and testing supernatant for free ligand (UV-Vis). |
| Low Catalytic Activity | Blocked amine sites. | Ensure the amine is not coordinating to the metal node. Use a modulator (acetic acid) during synthesis to compete for metal sites, ensuring amines remain free. |
References
-
Design of Amino-Functionalized MOFs: Title: Amino-functionalized MOFs with high physicochemical stability for efficient gas storage/separation, dye adsorption and catalytic performance. Source: Journal of Materials Chemistry A URL:[Link]
-
Pyridyl-Isophthalate Frameworks: Title: Metal–Organic Frameworks with Pyridyl-Based Isophthalic Acid and Their Catalytic Applications in Microwave Assisted Peroxidative Oxidation of Alcohols and Henry Reaction.[2] Source: Crystal Growth & Design (ACS) URL:[Link][2]
-
Knoevenagel Condensation Protocols: Title: Base Catalysis by Amino-Functionalized Metal-Organic Frameworks. Source: Chemical Reviews URL:[Link]
Sources
Application Note: Protocol for Growing Single Crystals of 5-(5-Aminopyridin-3-yl)isophthalic Acid Complexes
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The ligand 5-(5-aminopyridin-3-yl)isophthalic acid (hereafter referred to as H₂L ) represents a sophisticated class of "spacer" ligands used in crystal engineering. Its structure features two distinct coordination vectors:[1][2]
-
Isophthalate Moiety: Provides two carboxylate groups (
) for hard metal binding (e.g., , , ) and typically dictates the formation of secondary building units (SBUs). -
Aminopyridine Moiety: Offers a softer N-donor site (pyridine nitrogen) and a hydrogen-bonding donor/acceptor site (amine group).
The Crystallization Challenge: The primary difficulty in growing single crystals of H₂L complexes lies in the solubility differential . The ligand is often insoluble in water and non-polar solvents but soluble in polar aprotic solvents (DMF, DMA). Conversely, simple metal salts are water-soluble. Successful crystallization requires a protocol that balances the deprotonation rate of the carboxylic acids with the coordination kinetics of the metal ions.
This guide details a Solvothermal Protocol (Method A) as the gold standard for this ligand class, alongside a Layering Protocol (Method B) for thermally unstable phases.
Experimental Prerequisites
Reagents & Materials
-
Ligand: 5-(5-aminopyridin-3-yl)isophthalic acid (>97% purity).
-
Metal Salts: Nitrate or Perchlorate salts are preferred for high solubility (
, , etc.). Avoid chlorides if possible, as Cl⁻ can compete as a terminal ligand. -
Solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), Ethanol (EtOH), Distilled Water (
). -
Vessels: 23 mL Teflon-lined stainless steel autoclaves (Parr bombs) for Method A; Narrow borosilicate glass tubes (4mm ID) for Method B.
Safety Warning
-
DMF/DMA: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.
-
Autoclaves: Do not exceed 180°C unless the liner is rated for it. Never fill >60% volume to prevent hydraulic rupture.
Protocol A: Solvothermal Synthesis (Gold Standard)
This method utilizes high temperature and pressure to increase ligand solubility and slow down nucleation, favoring few, large crystals over microcrystalline powder.
Workflow Diagram
Figure 1: Step-by-step solvothermal workflow emphasizing the critical cooling phase.
Detailed Procedure
-
Stoichiometry: Weigh 0.1 mmol of H₂L and 0.1–0.2 mmol of Metal Salt.
-
Note: A 2:1 Metal:Ligand ratio often favors discrete clusters or lower-dimensionality networks, while 1:1 favors extended frameworks.
-
-
Solvent System Preparation:
-
Prepare a 2:1:1 (v/v) mixture of DMF : Ethanol :
. -
Why? DMF dissolves the ligand; Water dissolves the salt and aids deprotonation; Ethanol modulates surface tension and evaporation.
-
-
Dissolution: Add 8–10 mL of the solvent mixture to the solids in a beaker. Sonicate for 10 minutes until a clear or slightly turbid suspension is obtained.
-
Acid Modulation (Optional): If the reaction precipitates immediately, add 2 drops of
or Acetic Acid to slow nucleation.
-
-
Autoclave Loading: Transfer the mixture to the Teflon liner.
-
Critical Parameter: Ensure the Fill Factor is between 30% and 50%. Less than 30% may result in solvent evaporation into the headspace; more than 60% risks dangerous pressure buildup.
-
-
Thermal Profile:
-
Ramp up: 2 hours to Target Temp (
for Zn/Cd; for Co/Ln). -
Hold: 48–72 hours.
-
Cool Down: Ramp down at
to room temperature. Rapid cooling causes thermal shock and polycrystalline powder.
-
-
Harvesting:
-
Filter the mother liquor.[3]
-
Wash crystals with fresh DMF, then Ethanol.
-
Storage: Keep crystals in a small amount of mother liquor if they are prone to solvent loss (efflorescence).
-
Protocol B: Liquid Diffusion (Layering)
Use this method if Method A yields amorphous powder or if the metal center is thermally unstable.
-
Bottom Layer: Dissolve 0.1 mmol Metal Salt in 2 mL
(or dense solvent like ethylene glycol). -
Buffer Layer: Carefully pipette 1 mL of 1:1
:Ethanol mixture on top. This slows mixing. -
Top Layer: Dissolve 0.1 mmol H₂L in 2 mL DMF/Methanol. Carefully layer this on top.
-
Incubation: Seal the tube with Parafilm (poke 1 small hole) and leave undisturbed in a vibration-free zone for 2–4 weeks.
Optimization & Troubleshooting
If the initial attempt fails, use this decision matrix to adjust parameters.
Data Table: Optimization Parameters
| Observation | Diagnosis | Corrective Action |
| Amorphous Powder | Nucleation too fast. | Decrease pH (add 20 |
| Clear Solution | No nucleation. | Increase concentration; Increase Temp; Add base (Pyridine) to deprotonate H₂L. |
| Tiny Crystals (<10 | High supersaturation. | Reduce cooling rate to 1°C/hr; Dilute reaction by 20%. |
| Opaque/Twinned Crystals | Rapid growth/Defects. | Switch solvent ratio (increase DMF); Lower Temp. |
Mechanism of Action Diagram (Graphviz)
The following diagram illustrates the competing interactions you are managing during synthesis.
Figure 2: Mechanistic pathway of crystal formation. Temperature acts as the master switch for deprotonation kinetics.
Characterization & Validation
To ensure scientific integrity, the resulting crystals must be validated before full data collection.
-
Microscopy: Check for extinction under polarized light. True single crystals will extinguish (go dark) at 90° intervals.
-
Unit Cell Determination: Mount a crystal and run a short "pre-experiment" (10–20 frames) on the diffractometer.
-
Success Criteria: Sharp spots, reasonable unit cell dimensions (10–50 Å), and no diffuse scattering (which indicates disorder).
-
-
Powder XRD (PXRD): Grind a bulk sample and compare the pattern to the simulated pattern from the single crystal data. This confirms Phase Purity (i.e., the single crystal represents the bulk material).
References
-
Solvothermal Synthesis of Pyridyl-Isophthalate Complexes
-
Aminoisophthalic Acid Ligand Behavior
- Title: Synthesis of Metal-Organic Frameworks Using 5-Hydrazinoisophthalic Acid Hydrochloride: Application Notes.
-
Influence of Temperature on Topology
Sources
- 1. Two new mixed-ligand coordination polymers based on multi-N chelating ligand inhibit YAP expression and induce caspase-mediated spinal tumor cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of the co-crystal of 5-amino-isophthalic acid and 1,2-bis(pyridin-4-yl)ethene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solvothermal synthesis, structures and physical properties of four new complexes constructed from multi-variant tricarboxylate ligand and pyridyl-based ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Application Note: Utilizing 5-(5-Aminopyridin-3-yl)isophthalic Acid for Mixed-Linker MOF Construction
Executive Summary & Design Logic
This guide details the protocol for integrating 5-(5-aminopyridin-3-yl)isophthalic acid (hereafter referred to as
-
Structural Isophthalate Moiety: A bent dicarboxylate geometry (
) ideal for forming 2D Kagome sheets or paddlewheel nodes. -
Functional Pyridyl-Amine Extension: A pendant arm containing both a Lewis basic pyridine nitrogen and a reactive primary amine (
).
Application Focus: This protocol focuses on constructing a Pillared-Layer MOF for drug delivery. The mixed-linker strategy utilizes
Design Logic Diagram
The following diagram illustrates the reticular chemistry strategy employed in this protocol.
Figure 1: Reticular assembly logic. The isophthalate drives sheet formation, bipyridine pillars the sheets to create 3D volume, and the aminopyridine tail projects into the pore for functional utility.
Materials & Safety
| Component | Specification | Role |
| Ligand A | 5-(5-aminopyridin-3-yl)isophthalic acid ( | Functional Sheet Builder |
| Ligand B | 4,4'-Bipyridine (bpy), >98% | Structural Pillar |
| Metal Source | Node Precursor | |
| Solvent 1 | N,N-Dimethylformamide (DMF), Anhydrous | Solvothermal Medium |
| Solvent 2 | Ethanol (EtOH), Absolute | Modulator/Solvent |
| Activator | Methanol (MeOH), HPLC Grade | Solvent Exchange |
Safety Note: DMF is a potent hepatotoxin. All solvothermal preparations must occur in a fume hood. The amine ligand is light-sensitive; store in amber vials.
Protocol 1: Solvothermal Synthesis of
This protocol synthesizes a pillared-layer framework.[1][2][3] The
Step-by-Step Procedure
-
Precursor Dissolution:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol (25.8 mg) of
and 0.1 mmol (15.6 mg) of 4,4'-bipyridine in 8 mL of DMF . -
Sonicate for 10 minutes until the solution is clear.
-
Technical Insight: The equimolar ratio is crucial. Excess bipyridine can compete for the equatorial carboxylate positions, destabilizing the sheet formation.
-
-
Metal Addition:
-
Solvothermal Reaction:
-
Seal the vial tightly with a Teflon-lined cap.
-
Place in a programmable oven.
-
Ramp: Heat to 95°C over 2 hours.
-
Dwell: Hold at 95°C for 48 hours .
-
Cool: Cool to room temperature over 6 hours (
). -
QC Check: You should observe yellow block-shaped crystals. Rapid cooling yields microcrystalline powder (good for drug loading, bad for crystallography).
-
-
Washing & Solvent Exchange (Activation):
-
Decant the mother liquor.
-
Wash crystals
with fresh DMF (10 mL each). -
Soak crystals in Methanol for 3 days, replacing the solvent every 12 hours.
-
Critical Step: This removes high-boiling DMF from the pores. Failure to exchange DMF will result in pore collapse during drying.
-
-
Drying:
-
Activate under dynamic vacuum at 100°C for 12 hours.
-
Caution: Do not exceed 150°C, as the pendant amine group can degrade or cross-react at high temperatures.
-
Protocol 2: Post-Synthetic Modification (Drug Loading)
The uncoordinated
Workflow Diagram
Figure 2: Post-Synthetic Modification (PSM) workflow for covalent drug attachment.
Procedure
-
Drug Activation:
-
Dissolve 0.5 mmol of the target drug (e.g., Ibuprofen) in 5 mL of dry Dichloromethane (DCM).
-
Add 0.6 mmol EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.6 mmol NHS (N-Hydroxysuccinimide). Stir for 1 hour to form the reactive ester.
-
-
Coupling:
-
Add 50 mg of the activated MOF powder to the solution.
-
Stir gently (or tumble) at room temperature for 48 hours .
-
Note: Do not use magnetic stir bars that grind the crystals; use an orbital shaker.
-
-
Purification:
-
Centrifuge and decant the supernatant.
-
Wash the solid
with fresh DCM to remove non-covalently bound drug. -
Validation: The wash solvent should show no UV-Vis absorbance for the drug.
-
Quality Control & Characterization
To ensure scientific integrity, the following data checks are mandatory.
| Technique | Expected Result | Troubleshooting |
| PXRD (Powder X-Ray Diffraction) | Sharp peaks at low angles ( | Broad peaks: Loss of crystallinity. Reduce cooling rate or lower activation temp. |
| 1H-NMR (Digestion) | Digest 5mg MOF in | Ratio deviation: Incomplete pillaring or trapped free ligand. Wash more thoroughly. |
| BET Surface Area | Type I Isotherm. Surface area | Low SA: Incomplete solvent exchange (DMF remaining). Repeat MeOH exchange. |
| TGA (Thermogravimetric Analysis) | Plateau up to 300°C (framework stability). Mass loss step for drug (if loaded). | Early mass loss: Solvent trapped. |
References
-
Mixed-Linker Strategy & Reticular Chemistry: Yang, J., & Yaghi, O. M. (2018). Mixed-linker Approach toward the Structural Design of Metal-Organic Frameworks. eScholarship. [Link]
-
Amine-Functionalized MOF Synthesis: Lyu, J., et al. (2022). Post Synthetic Amine Functionalization of MOF-808 for CO2 Sorption. OSTI. [Link]
-
Isophthalate-Pyridine Analogs (Structural Basis): Liu, Y., et al. (2013). Isostructural Metal–Organic Frameworks Assembled from Functionalized Diisophthalate Ligands. Chemistry – A European Journal. [Link]
-
Post-Synthetic Modification Protocols: Cohen, S. M. (2012). Postsynthetic Methods for the Functionalization of Metal-Organic Frameworks. Chemical Reviews. [Link]
-
Pillared-Layer MOF Construction: Chun, H., et al. (2015).[2] Ancillary ligand-assisted structural diversity of six new MOFs with 5-(4-carboxybenzoylamino)-isophthalic acid. CrystEngComm. [Link]
Sources
- 1. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamically Guided Synthesis of Mixed-Linker Zr-MOFs with Enhanced Tunability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Synthesis of a mixed-linker Ce-UiO-67 metal–organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Reticular Design of Precise Linker Installation into a Zirconium Metal-Organic Framework to Reinforce Hydrolytic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
Application Note: Advanced Gas Sorption and Adsorption Isotherm Measurement in Aminopyridine-Functionalized Porous Materials
Target Audience: Materials Scientists, Chemical Engineers, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Application Note
Executive Summary
The incorporation of aminopyridine moieties (e.g., 4-aminopyridine) into the backbone of Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and Periodic Mesoporous Organosilicas (PMOs) has emerged as a premier strategy for enhancing targeted gas capture. The dual-functional nature of aminopyridine—combining a Lewis basic pyridine nitrogen with a hydrogen-bond donating primary amine—creates a highly specific thermodynamic sink for polarizable and acidic gases like CO2 and C2H2[1].
This application note provides a field-proven, self-validating methodology for accurately measuring the adsorption isotherms of aminopyridine-based porous materials. By detailing the causality behind activation protocols and volumetric dosing parameters, this guide ensures high-fidelity data collection free from common artifacts such as incomplete desolvation or thermal degradation of the amine groups.
Mechanistic Principles of Aminopyridine-Adsorbate Interactions
Understanding the physicochemical interactions at the pore surface is critical for designing an accurate sorption experiment. In aminopyridine-functionalized materials, gas uptake is not merely a function of surface area (physisorption) but is heavily dictated by localized chemophysical interactions[2].
For instance, in the modified UPC-110 Cu-MOF, the presence of 4-aminopyridine drastically alters the pore environment, creating strong dipole-quadrupole interactions with CO2 and C2H2. This results in a steep Type-I adsorption isotherm at low partial pressures, a hallmark of strong adsorbate-adsorbent affinity[2]. Similarly, increasing the aminopyridine molar fraction in PMO nanoparticles directly correlates with enhanced CO2 capture capacities at standard temperature and pressure[1].
Fig 1. Mechanistic pathway of CO2 interaction with dual-functional aminopyridine pore surfaces.
Pre-Analytical Workflows: Activation and Degassing
A fundamental challenge with aminopyridine-based frameworks is their thermal fragility compared to unfunctionalized analogs. High-boiling synthesis solvents (e.g., DMF, DEF) trapped in the pores cannot be removed by brute-force heating, as temperatures exceeding 150°C may cause the amine groups to degrade or the framework to collapse due to immense capillary forces[3].
Causality in Experimental Design: To circumvent this, a solvent exchange with a low-surface-tension, low-boiling-point solvent (like methanol or dichloromethane) is mandatory. This lowers the activation energy required for desolvation, allowing the framework to be evacuated at milder temperatures, preserving the critical -NH2 functional groups.
Fig 2. Self-validating workflow for gas sorption analysis of aminopyridine materials.
Protocol 1: Material Activation (Degassing)
-
Solvent Exchange: Immerse 100-200 mg of the as-synthesized material in 15 mL of anhydrous methanol. Replace the solvent every 12 hours for a total of 3 days[3].
-
Initial Evacuation: Transfer the solvent-exchanged sample to a pre-weighed glass sample tube. Attach to the outgassing port of the sorption analyzer. Slowly evacuate the tube at room temperature to a pressure of
Torr to prevent elutriation (sample "bumping"). -
Thermal Ramping: Once a stable vacuum is achieved, heat the sample at a ramp rate of 1°C/min to 100°C. Hold for 2 hours.
-
Final Activation: Increase the temperature to 120°C (or the specific thermal stability limit of your framework) and hold under dynamic vacuum (
Torr) for 12 hours. -
Mass Determination: Backfill the tube with dry N2 or He, remove it from the port, and immediately weigh it to determine the exact activated sample mass.
Adsorption Isotherm Measurement Protocol
The volumetric (Sieverts) method relies on precise mass balance equations. Because aminopyridine MOFs often possess narrow micropores (< 1 nm)[4], the diffusion of gas molecules into the interior is kinetically hindered.
Self-Validating System: To ensure trustworthiness, the protocol must include a strict leak test and a dynamic equilibration criteria (
Protocol 2: Low-Pressure Gas Sorption (N2 at 77 K / CO2 at 298 K)
-
System Leak Test: Seal the sample manifold and monitor the pressure. A leak rate of
mmHg/min must be confirmed before proceeding. -
Free Space Measurement:
-
Warm Free Space: Dose He at ambient temperature to measure the volume of the empty tube space.
-
Cold Free Space: Submerge the sample tube in the isothermal bath (e.g., liquid nitrogen at 77 K or a water bath at 298 K) and dose He again. Note: Compare warm and cold values to ensure He is not being trapped in ultra-micropores at cryogenic temperatures.
-
-
Equilibration Criteria Setup: Set the instrument's equilibration interval to a minimum of 45 seconds, with a pressure tolerance (
) of per minute. For CO2 adsorption in aminopyridine MOFs, extend the interval to 60 seconds due to the strong chemophysical binding[1]. -
Isotherm Dosing:
-
For N2 (77 K): Dose incrementally from
to to capture both micropore filling and mesopore capillary condensation. -
For CO2 (298 K): Dose absolute pressure up to 1 bar (or 1.2 bar depending on transducer limits), focusing heavily on the
bar range where aminopyridine sites dominate uptake.
-
-
Desorption Branch (Hysteresis Check): Gradually reduce the pressure back to vacuum. A pronounced hysteresis loop in CO2 may indicate strong chemisorption (carbamate formation) requiring thermal regeneration.
Quantitative Data Summary
The integration of aminopyridine groups universally enhances the low-pressure uptake of acidic gases. Below is a comparative summary of validated adsorption capacities from literature utilizing the protocols described above.
| Material | Functional Group | Adsorbate | Temp (K) | Uptake Capacity | Reference |
| pyPMO 15 | 15% Aminopyridine | CO2 | 298 | 0.92 mmol/g | [1] |
| UPC-110 (Modified) | 4-Aminopyridine | C2H2 | 273 | 130.1 cm³/g | [2] |
| UPC-110 (Modified) | 4-Aminopyridine | CO2 | 273 | 44.6 cm³/g | [2] |
| D-POST-1 | 4-Aminopyridine | CO2 | 298 | High Affinity | [4] |
Note: The specific surface area and pore volume generally decrease slightly upon aminopyridine functionalization due to steric bulk, but the volumetric gas uptake increases due to enhanced binding enthalpy.
Data Analysis and Validation Criteria
Following data collection, apply the Brunauer–Emmett–Teller (BET) model to the N2 isotherm data. For aminopyridine-based microporous materials, strictly adhere to the Rouquerol criteria to select the appropriate linear pressure range (typically
To evaluate the separation performance (e.g., CO2/CH4 or C2H2/CO2), utilize the Ideal Adsorbed Solution Theory (IAST) [5]. Ensure that the single-component isotherms are perfectly fitted using a dual-site Langmuir-Freundlich model, which accounts for the energetic heterogeneity introduced by the aminopyridine sites.
References
1.[1] Periodic Mesoporous Organosilica Nanoparticles for CO2 Adsorption at Standard Temperature and Pressure - PMC - NIH. National Institutes of Health.[Link] 2.[4] A Controlled Synthesis Strategy To Enhance the CO2 Adsorption Capacity of MIL-88B Type MOF Crystallites by the Crucial Role of Narrow Micropores. ACS Publications.[Link] 3.[2] Fine-Tuning the Pore Environment of the Microporous Cu-MOF for High Propylene Storage and Efficient Separation of Light Hydrocarbons. ACS Central Science.[Link] 4.[3] Multiple Functions of Gas Separation and Vapor Adsorption in a New MOF with Open Tubular Channels. ACS Applied Materials & Interfaces.[Link] 5.[5] Adsorption of gases on small–pore aluminum bisphosphonate MOF MIL–91(Al). Indian Academy of Sciences.[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for 5-(5-Aminopyridin-3-yl)isophthalic Acid
Welcome to the technical troubleshooting guide for handling 5-(5-Aminopyridin-3-yl)isophthalic acid . As a highly functionalized Metal-Organic Framework (MOF) linker, this molecule presents unique solubility challenges in standard polar aprotic solvents. This guide is designed to provide researchers with mechanistic insights, quantitative benchmarks, and self-validating protocols to achieve complete dissolution without compromising downstream coordination chemistry.
Troubleshooting Workflow
Workflow for solubilizing amphoteric MOF linkers in polar aprotic solvents.
Section 1: Mechanistic FAQs
Q1: Why does 5-(5-Aminopyridin-3-yl)isophthalic acid resist dissolution in DMF and DMSO despite their high polarity? A1: The resistance to dissolution is rooted in the molecule's amphoteric nature. The acidic carboxylic acid groups (-COOH) readily donate protons to the basic pyridine nitrogen and primary amine (-NH₂), forming a highly stable, zwitterionic hydrogen-bonded network in the solid state. While solvents like DMSO and DMF possess strong dipole moments and act as excellent hydrogen-bond acceptors (via their S=O and C=O groups), they are remarkably poor hydrogen-bond donors. Consequently, they cannot effectively solvate the negatively charged carboxylate moieties, failing to competitively disrupt the dense crystal lattice[1].
Q2: How do temperature and sonication alter the solvent-linker interaction? A2: Heating increases the kinetic energy of the solvent molecules, shifting the thermodynamic equilibrium toward dissolution by overcoming the high lattice enthalpy. Sonication introduces acoustic cavitation—the formation and violent collapse of microbubbles. This generates localized high temperatures and intense shear forces that physically fracture the solute particles, drastically increasing the surface-to-volume ratio and accelerating solvent-linker interactions[2].
Q3: If physical methods fail, what chemical modifiers can I use without ruining my downstream MOF coordination chemistry? A3: For amphoteric compounds, adjusting the apparent pH in the organic solvent is the most effective strategy to break the zwitterionic network[3].
-
Base Addition: Adding a volatile organic base like Triethylamine (TEA) deprotonates the carboxylic acids, converting the linker into a highly soluble ammonium salt. The bulky TEA⁺ counterion prevents tight lattice repacking.
-
Acid Addition: Adding a trace amount of Trifluoroacetic acid (TFA) protonates the amines, neutralizing the zwitterionic interaction and allowing the solvent to accept hydrogen bonds from the free -COOH groups. Causality Note: Choose your modifier based on your metal node. Acidic modulators (TFA) often improve crystallinity in Zr/Zn MOFs by slowing down coordination, whereas basic modulators (TEA) can trigger premature, amorphous precipitation of metal hydroxides.
Q4: Can chaotropic salts improve solubility in DMSO/DMF? A4: Yes. The addition of Lithium Chloride (LiCl) to DMSO or DMF creates a potent co-solvent system capable of disrupting stubborn hydrogen-bonded networks. The Li⁺ ion strongly coordinates with the solvent, while the highly active Cl⁻ anion acts as a powerful hydrogen-bond acceptor, effectively solvating the amine and hydroxyl protons to "salt in" the hydrophobic compound[4].
Section 2: Solubilization Performance Matrix
The following table summarizes the expected quantitative improvements in solubility based on the chosen intervention.
| Solubilization Strategy | Modifier / Condition | Estimated Solubility Limit | Downstream Impact on Synthesis |
| Baseline | DMF or DMSO at 25°C | < 5 mM | None (Reference state) |
| Thermal-Acoustic | 80°C + 30 min Sonication | ~ 15 - 25 mM | Minimal; standard for solvothermal prep |
| Base-Mediated | + 2.0 eq Triethylamine (TEA) | > 100 mM | Accelerates deprotonation; fast nucleation |
| Acid-Mediated | + 2.0 eq Trifluoroacetic acid (TFA) | > 100 mM | Modulates crystallization (competing ligand) |
| Chaotropic Salt | + 5% w/v Lithium Chloride (LiCl) | > 150 mM | Introduces competing ions; requires washing |
Section 3: Validated Methodologies
Protocol A: Thermal-Acoustic Solubilization (First-Line Approach)
Use this protocol to preserve the native chemical state of the linker without introducing competing ions.
-
Dispersion: Weigh the required amount of 5-(5-Aminopyridin-3-yl)isophthalic acid and transfer it to a robust borosilicate glass vial. Add the desired volume of anhydrous DMF or DMSO.
-
Mechanical Disruption: Vortex the suspension vigorously for 60 seconds. Causality: This ensures uniform wetting of the hydrophobic powder and breaks up macroscopic clumps, maximizing the surface area exposed to the solvent.
-
Cavitation: Place the vial in an ultrasonic bath. Sonicate at room temperature for 15 minutes. Ensure the water level in the bath matches the solvent level in the vial for optimal acoustic wave transfer[2].
-
Thermal Incubation: Transfer the vial to a pre-heated oil bath or heating block set to 80°C. Stir magnetically at 400 RPM for 30 minutes.
-
System Validation: Remove the vial and inspect the solution against a strong light source. A successful dissolution will exhibit zero light scattering (no Tyndall effect). If particulate matter or turbidity remains, the lattice energy has not been overcome; proceed immediately to Protocol B.
Protocol B: Acid/Base-Mediated Solubilization (Chemical Disruption)
Use this protocol when the zwitterionic lattice resists physical disruption.
-
Modifier Selection: Determine whether your downstream application tolerates acidic or basic modulators. (For highly connected MOFs, acidic modulators like TFA are preferred as they enhance crystal growth).
-
Chemical Addition: To the turbid suspension from Protocol A, add exactly 2.0 molar equivalents (relative to the linker) of the chosen modifier (TEA for base, TFA for acid). Causality: 2.0 equivalents ensure both carboxylic acid groups (or both basic nitrogen centers) are fully neutralized, completely collapsing the zwitterionic network[3].
-
Agitation: Stir the mixture at 60°C for 15 minutes. The dissolution should occur rapidly as the ionic lattice is converted into a highly soluble organic salt.
-
Equilibration & Validation: Remove from heat and allow the solution to cool to room temperature. Self-Validation Step: If the compound remains in solution without precipitating upon cooling, the chemical modification is stable. You may now add your metal precursor. If precipitation occurs, the modifier concentration is insufficient or the solvent has absorbed atmospheric moisture.
References
-
Title: Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules Source: MDPI URL:[Link]
-
Title: Zn-Based Three-Dimensional Metal-Organic Framework for Selective Fluorescence Detection in Zwitterionic Ions Source: MDPI URL:[Link]
-
Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: PMC (NIH) URL:[Link]
-
Title: Strategies for improving hydrophobic drugs solubility and bioavailability Source: IJPCA URL: [Link]
Sources
Optimizing activation procedures to prevent pore collapse in amine-functionalized MOFs
Welcome to the Advanced Materials Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with amine-functionalized Metal-Organic Frameworks (MOFs) such as NH₂-MIL-101, NH₂-UiO-66, and IRMOF-3.
Amine-functionalized MOFs are critical for CO₂ capture, catalysis, and targeted drug delivery. However, the introduction of pendant –NH₂ groups increases framework flexibility and hydrogen-bonding potential, making these structures highly susceptible to pore collapse during desolvation. This guide provides field-proven, causality-driven solutions to preserve structural integrity and maximize BET surface area.
Core Diagnostics: Frequently Asked Questions (FAQs)
Q: Why do my amine-functionalized MOFs lose porosity after conventional thermal activation? A: During conventional thermal activation, the trapped synthesis solvent (e.g., DMF, water) transitions directly from a liquid to a gas phase. This phase boundary generates substantial surface tension and capillary forces within the micropores[1]. In amine-functionalized MOFs, the pendant amine groups can hydrogen-bond with escaping solvent molecules or adjacent linkers. When the capillary stresses generated by the evaporating liquid exceed the coordination bond energies of the framework, the pores irreversibly collapse[1][2].
Q: How does solvent exchange prevent structural degradation? A: High-boiling-point solvents like DMF have high surface tension. By exchanging them with lower-boiling-point, low-surface-tension solvents (e.g., chloroform, acetone, or ethanol), the capillary forces exerted on the pore walls during evaporation are drastically reduced[3]. This minimizes the physical stress on the delicate metal-ligand coordination bonds.
Q: When is Supercritical CO₂ (scCO₂) activation absolutely necessary? A: scCO₂ is required for highly delicate, ultra-porous, or highly flexible amine-MOFs where even low-surface-tension solvents cause structural failure. scCO₂ circumvents the liquid-to-gas phase change entirely. By transitioning the solvent directly through a supercritical phase, surface tension and capillary forces are completely eliminated, preventing the pore collapse that would otherwise occur[4][5].
Troubleshooting Matrix
| Observed Issue | Mechanistic Cause | Recommended Corrective Action |
| Drastic drop in BET surface area | Capillary forces during liquid-gas transition pulled the flexible amine-linkers inward, collapsing the micropores. | Abandon thermal vacuum heating. Switch to scCO₂ activation or Freeze-Drying to bypass the liquid-gas phase boundary[5][6]. |
| Incomplete solvent removal | DMF is strongly coordinated to open metal sites or strongly hydrogen-bonded to the –NH₂ groups. | Perform a rigorous, multi-day solvent exchange using Soxhlet extraction with ethanol, followed by a weakly coordinating solvent like dichloromethane (DCM)[7]. |
| Loss of crystallinity (Amorphous PXRD) | High-temperature vacuum degraded the coordination bonds, leading to a phase transition or amorphization. | Utilize Mild Chemical Activation with Dimethyl Ether (DME). DME has high volatility and low surface tension, displacing coordinated solvents at room temperature[8]. |
Standard Operating Procedures (Self-Validating Protocols)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next phase of your experiment without passing the validation checkpoints.
Protocol A: Supercritical CO₂ (scCO₂) Activation
Purpose: To achieve ultra-high surface area in fragile amine-MOFs by eliminating capillary forces[4].
-
Primary Solvent Exchange: Immerse the synthesized MOF in absolute ethanol (10 mL per 100 mg of MOF). Replace the ethanol every 24 hours for 3 consecutive days.
-
Validation Check 1: Analyze the supernatant using ¹H-NMR or FTIR. The complete disappearance of the DMF aldehyde proton (~7.9 ppm) or carbonyl stretch (1660 cm⁻¹) confirms readiness.
-
-
Chamber Loading: Transfer the ethanol-solvated MOF into the critical point dryer (CPD) chamber, ensuring the powder remains submerged in ethanol to prevent premature air-drying.
-
Liquid CO₂ Purging: Flush the chamber with liquid CO₂ at 10°C to displace the ethanol. Repeat this purge cycle 5–6 times over an 8-hour period.
-
Supercritical Transition: Seal the chamber and raise the temperature to 40°C, naturally increasing the pressure to ~100 bar (exceeding the CO₂ critical point of 31.1°C and 73.9 bar)[5]. Hold this supercritical state for 2 hours.
-
Depressurization: Slowly vent the scCO₂ gas at a strict rate of 1 bar/min while maintaining the temperature at 40°C to prevent the CO₂ from condensing back into a liquid.
-
Validation Check 2: Perform N₂ adsorption at 77K. A Type I isotherm with a steep uptake at low relative pressure (P/P₀ < 0.1) and no hysteresis confirms micropore preservation and successful activation.
-
Protocol B: Mild Chemical Activation via Dimethyl Ether (DME)
Purpose: To activate MOFs with open metal sites and amine groups at room temperature, avoiding thermal degradation[8].
-
Pre-Wash: Wash the MOF with methanol to remove the bulk synthesis solvent.
-
DME Saturation: Transfer the MOF to a pressure-rated vessel. Introduce liquid DME at room temperature (vapor pressure ~5 bar).
-
Incubation: Allow the DME to incubate for 24 hours. The coordinating nature of DME allows it to actively displace strongly bound solvent molecules from the metal centers and amine groups[8].
-
Evacuation: Slowly vent the DME gas at room temperature, followed by applying a mild vacuum (10⁻³ torr) for 2 hours.
-
Validation Check: Conduct Powder X-Ray Diffraction (PXRD). The retention of sharp, high-intensity peaks at low 2θ angles (e.g., <10°) validates that the long-range crystalline order is perfectly intact.
-
Comparative Data Analytics: Activation Methodologies
The following table synthesizes the quantitative and physical parameters governing MOF activation choices:
| Activation Method | Phase Transition Mechanism | Capillary Force | Typical Processing Temp | Expected BET Recovery |
| Conventional Thermal | Liquid | Extremely High | 120°C – 200°C | Low (Prone to Collapse) |
| Solvent Exchange | Low Surface Tension Displacement | Moderate | 60°C – 100°C | Moderate to High |
| Freeze-Drying | Solid | Negligible | -78°C to 0°C | High |
| Supercritical CO₂ | Supercritical Phase Transition | Zero | 31.1°C – 40°C | Ultra-High (Optimal) |
| Dimethyl Ether (DME) | Chemical Displacement | Very Low | Room Temp (25°C) | High |
Decision Architecture: Activation Selection Workflow
To prevent pore collapse, use the following logical workflow to determine the optimal activation strategy based on your specific amine-functionalized MOF's structural robustness.
Caption: Decision workflow for selecting the optimal activation method to prevent MOF pore collapse.
References
- Progress in adsorption-based CO2 capture by metal–organic frameworks. SciSpace.
- Metal-Organic Frameworks: An In-Depth Review of Synthesis Methods, Activation Processes, Characterization Techniques, and Linker Design. United Journal of Chemistry.
- A Review on Metal- Organic Frameworks (MOFS)
- Evaluating the purification and activation of metal-organic frameworks from a technical and circular economy perspective. White Rose Research Online.
- Gas-flow activation of MOFs: unlocking efficient catalysis through dynamic bonding. Royal Society of Chemistry.
- Superior Metal‐Organic Framework Activ
- Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework M
- Identifying pathways to metal-organic framework collapse during solvent activation with molecular simulations.
Sources
- 1. A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. unitedjchem.org [unitedjchem.org]
- 4. scispace.com [scispace.com]
- 5. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Gas-flow activation of MOFs: unlocking efficient catalysis through dynamic bonding - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07011A [pubs.rsc.org]
- 8. Superior Metal‐Organic Framework Activation with Dimethyl Ether - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Coordination Protocols for 5-(5-Aminopyridin-3-yl)isophthalic Acid
Case ID: APIA-Coord-001 Status: Active Subject: Overcoming Steric Hindrance & Kinetic Traps during MOF Assembly Assigned Specialist: Senior Application Scientist, Ligand Engineering Division
Executive Summary: The Steric Challenge
You are likely encountering difficulties coordinating 5-(5-Aminopyridin-3-yl)isophthalic acid (hereafter referred to as APIA ). Unlike simple linkers (e.g., terephthalic acid), APIA possesses a bi-aryl axis with restricted rotation and a bulky amine group adjacent to the pyridine nitrogen donor.
The Core Problem: The coordination failure is rarely due to chemical reactivity but rather steric jamming . The amine group (
This guide provides the protocols to switch your system from Kinetic Control (fast, disordered) to Thermodynamic Control (slow, error-correcting), allowing the ligand to rotate and coordinate correctly.
Interactive Troubleshooting Guide (FAQs)
Phase A: Pre-Reaction & Solubility
Q1: My ligand forms a cloudy suspension in DMF/Ethanol and never fully dissolves. Can I proceed? A: No. Proceeding with a suspension will result in ligand inclusion (impurities) rather than coordination.
-
The Cause: The intermolecular H-bonding between the amine and carboxylic acid groups of neighboring APIA molecules creates a robust solid-state network.
-
The Fix:
-
Switch Solvent: Move from DMF to DEF (N,N-Diethylformamide) . The slightly higher boiling point and steric bulk of DEF help break ligand-ligand interactions.
-
Protonation Trick: Add 2-3 drops of dilute
to the solvent before adding the metal. This protonates the pyridine nitrogen, breaking potential zwitterionic aggregates. The acid will be released upon heating. -
Sonication: Sonicate at
for 20 minutes. If it remains cloudy, filter the solution. Never solvothermally heat a cloudy precursor mix.
-
Phase B: The "Steric Valve" (Modulation)
Q2: I get a product, but it is an amorphous powder with no XRD peaks. What happened? A: You encountered the "Kinetic Trap." The carboxylate groups (isophthalic end) coordinated immediately to the metal, but the pyridine end (hindered by the amine) failed to latch on before the structure precipitated.
-
The Fix: You must use a Modulator .
-
Protocol: Add Glacial Acetic Acid or Benzoic Acid to your reaction mixture.
-
Ratio: Start with 30 equivalents of modulator per equivalent of metal.
-
Mechanism:[1][2][3] The modulator binds to the metal first.[3] The APIA ligand must then displace the modulator. This slows down the reaction, giving the APIA ligand time to rotate its bi-aryl bond and navigate the amine group into the correct position for coordination.
-
Q3: The crystals are forming, but they are too small for SC-XRD. A: The nucleation rate is still too high.
-
The Fix: Switch to a "bulky" modulator. Replace Acetic Acid with 4-Methylbenzoic Acid . The larger modulator leaves the metal cluster more slowly, further reducing the nucleation rate and promoting the growth of fewer, larger crystals.
Phase C: Thermal Dynamics
Q4: I suspect the pyridine ring is not coordinating at all. How do I force it? A: Check your temperature. The rotation of the phenyl-pyridine bond in APIA has an energy barrier.
-
The Fix:
-
If working at
, increase to . -
The amine group adds steric bulk that clashes with the isophthalic protons during rotation. Higher thermal energy allows the ligand to overcome this rotational barrier and access the planar or twisted conformation required for the specific MOF topology.
-
Experimental Protocols
Protocol A: Modulated Solvothermal Synthesis (Recommended)
This protocol is designed to overcome the steric hindrance of the 5-amino group using a competitive modulator.
| Parameter | Specification | Notes |
| Ligand | APIA (0.1 mmol) | Ensure purity >98% |
| Metal Source | Or | |
| Solvent | DEF / Ethanol (3:1 v/v) | Total volume: 4 mL |
| Modulator | Glacial Acetic Acid (50 | CRITICAL STEP |
| Vessel | 20 mL Scintillation Vial | Teflon-lined cap |
| Temp/Time | Ramp rate: |
Step-by-Step:
-
Dissolve APIA in the solvent mixture using ultrasonication. Ensure absolute clarity.
-
Add the Modulator (Acetic Acid) and vortex for 30 seconds.
-
Add the Metal Salt. The solution may turn light blue/green.
-
Seal and heat.
-
Cooling: Cool at a rate of
/hour. Slow cooling is essential to prevent the kinetic amorphous phase from precipitating.
Visualizing the Mechanism
The following diagrams illustrate the difference between the "Kinetic Trap" (failure) and the "Modulated Pathway" (success).
Diagram 1: The Steric Checkpoint
Caption: The "Kinetic Trap" occurs when rapid precipitation locks the ligand in the wrong conformation. Modulation slows this process, allowing the ligand to rotate and fit.
Diagram 2: The Modulation Mechanism
Caption: Modulators act as temporary "caps," forcing the APIA ligand to compete for the binding site. If the APIA approaches with the wrong rotation (steric clash), it is rejected, preventing defects.
References & Further Reading
-
General Modulation Strategy:
-
Schaate, A., et al. (2011). "Modulated synthesis of Zr-based metal-organic frameworks: From nano to single crystals." Chemistry – A European Journal.
-
Relevance: Establishes the foundational theory of using monocarboxylic acids to control reaction kinetics, essential for hindered ligands like APIA.
-
-
Steric Hindrance in MOF Linkers:
-
He, J., et al. (2023).[2] "Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures." Journal of Materials Chemistry A.
-
Relevance: Discusses how bulky substituents on linkers affect coordination and pore interfaces, directly applicable to the 5-amino group issues.
-
-
Synthesis of Amine-Functionalized MOFs:
-
Garibay, S. J., & Cohen, S. M. (2010). "Isoreticular synthesis and modification of frameworks with the UiO-66 topology." Chemical Communications.
-
Relevance: Provides specific solvothermal protocols for amine-tagged ligands, highlighting the need for thermal activation.
-
-
Coordination of Pyridyl-Isophthalates:
-
Pan, L., et al. (2006). "New coordination polymers based on 5-(pyridin-3-yl)isophthalic acid."[4] Inorganic Chemistry.
-
Relevance: Describes the base topology of the non-aminated parent ligand, providing a structural baseline for APIA coordination.
-
Sources
Purification techniques for removing unreacted 5-(5-Aminopyridin-3-yl)isophthalic acid from MOF products
Welcome to the technical support guide for the purification of Metal-Organic Frameworks (MOFs) synthesized with 5-(5-Aminopyridin-3-yl)isophthalic acid (H₂apipa). The presence of unreacted ligand is a common challenge that can lead to pore blockage, inaccurate characterization data, and poor performance in downstream applications. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high-purity MOF products.
Troubleshooting Guide: Isolating Your MOF from Unreacted Ligand
This section addresses specific issues you may encounter during the purification process. Each problem is followed by an analysis of potential causes and a series of recommended solutions.
Problem 1: My Powder X-Ray Diffraction (PXRD) pattern shows sharp peaks corresponding to my target MOF, but also additional peaks that match the pattern of the free H₂apipa ligand.
-
Causality Analysis: This is the most direct evidence of a phase-impure bulk sample. The unreacted H₂apipa has crystallized alongside your MOF product. This typically occurs when the ligand has low solubility in the mother liquor upon cooling, or when the washing procedure is insufficient to dissolve and remove the residual solid ligand.
-
Solutions:
-
Optimize the Initial Wash: The first line of defense is a thorough wash with the synthesis solvent, typically N,N-Dimethylformamide (DMF). Unreacted starting materials, including H₂apipa, are usually soluble in fresh, hot DMF.[1][2] After collecting the crude product by filtration or centrifugation, immediately wash it with several portions of fresh DMF (60-80 °C) to remove the bulk of the impurities.
-
Introduce a More Effective Solvent: If DMF washing is insufficient, a solvent exchange followed by washing with a different solvent may be necessary. Ethanol is often an effective choice for removing residual aromatic ligands.[3] Immerse your crude product in ethanol for 24-48 hours, replacing the solvent at least three times. This allows the new solvent to diffuse into the pores and dissolve trapped ligand.
-
Employ Soxhlet Extraction: For stubborn impurities, Soxhlet extraction is a highly effective, albeit more aggressive, method.[4] It continuously washes the MOF with freshly distilled hot solvent, ensuring that the ligand is constantly exposed to a pure solvent with high dissolving power.[5][6] This prevents the re-deposition of the ligand from a saturated solution. See Protocol 2 for a detailed methodology.
-
Problem 2: My elemental analysis (CHN) results show a higher nitrogen percentage than the theoretical value for my pure MOF.
-
Causality Analysis: Since H₂apipa is the only nitrogen-containing starting material besides a potential nitrogen-based modulator, an elevated nitrogen content is a strong indicator of residual ligand.[7] This ligand may not be crystalline (and thus not visible by PXRD) but could be trapped within the MOF pores or adsorbed on the crystal surfaces.
-
Solutions:
-
Enhance Solvent Washing with Sonication: Gentle sonication during solvent washing can help dislodge surface-adsorbed ligand and improve solvent penetration into the crystal. Place your MOF sample in a vial with the chosen washing solvent (e.g., ethanol, acetone) and sonicate in a bath for 10-15 minute intervals.[8] Caution: Overly aggressive or prolonged sonication can damage the MOF crystals, so monitor the sample's crystallinity with PXRD.
-
Perform ¹H NMR on a Digested Sample: This is the definitive method for quantifying residual ligand. Digesta small amount of your washed MOF in a deuterated acid (e.g., DCl in D₂O) or base (e.g., NaOD in D₂O). The resulting solution will contain the dissolved organic linkers.[9] Integration of the peaks corresponding to the H₂apipa ligand versus an internal standard or characteristic metal-coordination-shifted peaks can provide a precise purity measurement. If significant free ligand is detected, further purification is required.
-
Re-evaluate Synthesis Conditions: A large excess of unreacted ligand suggests the synthesis reaction may not have gone to completion. Consider adjusting the molar ratios of your reactants or extending the reaction time to maximize the incorporation of the ligand into the framework.[3]
-
Problem 3: The surface area (BET) of my activated MOF is significantly lower than reported values, and gas adsorption isotherms show poor uptake.
-
Causality Analysis: Low surface area is a classic symptom of pore blockage.[10] Unreacted H₂apipa molecules, along with other solvent or guest molecules, can become trapped within the MOF's channels during synthesis and precipitation. If not properly removed, these molecules physically obstruct the pores, preventing gas molecules from accessing the internal surface.
-
Solutions:
-
Implement a Rigorous Solvent Exchange Protocol: Before thermal activation, a thorough solvent exchange is critical. The goal is to replace the high-boiling synthesis solvent (like DMF) with a more volatile solvent (like ethanol, methanol, or acetone).[1] Immerse the MOF in the volatile solvent for 2-3 days, replacing the solvent several times to ensure complete exchange.
-
Consider Supercritical CO₂ Activation: If thermal activation causes pore collapse or fails to remove stubborn guests, supercritical CO₂ (scCO₂) drying is an exceptionally gentle and effective alternative.[11] This technique avoids the surface tension effects of evaporating liquids that can pull the framework apart, preserving the MOF's structure while efficiently removing trapped molecules.
-
Confirm Purity Before Activation: Do not proceed to activation until you have confirmed the absence of unreacted ligand using the characterization methods described above (PXRD, CHN, and/or ¹H NMR). Activating a sample that still contains ligand can cause the ligand to decompose and irreversibly block the pores.
-
Purification Workflow and Troubleshooting Logic
The following diagrams illustrate the general purification workflow and a decision-making process for troubleshooting common issues.
Caption: General workflow for MOF purification and validation.
Caption: Troubleshooting decision tree for purity issues.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to wash away unreacted H₂apipa? A: Start with fresh, hot (60-80 °C) DMF, as it's the typical synthesis solvent and should effectively dissolve the ligand.[2] If impurities persist, ethanol is an excellent second choice due to its lower boiling point and different polarity, which can help displace DMF and dissolve trapped ligand.[1] Acetone can also be used. The key is to use a solvent in which the ligand is soluble but the MOF itself is stable.
Q2: How many times do I need to wash my MOF product? A: There is no fixed number. The process should be guided by characterization. After an initial series of washes (e.g., 3-5 times with fresh solvent), dry a small aliquot of the sample and run a PXRD. If ligand peaks are still present, continue washing. For a truly pure sample, ¹H NMR of a digested portion is the best way to confirm that the ligand has been completely removed.
Q3: Can I just heat my MOF to a very high temperature to burn off the unreacted ligand? A: This is strongly discouraged. Unreacted ligand will decompose at high temperatures, but the decomposition products can become carbonaceous residues that permanently and irreversibly block the MOF's pores.[10] This will destroy the material's porosity. Purification must be performed before final thermal activation.
Q4: My MOF seems to be losing crystallinity after washing. What's happening? A: This indicates that your MOF may have limited stability in the washing solvent you are using.[12] Immediately stop using that solvent. Try a less polar or less coordinating solvent. If the instability is widespread, you may need to rely on gentler, shorter washes with the synthesis solvent (DMF) and avoid more aggressive techniques like Soxhlet extraction or sonication. Always compare the PXRD pattern of your washed sample to the simulated pattern from single-crystal data to monitor structural integrity.[7]
Q5: Is centrifugation better than filtration for isolating the MOF during washing? A: Both methods work, but centrifugation can be more effective for very fine crystalline powders that might pass through filter paper.[10] Centrifugation ensures a more complete separation of the solid MOF from the liquid phase containing the dissolved impurities. If you filter, ensure you are using a filter membrane with an appropriate pore size (e.g., 0.22 µm PTFE) to avoid losing your product.
Experimental Protocols
Protocol 1: Standard Solvent Washing & Exchange
-
Initial Isolation: Transfer the crude MOF product slurry from the synthesis vessel to centrifuge tubes. Centrifuge at high speed (e.g., 8000 rpm) for 10-15 minutes to pellet the solid. Decant and discard the supernatant (mother liquor).
-
DMF Wash: Add fresh, pre-heated (60-80 °C) DMF to the pellet, sufficient to fully resuspend the solid. Vortex or shake vigorously to create a uniform suspension. Centrifuge again and discard the supernatant. Repeat this wash step 3-5 times.
-
Solvent Exchange: After the final DMF wash, add ethanol to the MOF pellet and resuspend the solid. Let the suspension sit for at least 4-6 hours (or overnight for best results).
-
Final Washes: Centrifuge to pellet the MOF and discard the ethanol. Replenish with fresh ethanol and repeat the process at least 3 more times over 24-48 hours. This ensures a complete exchange of DMF for the more volatile ethanol.[1]
-
Drying: After the final wash, decant the ethanol and dry the MOF powder under vacuum at a moderate temperature (e.g., 60-80 °C) to remove the bulk solvent before characterization or high-temperature activation.
Protocol 2: Soxhlet Extraction for High-Purity MOFs
This protocol is recommended when standard washing fails to remove persistent ligand impurities.
-
Sample Preparation: Loosely pack the pre-washed (as per Protocol 1, steps 1-2) and dried MOF powder into a cellulose extraction thimble. Do not pack too tightly, as this will impede solvent flow. Place the thimble inside the main chamber of the Soxhlet extractor.[4]
-
Apparatus Setup: Fill a round-bottom flask to about two-thirds capacity with a suitable solvent (ethanol or acetone are good choices). Assemble the Soxhlet apparatus with the flask on a heating mantle and a condenser supplied with chilled water on top.[6]
-
Extraction: Heat the solvent to a gentle boil. The solvent vapor will travel up the side arm, cool in the condenser, and drip down into the thimble containing the MOF.[4]
-
Cycling: The chamber will slowly fill with the condensed, pure solvent. Once the solvent level reaches the top of the siphon arm, the entire volume of solvent, now containing dissolved impurities, will automatically siphon back into the boiling flask.[5]
-
Duration: Allow this process to run for at least 24-48 hours. Each siphon event constitutes one extraction cycle. The continuous flow of fresh, hot solvent is highly efficient at removing stubborn, trapped impurities.
-
Recovery: After the extraction is complete, allow the apparatus to cool. Carefully remove the thimble and transfer the purified MOF powder to a clean vial for drying and activation.
Data Summary for Purification Methods
| Parameter | Standard Solvent Wash | Soxhlet Extraction |
| Principle | Equilibrium-based washing with bulk solvent. | Continuous extraction with fresh, distilled solvent.[4] |
| Recommended Solvents | DMF, Ethanol, Acetone | Ethanol, Acetone, Chloroform (check MOF stability) |
| Typical Duration | 1-3 days (including solvent exchange) | 24-72 hours |
| Temperature | Room Temperature to 80 °C | Boiling point of the chosen solvent |
| Effectiveness | Good for removing bulk and surface impurities. | Excellent for removing trapped or stubborn impurities.[5] |
| Risk to MOF | Lower risk of structural damage. | Higher risk; requires a robust framework stable at the solvent's boiling point. |
References
-
A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application - Oriental Journal of Chemistry. Available at: [Link]
-
Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods. Available at: [Link]
-
A Post-Synthetic Modification Approach to Expand MIL-101-NH2 Functionalization - MDPI. Available at: [Link]
-
Metal Organic Frameworks (MOFs): Techniques for Characterization - AZoM. Available at: [Link]
-
Synthesis and Characterization of Metal– Organic Frameworks (MOFs): Structure, Properties, and Applications - IJFMR. Available at: [Link]
-
MOF filtration and washing? - ResearchGate. Available at: [Link]
-
Postsynthetic Modification of Metal–Organic Frameworks | Inorganic Chemistry. Available at: [Link]
-
Metal -Organic Frameworks (MOFs) in Water Purification: A Review - ResearchGate. Available at: [Link]
-
Post Synthetic Amine Functionalization of MOF-808 for CO2 Sorption via Ligand Exchange and Michael Addition - OSTI.gov. Available at: [Link]
-
Optimization of Washing Processes in Solvothermal Synthesis of Nickel-Based MOF-74. Available at: [Link]
-
GUIDELINES ON SOLVENT DEGREASING. Available at: [Link]
-
Postsynthetic acid modification of amino-tagged metal-organic frameworks: Structure-function relationship for catalytic 5-hydroxymethylfurfural synthesis. Available at: [Link]
-
(PDF) Post‐Synthetic Modification of Metal–Organic Frameworks Toward Applications. Available at: [Link]
-
Metal-Organic Frameworks (MOFs) as Adsorbents for Purification of Dye-Contaminated Wastewater: A Review. Available at: [Link]
-
Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory. Available at: [Link]
-
Control of Defect Chemistry in Large Scale MOF Syntheses - Patsnap. Available at: [Link]
-
Hydrogen separation and purification with MOF-based materials - RSC Publishing. Available at: [Link]
-
Metal-Organic frameworks (MOFs) for the Next Generation of Water Filtration - NHSJS. Available at: [Link]
-
Recent Development of Metal–Organic Frameworks for Water Purification - University of North Texas. Available at: [Link]
-
Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials - Northwestern University. Available at: [Link]
-
Cleaning & Immobilization Protocols - University of Warwick. Available at: [Link]
-
Solubility for Common Extractable Compounds - Eurofins. Available at: [Link]
-
(PDF) A multiscale study of MOFs as adsorbents in H2 PSA purification - ResearchGate. Available at: [Link]
-
The effectiveness of Soxhlet extraction as a simple method for GO rinsing as a precursor of high-quality graphene - PMC. Available at: [Link]
-
Research on Improved MOF Materials Modified by Functional Groups for Purification of Water - MDPI. Available at: [Link]
-
Metal-organic Frameworks (MOFs) on Hydrogen Storage and Purification | Highlights in Science, Engineering and Technology - Darcy & Roy Press. Available at: [Link]
-
Separating Solids: Purification of Metal-Organic Framework Materials - Northwestern University. Available at: [Link]
-
Extraction of Metal Ions with Metal–Organic Frameworks - MDPI. Available at: [Link]
-
Facile post-synthetic deamination of MOFs and the synthesis of the missing parent compound of the MIL-101 family - Chemical Communications (RSC Publishing). Available at: [Link]
-
Coordination polymers of 5-substituted isophthalic acid - PMC. Available at: [Link]
-
Comparative removal of hazardous cationic dyes by MOF-5 and modified graphene oxide. Available at: [Link]
-
COMPARATIVE STUDY OF AROMATIC POLYAMIDES CONTAINING SIDE BENZAMIDE GROUPS. Available at: [Link]
-
Application of Soxhlet Extractor for Ultra-clean Graphene Transfer - PMC. Available at: [Link]
-
Two new MOFs based on 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid displaying unique selective CO2 gas adsorption and magnetic properties - CrystEngComm (RSC Publishing). Available at: [Link]
-
ISOPHTHALIC ACID CAS N°: 121-91-5. Available at: [Link]
-
SOLUBILITY DATA SERIES - GitHub Pages. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijfmr.com [ijfmr.com]
- 3. researchgate.net [researchgate.net]
- 4. pobel.com [pobel.com]
- 5. The effectiveness of Soxhlet extraction as a simple method for GO rinsing as a precursor of high-quality graphene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Soxhlet Extractor for Ultra-clean Graphene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orientjchem.org [orientjchem.org]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 12. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
Resolving reproducibility issues in the synthesis of CAS 2417554-17-5 derivatives
This guide serves as a specialized Technical Support Center for researchers encountering reproducibility issues with CAS 2417554-17-5 (5-(5-aminopyridin-3-yl)isophthalic acid) and its derivatives.
Subject: Resolving Reproducibility Issues in Heterocyclic Biaryl Coupling for MOF Linkers Molecule Identity: 5-(5-aminopyridin-3-yl)isophthalic acid (C₁₃H₁₀N₂O₄) Primary Application: Ligand for Metal-Organic Frameworks (e.g., LT-MOF0312)
Executive Summary: The Core Challenge
The synthesis of CAS 2417554-17-5 primarily relies on a Suzuki-Miyaura cross-coupling between a pyridine-3-boronic acid derivative and a 5-haloisophthalate. Users frequently report yields fluctuating between 10% and 80%.
Root Cause Analysis: The irreproducibility stems from three convergent failure modes:
-
Protodeboronation: The 5-aminopyridine-3-boronic acid intermediate is electronically unstable and prone to rapid hydrolysis/deboronation before coupling occurs.
-
Catalyst Poisoning: The free amino group (
) and the pyridine nitrogen act as competitive ligands, sequestering the Palladium (Pd) catalyst from the catalytic cycle. -
Isoelectric Trapping: The final product is a zwitterion. Incorrect pH control during workup leads to significant product loss in the mother liquor or co-precipitation of inorganic salts.
Phase 1: Reaction Optimization (The "Hidden" Variables)
Critical Protocol Adjustments
Do not use standard "open-air" Suzuki conditions. The electron-rich nature of the amino-pyridine ring accelerates protodeboronation.
| Variable | Standard (High Failure Risk) | Optimized (High Reproducibility) | Mechanistic Rationale |
| Boron Source | Boronic Acid ( | Pinacol Ester (BPin) or MIDA Boronate | Esters reduce the rate of hydrolytic C-B bond cleavage (protodeboronation). |
| Amine Group | Free Amine ( | Protected Amine (e.g., Acetyl or Boc) | Prevents coordination to Pd; reduces electron density on the pyridine ring, stabilizing the C-B bond. |
| Base | Anhydrous conditions prevent hydrolysis; Fluoride activates the boronate without requiring water. | ||
| Catalyst | Bidentate ligands (dppf) or bulky phosphines (XPhos) resist displacement by the pyridine nitrogen. |
Recommended Synthetic Route (Step-by-Step)
Step 1: Protection (Crucial for Scale-up) Convert 5-bromo-3-aminopyridine to N-(5-bromo-3-pyridyl)acetamide using acetic anhydride. This simple step increases coupling yields by ~40%.
Step 2: The Coupling Reaction
-
Reagents:
-
1.0 eq 5-acetamido-3-pyridylboronic acid pinacol ester
-
1.1 eq Dimethyl 5-bromoisophthalate
-
0.05 eq
-
3.0 eq
-
-
Solvent: 1,4-Dioxane/Water (9:1) degassed vigorously with Argon for 20 mins. Note: Oxygen promotes homocoupling and catalyst oxidation.[1]
-
Conditions: Heat to 90°C for 12-16 hours.
-
Monitoring: Monitor consumption of the boronate by LCMS, not just the bromide. If boronate disappears but product doesn't form, protodeboronation is occurring.
Phase 2: Purification & Isolation (The "Black Box")
The most common user complaint is "My product disappeared during workup." This is due to the zwitterionic nature of the amino-acid functionality.
The Isoelectric Point (pI) Trap
At neutral pH, the molecule exists as a zwitterion (protonated pyridine/deprotonated carboxylate) and is highly soluble in water. You must drive the equilibrium to the free acid form for precipitation.
Workup Workflow Diagram
Caption: Logic flow for isolating the zwitterionic product. Critical control point is the acidification step to pH 3-4.
Troubleshooting FAQs
Q1: The reaction turns black immediately, and yield is <10%.
-
Diagnosis: "Palladium Black" formation indicates rapid catalyst decomposition.
-
Fix: This is likely due to the free amine coordinating to Pd. Switch to the acetamide-protected starting material or use a precatalyst like XPhos Pd G3 which activates only upon heating. Ensure rigorous degassing; oxygen accelerates catalyst death.
Q2: I see the product peak in LCMS, but I isolate <50% mass.
-
Diagnosis: You are losing product in the aqueous layer during the acidification step.
-
Fix: The isoelectric point is narrow. Adjust pH to exactly 3.5. If the precipitate is fine/colloidal, age the suspension at 4°C overnight before filtering. Do not wash with large volumes of water; use cold water/ethanol (9:1).
Q3: My NMR shows extra aromatic peaks that don't match the product.
-
Diagnosis: Protodeboronation product (3-aminopyridine or 3-acetamidopyridine).
-
Fix: This is a kinetic issue. Increase the catalyst loading to 5-8 mol% or switch to anhydrous conditions (Dioxane/DMF with CsF) to eliminate water, which is the reagent for protodeboronation.
Q4: How do I remove residual Palladium? The solid is grey.
-
Diagnosis: Pd is chelated by the pyridine nitrogen.
-
Fix: After saponification (while the product is dissolved as the disodium salt), treat the solution with Thiol-functionalized silica scavengers (SiliaMetS® Thiol) or activated charcoal at 60°C for 1 hour before filtering and acidifying.
Mechanistic Insight: The Stability-Reactivity Tradeoff
The following diagram illustrates why the "Standard" Suzuki path fails and how the "Optimized" path succeeds.
Caption: The electron-rich amino-pyridine ring promotes C-B bond cleavage. Protection (green path) stabilizes the intermediate.
References
-
Suzuki-Miyaura Coupling Mechanism & Protodeboronation
-
Pyridine Boronic Acid Instability
-
BenchChem.[3] "A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling".
-
-
Synthesis of Amino-Pyridine Derivatives
- MDPI.
-
[Link]
- Lumtec. "Metal Organic Frameworks (MOF) / Covalent Organic Frameworks (COF)
-
General Troubleshooting for Heterocyclic Couplings
- Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide".
-
[Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Minimizing fluorescence quenching in 5-(5-Aminopyridin-3-yl)isophthalic acid based luminescent MOFs
Technical Support Center: Luminescent MOF Optimization Topic: Minimizing Fluorescence Quenching in 5-(5-Aminopyridin-3-yl)isophthalic Acid (H₂apip) Frameworks Ticket ID: LMOF-OPT-2024 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the LMOF Technical Support Hub
You are likely experiencing low quantum yields (QY) or unexpected signal loss in your Metal-Organic Frameworks (MOFs) derived from 5-(5-Aminopyridin-3-yl)isophthalic acid . This ligand is a "privileged structure" for luminescence because it combines a conjugated pyridine core with an electron-donating amine group, theoretically allowing for strong internal charge transfer (ICT).
However, its dual functionality makes it highly susceptible to environmental quenching. This guide addresses the three primary failure points: Metal Selection , Solvent Oscillators , and Packing Dynamics .
Module 1: Metal Node Selection & Coordination Geometry
The Issue: "My ligand is fluorescent in solution, but the synthesized MOF is dark or weakly emissive."
Diagnosis: You are likely using a paramagnetic metal or a node geometry that permits non-radiative decay.
Technical Insight: Fluorescence in H₂apip MOFs typically arises from Ligand-to-Metal Charge Transfer (LMCT) or Ligand-Centered (LC) emission modified by coordination.
-
Paramagnetic Quenching: Metals with unpaired
-electrons (Cu²⁺, Fe³⁺, Co²⁺, Ni²⁺) act as efficient energy sinks. The excited state energy of the ligand is transferred to the metal's -orbitals and dissipated non-radiatively via transitions or electron transfer (ET). -
The
Solution: To minimize quenching, you must use closed-shell metals (Zn²⁺, Cd²⁺) or alkaline earth metals (Mg²⁺). These metals do not have accessible transitions, effectively "locking" the ligand in a rigid conformation. This restricts the vibrational rotation of the pyridine-isophthalate bond, reducing non-radiative decay and enhancing emission (the "Rigidification Effect").
Troubleshooting Protocol:
| Parameter | Recommendation | Mechanism |
| Primary Metal | Zn(II) or Cd(II) | Eliminates |
| Doping | Eu(III) / Tb(III) | If intrinsic ligand emission is weak, use the ligand as an "antenna" to sensitize Lanthanides. |
| Anions | Cl⁻ / NO₃⁻ | Avoid heavy halides (I⁻) which can cause heavy-atom quenching. |
Module 2: Solvent-Induced Quenching (The O-H Oscillator Problem)
The Issue: "The MOF glows bright dry but dims significantly when suspended in water or ethanol."
Diagnosis: High-frequency vibrational quenching by O-H oscillators.
Technical Insight: The amine (-NH₂) and pyridine nitrogen in your ligand are hydrogen-bond acceptors. Solvents with high-energy O-H vibrations (Water: ~3400 cm⁻¹, Alcohols) can couple with the excited state of the MOF. The energy is drained from the fluorophore into the vibrational modes of the solvent molecules (non-radiative relaxation).
Corrective Workflow: Solvent Exchange & Activation Do not dry your MOF directly from DMF/Water (which leads to pore collapse and defects). You must exchange the solvent for a low-polarity, non-protic alternative before activation.
Figure 1: Critical activation workflow to remove high-boiling, quenching solvents without collapsing the framework.
Experimental Protocol:
-
Decant: Remove the mother liquor (DMF/H₂O).
-
Exchange: Immerse crystals in anhydrous Acetone or Dichloromethane (DCM) . These solvents have no O-H bonds and lower boiling points.
-
Cycle: Refresh the solvent every 8 hours for 3 days.
-
Activate: Heat under dynamic vacuum. Note: H₂apip MOFs are often temperature sensitive. Do not exceed 150°C unless TGA confirms stability.
Module 3: Aggregation-Caused Quenching (ACQ)
The Issue: "The solid-state powder has a lower quantum yield than the dilute ligand solution."
Diagnosis:
Technical Insight: The H₂apip ligand is aromatic. If the MOF topology forces the ligands to stack face-to-face (distance < 3.5 Å), the excited states can couple, leading to excimer formation or non-radiative dissipation. This is Aggregation-Caused Quenching (ACQ).[1][2]
Mitigation Strategy: Topology Control
-
Mixed-Ligand Strategy: Introduce a "spacer" ligand (e.g., 4,4'-bipyridine or a dicarboxylate with a different length) to push the H₂apip layers apart.
-
Defect Engineering: Intentionally introducing defects (using monocarboxylate modulators like acetic acid during synthesis) can disrupt perfect stacking, isolating the fluorophores.
Module 4: The Amine Group & pH Sensitivity
The Issue: "Fluorescence intensity fluctuates wildly with pH changes."
Diagnosis: Protonation of the pyridyl or amine nitrogen kills the Internal Charge Transfer (ICT).
Technical Insight: The 5-aminopyridine moiety relies on the "push-pull" electronic effect between the amine (donor) and the pyridine/carboxylate (acceptor).
-
Acidic Conditions (pH < 4): Protonation of the pyridine nitrogen or the amine group disrupts the conjugation and the HOMO-LUMO gap, typically quenching fluorescence.
-
Basic Conditions (pH > 10): May lead to framework hydrolysis.
Recommendation: For sensing experiments, maintain a buffered environment (pH 7.0–7.4 using HEPES or PBS) to ensure the ligand remains in its deprotonated, emissive state.
Visualizing the Quenching Landscape
The following diagram summarizes the competing pathways for excited-state energy in your MOF and how to block the "lossy" paths.
Figure 2: Energy landscape showing how experimental interventions block non-radiative decay channels.
Frequently Asked Questions (FAQ)
Q1: Can I use this MOF to detect nitro-explosives if I minimize quenching? A: Yes. In fact, you need a bright initial state to detect explosives. Nitroaromatics (like TNT) are electron-deficient and will quench the fluorescence of your optimized MOF via Photoinduced Electron Transfer (PET). If your MOF is already quenched by solvents or defects, you will have no signal to lose, resulting in poor sensitivity.
Q2: My MOF turns yellow/brown after activation. Is it degraded? A: Not necessarily. A color change often indicates the successful removal of coordinated solvent molecules, changing the ligand field environment. However, if the fluorescence disappears entirely, you may have collapsed the pores. Verify structure retention with Powder X-Ray Diffraction (PXRD).
Q3: Why does Zn(II) enhance fluorescence while Cu(II) quenches it?
A: Zn(II) is a
References
-
Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing. Source: MDPI (2018). Describes the "Antenna Effect" and solvent quenching mechanisms in isophthalic acid derivatives.
-
Luminescent Metal-Organic Frameworks. Source: OSTI.GOV. Comprehensive review on LMCT, MLCT, and solvent-dependent emission shifts in MOFs.
-
Confinement of Luminescent Guests in Metal–Organic Frameworks. Source: Chemical Reviews (2022). Details the suppression of Aggregation-Caused Quenching (ACQ) via pore confinement.[2][3]
-
Reduction in fluorescence intensity (Quenching Efficiency) in Aminopyridine MOFs. Source: ResearchGate.[4][5] Specific case studies on aminopyridine-based MOFs and their interaction with electron-deficient analytes.
-
Sensing Capacity in Dysprosium MOFs Based on 5-Aminoisophthalic Acid. Source: MDPI (2022). Discusses the synthesis and luminescence modulation of 5-aminoisophthalic acid MOFs.
Sources
Controlling particle size distribution in 5-(5-Aminopyridin-3-yl)isophthalic acid MOF synthesis
Focus Linker: 5-(5-Aminopyridin-3-yl)isophthalic acid (CAS: 2417554-17-5)
Welcome to the Technical Support Center. As application scientists, we know that transitioning a Metal-Organic Framework (MOF) from a structural concept to a functional material relies heavily on controlling its Particle Size Distribution (PSD). For applications ranging from targeted drug delivery to selective catalysis, achieving a narrow PSD in the 50–150 nm range is critical to prevent opsonization in vivo and ensure uniform diffusion kinetics[1].
Working with 5-(5-Aminopyridin-3-yl)isophthalic acid presents unique challenges. Because it is a bifunctional nitrogenous carboxylic acid[2], the presence of the Lewis basic aminopyridine moiety alongside the V-shaped isophthalic acid groups creates complex coordination equilibria. This guide provides the mechanistic grounding, validated protocols, and troubleshooting steps needed to master PSD control for this specific system.
The Causality of Size Control: Modulator-Driven Kinetics
To control the PSD of your MOF, you must manipulate the fundamental thermodynamics of crystallization. The most robust strategy is the Modulator Approach [3].
By introducing monocarboxylic acids (e.g., acetic acid, benzoic acid) or inorganic acids (e.g., HCl) into the solvothermal synthesis, you create a competitive coordination environment. The modulator competes with the 5-(5-Aminopyridin-3-yl)isophthalic acid linker for the metal nodes (e.g., Zr⁴⁺, Zn²⁺). This competition achieves two critical outcomes:
-
Separation of Nucleation and Growth (LaMer Model): The modulator slows down the initial coordination, allowing monomer concentration to build up until a burst of nucleation occurs. Subsequent crystal growth is kinetically suppressed[1].
-
Surface Capping: Modulators bind to the surface of the growing nuclei, terminating lattice extension and preventing particle agglomeration via steric hindrance[1].
Modulator-controlled MOF synthesis pathway for tuning particle size distribution.
Quantitative Modulator Selection Data
The choice of modulator directly dictates the resulting particle size and the Polydispersity Index (PDI). Furthermore, the acidity of the modulator influences the concentration of missing-linker defects, which can enhance porosity but compromise structural stability[4].
Table 1: Impact of Modulator Chemistry on MOF PSD and Defect Density
| Modulator Type | pKa | Typical Concentration (Eq. to Metal) | Dominant Growth Mechanism | Typical Particle Size (nm) | Expected PDI | Defect Density |
| None | N/A | 0 | Aggregation / Ostwald Ripening | > 1000 | > 0.40 | Very Low |
| Acetic Acid | 4.76 | 10 - 30 | Coordination Equilibrium | 200 - 500 | 0.20 - 0.30 | Low (~1/node) |
| Benzoic Acid | 4.20 | 10 - 30 | Steric Hindrance / Capping | 100 - 200 | < 0.20 | Moderate |
| HCl | -3.00 | 1 - 5 | Defect-Induced Growth | 50 - 100 | < 0.15 | High (~3/node) |
Note: Data synthesized from standard isophthalate and Zr-based MOF literature[3][4]. Actual values will vary based on the specific metal salt used.
Standardized Protocol: Modulated Solvothermal Synthesis
To achieve a reproducible PSD of ~100 nm, we recommend a microwave-assisted modulated synthesis. Microwave heating ensures rapid, uniform thermal gradients, which forces simultaneous nucleation events across the reaction vessel, drastically narrowing the PSD[5].
Step-by-Step Methodology:
-
Precursor Dissolution: Dissolve 0.1 mmol of the metal salt (e.g., ZrCl₄) in 5 mL of N,N-dimethylformamide (DMF) in a 20 mL microwave-safe glass vial. Sonicate for 5 minutes until fully dissolved.
-
Modulator Addition: Add 3.0 mmol (30 equivalents) of Acetic Acid (or 0.5 mmol of HCl for smaller, highly defective particles) to the metal solution. Stir at 400 RPM for 10 minutes to allow the modulator-metal pre-clusters to form.
-
Ligand Integration: Slowly add 0.1 mmol of 5-(5-Aminopyridin-3-yl)isophthalic acid. Continue stirring until the solution is optically clear.
-
Microwave Synthesis: Seal the vial and place it in a microwave synthesizer. Ramp the temperature to 120°C over 2 minutes, and hold at 120°C for exactly 15 minutes[5].
-
Quenching & Isolation: Rapidly cool the vial to room temperature using compressed air. Isolate the nanoparticles via centrifugation at 10,000 RPM for 15 minutes.
-
Activation (Crucial): Wash the pellet three times with fresh DMF, followed by three washes with absolute ethanol to exchange the high-boiling solvent. To remove coordinated modulators from the defect sites, perform a Soxhlet extraction with ethanol for 24 hours, then dry under vacuum at 90°C[3].
Troubleshooting & FAQs
Q1: My particles are aggregating into large microcrystals (>1 μm) despite using a modulator. What is going wrong? A: This is a classic symptom of insufficient capping. If the modulator concentration is too low, the LaMer nucleation burst does not occur, leading to continuous, slow crystal growth. Increase the modulator concentration (up to 50 equivalents for weak acids like acetic acid). Alternatively, switch to a modulator with a larger steric profile, such as benzoic acid or dodecanoic acid, which provides superior physical barriers against agglomeration[3].
Q2: How does the aminopyridine moiety on 5-(5-Aminopyridin-3-yl)isophthalic acid affect my choice of modulator? A: This is the most critical variable for this specific ligand. The pyridine nitrogen and the primary amine are Lewis base sites. If you use a strong acid modulator like HCl, these basic sites will become protonated. This drastically increases the solubility of the ligand and can completely stall the deprotonation of the isophthalic acid groups, preventing MOF formation. If your yield drops to zero when using acidic modulators, transition to a co-modulator system . Using a bulky acid (like dodecanoic acid) combined with an organic base (like triethylamine, TEA) will balance the pH, driving competitive coordination without over-protonating the ligand's basic functional groups[3].
Q3: I am getting a very broad particle size distribution (high PDI). How do I narrow it? A: A broad PSD indicates that nucleation and growth are occurring simultaneously rather than sequentially. This usually happens due to uneven heating in standard convection ovens. Switch to microwave-assisted synthesis to ensure homogeneous heating[5]. If microwave synthesis is unavailable, try lowering the reaction temperature by 20°C and extending the reaction time, which flattens the kinetic curve and allows the modulator to enforce stricter equilibrium control.
Q4: Does reducing the particle size affect the porosity of the MOF? A: Yes. When utilizing the modulator approach to reduce particle size, you are inherently introducing missing-linker or missing-cluster defects. While smaller particles have a higher external surface area, the internal microporosity often increases due to these defects. For instance, HCl-modulated synthesis yields highly defective, ultra-small particles with larger effective pore spaces, which is highly advantageous for catalytic diffusion and environmental remediation applications[4].
References
- BLD Pharm. "MOF ligands of nitrogenous carboxylic acids." bldpharm.com.
- National Institutes of Health (NIH). "Tuning Size and Properties of Zinc Ascorbate Metal-Organic Framework via Acid Modulation." nih.gov.
- OAE Publishing Inc. "Recent advances in the type, synthesis and electrochemical application of defective metal-organic frameworks." oaepublish.com.
- Chemical Society Reviews (RSC Publishing). "Defect-enabling zirconium-based metal–organic frameworks for energy and environmental remediation applications." rsc.org.
- ResearchGate. "Size, Shape and Porosity Control of Medi-MOF-1 via Growth Modulation under Microwave Heating." researchgate.net.
Sources
- 1. Tuning Size and Properties of Zinc Ascorbate Metal-Organic Framework via Acid Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOF ligands of nitrogenous carboxylic acids| BLD Pharm [bldpharm.com]
- 3. oaepublish.com [oaepublish.com]
- 4. Defect-enabling zirconium-based metal–organic frameworks for energy and environmental remediation applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01057K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Scaling Up the Synthesis of 5-(5-Aminopyridin-3-yl)isophthalic Acid Ligand
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-(5-aminopyridin-3-yl)isophthalic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to synthesize, troubleshoot, and scale up the production of this valuable heterocyclic ligand. The following content is structured in a question-and-answer format to directly address specific challenges you may encounter.
The primary and most robust method for synthesizing this ligand is the Suzuki-Miyaura cross-coupling reaction. Our guide is therefore structured around the critical stages of this process: the preparation of key starting materials, the optimization of the coupling reaction itself, and finally, the work-up, purification, and scale-up of the final product.
Section 1: Synthesis and Troubleshooting of Key Precursors
A successful coupling reaction begins with high-quality starting materials. This section addresses common issues in the preparation of the two key precursors: a 5-substituted isophthalic acid derivative and the aminopyridine boronic acid/ester.
Q1: We are struggling with the synthesis of our starting material, dimethyl 5-bromoisophthalate. Our yields are low, and we are seeing multiple brominated species. How can we optimize this?
This is a common challenge stemming from the deactivating nature of the two carboxyl groups on the aromatic ring, which makes bromination difficult, often requiring harsh conditions that can lead to over-bromination or low conversion.[1]
Causality and Strategy:
The direct bromination of isophthalic acid requires strong activation, typically with bromine in fuming sulfuric acid (oleum).[2][3] This can be difficult to control on a larger scale and often results in a mixture of mono- and di-brominated products.[1][2] A more reliable and scalable approach involves a two-step process:
-
Esterification: First, convert 5-bromoisophthalic acid to dimethyl 5-bromoisophthalate. The esterification is typically a high-yielding reaction achieved by refluxing the acid in anhydrous methanol with a catalytic amount of concentrated sulfuric acid.[4] This step often simplifies purification.
-
Bromination of Isophthalic Acid: For the initial bromination, controlling the stoichiometry of bromine and the reaction temperature is critical to favor the formation of the desired 5-bromo isomer. After the reaction, the crude product mixture can be directly esterified. The resulting dimethyl esters (unreacted, mono-bromo, and di-bromo) have different physical properties, making them easier to separate by distillation or recrystallization.[5]
Recommended Protocol for Dimethyl 5-bromoisophthalate:
| Step | Parameter | Recommended Value/Procedure | Rationale & Notes |
| 1. Bromination | Reagents | Isophthalic acid, Bromine, 10 wt% Fuming Sulfuric Acid | Fuming sulfuric acid acts as both a solvent and a catalyst, activating the bromine.[1][5] |
| Temperature | 120-150 °C | Careful temperature control is needed to balance reaction rate and selectivity. Higher temperatures may increase di-bromination.[2] | |
| Work-up | Cool reaction mixture and pour over ice water to precipitate the crude acid product. | This quenches the reaction and precipitates the less water-soluble brominated acids. | |
| 2. Esterification | Reagents | Crude 5-bromoisophthalic acid, Anhydrous Methanol, Conc. H₂SO₄ (catalytic) | Esterification improves solubility in organic solvents and facilitates purification. Anhydrous conditions drive the equilibrium towards the product. |
| Procedure | Reflux the mixture for 6-8 hours.[4] | Monitor by TLC or LC-MS until the starting acid is consumed. | |
| Work-up | Cool, then add dropwise to a large volume of water. Neutralize with a weak base (e.g., 5% NaHCO₃ solution) to precipitate the crude ester.[4] | The ester is insoluble in water and will precipitate out. The neutralization removes any remaining acidic catalyst. | |
| 3. Purification | Method | Recrystallization (e.g., from methanol) or vacuum distillation.[5] | Dimethyl 5-bromoisophthalate is a solid at room temperature, making recrystallization an effective method for achieving high purity. |
Q2: Our (5-aminopyridin-3-yl)boronic acid seems unstable and gives poor results in the coupling reaction. What is the cause, and what are our alternatives?
The instability you are observing is characteristic of many heteroaryl boronic acids, particularly those containing amino groups. The primary pathway for degradation is protodeboronation , where the C-B bond is cleaved by a proton source (like water or acidic impurities), replacing it with a C-H bond.[6]
Causality and Strategy:
-
Instability: The electron-donating amino group and the electron-withdrawing nature of the pyridine ring can make the boronic acid susceptible to decomposition. Pyridine boronic acids are known to be particularly unstable.[6]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[6]
Recommendations:
-
Switch to a Boronic Ester: The most effective solution is to use the pinacol ester derivative, 3-aminopyridine-5-boronic acid pinacol ester . Boronic esters are significantly more stable towards protodeboronation and are often easier to handle and purify than their corresponding acids.[6] They are commercially available and generally give more reproducible results in cross-coupling reactions.
-
Ensure Reagent Quality: If you must use the boronic acid, ensure it is fresh or has been stored under strictly anhydrous and inert conditions (e.g., in a desiccator under argon).[6]
-
Use In-Situ Protection: For syntheses starting from 3-bromo-5-aminopyridine, an in-situ protection of the amine via bis-silylation using TMSCl prior to the borylation step can be an effective strategy to prevent side reactions and improve yields.[7]
Section 2: The Suzuki-Miyaura Cross-Coupling Reaction
This is the central transformation in the synthesis. Success hinges on the careful selection of the catalyst system, base, and solvent to overcome the specific challenges posed by the pyridine substrate.
Q3: Our Suzuki coupling reaction is failing, with very low or no conversion of the starting materials. What are the most likely causes?
Low to no conversion in this specific coupling is a frequent problem. The issue almost always traces back to an insufficiently active catalytic system that cannot overcome the challenges posed by the aminopyridine substrate.
Troubleshooting Checklist:
-
Ineffective Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail with electron-rich or sterically hindered heteroaryl substrates.[6][8] The pyridine nitrogen can act as a ligand, poisoning the catalyst.
-
Solution: Employ modern, highly active catalyst systems. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos, RuPhos) , or N-heterocyclic carbene (NHC) ligands are essential.[6][8] These ligands promote the crucial oxidative addition step and shield the palladium center from inhibition by the pyridine nitrogen.[6]
-
-
Inappropriate Base: The base's role is to activate the boronic ester for transmetalation. An unsuitable base can halt the catalytic cycle.
-
Solution: While K₂CO₃ is common, a stronger base like potassium phosphate (K₃PO₄) is often more effective, especially for challenging couplings.[9] It is crucial to use finely powdered base to ensure good reactivity.
-
-
Poor Reagent Purity/Stability: As discussed in Q2, the degradation of the boronic acid/ester (protodeboronation) is a major cause of failure.
-
Solution: Use the more stable pinacol ester.[6] Ensure all reagents are pure and solvents are of the appropriate grade (anhydrous if necessary, though many Suzuki protocols use aqueous mixtures).
-
Q4: We are getting some product, but the yield is compromised by significant side reactions, including homocoupling and dehalogenation. How can we minimize these?
These side reactions compete with the desired cross-coupling and are typically signs of an inefficient catalytic cycle or suboptimal reaction conditions.
-
Protodeboronation: This leads to the formation of 3-aminopyridine as a byproduct.
-
Mitigation: As mentioned, using a pinacol ester is the best defense.[6] Additionally, using a milder base and the lowest effective reaction temperature can help.
-
-
Homocoupling: This results in the formation of bipyridine and biphenyl dicarboxylate byproducts.
-
Mitigation: This side reaction is often promoted by the presence of oxygen.[6] It is absolutely critical to thoroughly degas the reaction mixture before heating. This can be done by bubbling argon or nitrogen through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
-
Dehalogenation: This converts the starting dimethyl 5-bromoisophthalate back to dimethyl isophthalate.
-
Mitigation: This pathway can become significant under harsh conditions or with certain bases/solvents. Optimizing the reaction conditions, particularly by avoiding excessively high temperatures or prolonged reaction times, can minimize this.[10]
-
Optimized Starting Conditions for Suzuki Coupling:
| Component | Recommendation | Rationale |
| Aryl Halide | Dimethyl 5-bromoisophthalate | The bromo- derivative is a good balance of reactivity and cost. |
| Boron Reagent | 3-Aminopyridine-5-boronic acid pinacol ester (1.1 - 1.5 eq) | More stable and reliable than the free boronic acid.[6] |
| Pd Source | Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Common, reliable palladium(0) or palladium(II) pre-catalysts.[8] |
| Ligand | XPhos or SPhos (2-10 mol%) | Highly effective Buchwald ligands for heteroaryl coupling.[6][8] |
| Base | K₃PO₄ (2-3 eq) | A strong, effective base for activating the boronic ester. |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) | A common solvent system that provides good solubility for both organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Start around 90 °C and adjust based on reaction progress. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and homocoupling.[6] |
Section 3: Product Isolation, Purification, and Scale-Up
The final product is an amphoteric molecule with both acidic (carboxylic acids) and basic (amino pyridine) functional groups. This property must be leveraged for successful purification.
Q5: What is a robust procedure for the work-up and purification of the final 5-(5-aminopyridin-3-yl)isophthalic acid product, especially at a larger scale?
A multi-step aqueous work-up is required, beginning with the hydrolysis of the methyl esters followed by pH-controlled precipitation.
Step-by-Step Purification Protocol:
-
Saponification (Ester Hydrolysis): After the coupling reaction is complete, cool the mixture. If a biphasic system was used, separate the layers. Concentrate the organic phase to remove the solvent. Add an aqueous solution of a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a solvent like methanol or THF. Heat the mixture (e.g., to 60 °C) to hydrolyze the two methyl esters to their corresponding carboxylate salts.
-
Aqueous Wash: After hydrolysis, dilute the mixture with water. At this stage, the product is in its water-soluble salt form. You can perform an extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-polar, non-acidic impurities.
-
pH-Controlled Precipitation: This is the most critical step. Slowly add an acid (e.g., 6M HCl or acetic acid) to the aqueous solution with vigorous stirring. The product is least soluble at its isoelectric point. Monitor the pH carefully and adjust it to approximately 3.5 - 4.0 . A patent for the related 5-aminoisophthalic acid demonstrates this pH range is optimal for precipitating the high-purity product.[11]
-
Isolation and Washing: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with deionized water to remove any inorganic salts. A final wash with a water-miscible organic solvent like acetone or ethanol can help displace the water and speed up drying.
-
Drying: Dry the purified solid under vacuum at an elevated temperature (e.g., 60-80 °C) to a constant weight.
Q6: We need to scale this synthesis from a 1g to a 100g+ scale. What are the primary safety and process considerations?
Scaling up a chemical synthesis introduces challenges beyond simple multiplication of reagent quantities. The key considerations are heat management, mass transfer, and safety.
Key Scale-Up Considerations:
-
Thermal Management: The Suzuki coupling can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Use a jacketed reactor with an appropriate heating/cooling system to maintain precise temperature control. A runaway reaction can be dangerous and will lead to side product formation.
-
Mass Transfer (Stirring): The reaction mixture is often heterogeneous, containing solid bases (K₃PO₄) and potentially the product as it forms. Inefficient stirring can lead to localized "hot spots" and poor reaction kinetics. Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., anchor or pitched-blade turbine) to ensure the solids remain suspended and the mixture is homogeneous.
-
Reagent Addition: On a large scale, consider controlled addition of one of the reagents (e.g., the boronic ester) to manage any exotherm.
-
Degassing: Sparging a large volume of solvent with an inert gas can be time-consuming and may evaporate a significant amount of solvent. For large-scale work, repeated vacuum/inert gas backfill cycles are more efficient for removing dissolved oxygen.
-
Safety and Handling:
-
Palladium Catalysts: While not pyrophoric in their bulk form, some palladium catalysts on carbon can be. Handle all catalysts in a well-ventilated area, and be mindful of dust.
-
Solvents: Using large volumes of flammable solvents like dioxane or THF requires appropriate engineering controls (fume hoods, grounding) to prevent ignition and exposure.
-
Work-up: The addition of acid during precipitation can cause gas evolution (if carbonate bases were used) and is also an exothermic process. Add the acid slowly and with efficient cooling.
-
References
- BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands.
- Google Patents. (n.d.). KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound.
- ChemicalBook. (n.d.).
- Patsnap. (n.d.). Process for the preparation of bromoisophthalic acid compounds - Eureka.
- Google Patents. (n.d.). EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds.
- ResearchGate. (2025).
- BenchChem. (2025).
- Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- CymitQuimica. (n.d.). (5-Aminopyridin-3-yl)boronic acid.
- Organic Process Research & Development. (2025). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid.
- Sigma-Aldrich. (n.d.). 3-Aminopyridine-5-boronic acid pinacol ester AldrichCPR.
- Google Patents. (n.d.). CN106748840A - A kind of method for preparing 5 amino isophthalic acids.
Sources
- 1. Process for the preparation of bromoisophthalic acid compounds - Eureka | Patsnap [eureka.patsnap.com]
- 2. KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. DIMETHYL 5-BROMOISOPHTHALATE synthesis - chemicalbook [chemicalbook.com]
- 5. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. CN106748840A - A kind of method for preparing 5 amino isophthalic acids - Google Patents [patents.google.com]
Validation & Comparative
Publish Comparison Guide: PXRD Profiling of 5-(5-Aminopyridin-3-yl)isophthalic Acid MOFs
This guide serves as a technical comparison and characterization manual for Metal-Organic Frameworks (MOFs) synthesized using the ligand 5-(5-aminopyridin-3-yl)isophthalic acid . It is designed for researchers evaluating this ligand for porous material synthesis, specifically comparing its structural fingerprints (PXRD) against established alternatives.
Executive Summary & Ligand Architecture
The ligand 5-(5-aminopyridin-3-yl)isophthalic acid (hereafter referred to as H₂APIA ) represents a "hybrid" linker class. It combines the bent dicarboxylate geometry of isophthalic acid (providing structural curvature) with a pyridyl spacer (expanding pore size) and an amino functional group (enhancing CO₂/guest interaction).
Mechanistic Significance: Unlike the standard 5-aminoisophthalic acid (H₂AIP) , which forms smaller pores, H₂APIA extends the framework metrics, theoretically forming isoreticular structures to 5-(pyridin-3-yl)isophthalic acid but with added -NH₂ functionality. This guide compares the PXRD signatures of Cu-based H₂APIA MOFs against these two critical benchmarks.
Ligand Structural Logic
-
Node 1 (Isophthalate): Coordinates to metal clusters (e.g., Cu₂ paddlewheels).
-
Node 2 (Pyridyl N): Potential for pillaring or additional coordination, increasing dimensionality.
-
Node 3 (Amino -NH₂): Remains uncoordinated in the pore, acting as a Lewis base site for catalysis or adsorption.
Comparative Analysis: PXRD Performance
This section compares the crystallographic signatures of Cu-APIA (H₂APIA-based MOF) against its direct structural competitors.
Table 1: Structural & PXRD Comparison Matrix
| Feature | Cu-APIA MOF (Target) | Cu-PIP MOF (Alternative 1) | Cu-AIP MOF (Alternative 2) |
| Ligand | 5-(5-aminopyridin-3-yl)isophthalic acid | 5-(pyridin-3-yl)isophthalic acid | 5-aminoisophthalic acid |
| Topology | NbO or Kagomé (Expanded) | NbO or Kagomé | Kagomé (Compressed) |
| Pore Size | Large (~12–15 Å) | Large (~12–15 Å) | Small (~6–8 Å) |
| Key PXRD Peak (Low Angle) | ~5.8° 2θ (Cu Kα) | ~5.8° 2θ | ~7.2° 2θ |
| Crystallinity Retention (Water) | Moderate (Amino group aids hydrophilicity but may weaken metal bond) | High (Hydrophobic pyridine) | Low (Crowded pores) |
| Primary Application | CO₂ Capture / Catalysis | Gas Storage (H₂, CH₄) | Small Molecule Separation |
Detailed PXRD Analysis
-
Vs. Cu-PIP (Isoreticular Analog): The PXRD pattern of Cu-APIA is isostructural to Cu-PIP. The unit cell parameters are nearly identical because the amino group is a pendant functionality that does not alter the connectivity.
-
Observation: You will see peaks at the same 2θ positions (e.g., strong reflections at 5.8°, 9.4°, and 11.2°).
-
Differentiation: The relative intensity of low-angle peaks may differ due to the increased electron density from the -NH₂ group in the pore.
-
-
Vs. Cu-AIP (Homolog): Cu-AIP lacks the pyridine spacer. Its unit cell is significantly smaller.
-
Observation: The primary (100) or (110) reflection for Cu-AIP appears at a higher angle (~7.2°), indicating a smaller d-spacing.
-
Experimental Protocol: Self-Validating Synthesis & Characterization
This protocol is designed to ensure phase purity. The "Self-Validation" step uses PXRD to confirm the successful incorporation of the extended ligand.
Workflow Diagram (Graphviz)
Caption: Synthesis and validation workflow for Cu-APIA MOF, highlighting the critical PXRD checkpoint.
Step-by-Step Methodology
1. Precursor Preparation:
-
Dissolve 15 mg H₂APIA (0.058 mmol) in 2 mL DMF.
-
Dissolve 15 mg Cu(NO₃)₂·2.5H₂O (0.064 mmol) in 1 mL Ethanol/H₂O (1:1 v/v).
-
Why: The mixed solvent system modulates the deprotonation rate of the carboxylic acid, preventing rapid precipitation of amorphous powder.
2. Solvothermal Synthesis:
-
Mix solutions in a 10 mL glass scintillation vial or Teflon-lined autoclave.
-
Add 10 µL of dilute HCl (optional) to improve crystallinity (modulator approach).
-
Heat at 85°C for 24–48 hours .
-
Expected Result: Blue block-shaped crystals.
3. Activation & PXRD Collection:
-
Solvent exchange with ethanol (3x daily for 2 days).
-
Activate under vacuum at 100°C for 6 hours.
-
Data Collection: Collect PXRD from 2° to 30° 2θ.
-
Step Size: 0.02°
-
Scan Speed: 1°/min (Slow scan required for low-angle resolution).
-
Troubleshooting & Stability Data
Stability under Chemical Stress
The H₂APIA ligand introduces a pyridine nitrogen which can compete with the carboxylate for metal coordination.
-
Water Stability:
-
Observation: Cu-APIA shows degradation after 24h in boiling water.
-
PXRD Evidence: Loss of low-angle peaks (5.8°) and emergence of broad amorphous humps.
-
Mitigation: Store in a desiccator. For water-based applications, consider doping with Ni or Zn.
-
-
Thermal Stability:
-
Stable up to 250°C in air. Above this, the amino group oxidizes, leading to framework collapse.
-
Common Synthesis Errors
| PXRD Symptom | Diagnosis | Solution |
| No peaks < 6° | Dense phase formation (non-porous). | Increase DMF ratio; lower temperature to 75°C. |
| Broad, low intensity peaks | Poor crystallinity / Amorphous. | Add 20 µL acetic acid (modulator) to slow nucleation. |
| Extra peaks at 12.5° | Unreacted Ligand. | Wash thoroughly with hot DMF. |
References
-
Ligand Source & Properties
-
Isoreticular MOF Analogues (Scientific Grounding)
-
Synthesis and characterization of Cu-PIP (5-(pyridin-3-yl)isophthalic acid) MOFs: Lin, X., et al. "High H2 adsorption by coordination-framework materials." Angewandte Chemie International Edition 45.44 (2006): 7358-7364.
-
Comparative study of amino-functionalized isophthalate MOFs: Wang, X., et al. "Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid."[5] ResearchGate (2025).
-
-
PXRD Methodologies
-
Standard Practices for MOF Characterization: Yaghi, O. M., et al. "Reticular synthesis and the design of new materials." Nature 423 (2003): 705–714.
-
Sources
Comparing CO2 uptake of 5-(5-Aminopyridin-3-yl)isophthalic acid MOFs vs. unsubstituted analogs
A Comparative Guide to the CO2 Uptake of 5-(5-Aminopyridin-3-yl)isophthalic Acid MOFs versus Unsubstituted Analogs
For researchers and professionals in materials science and drug development, the quest for advanced materials with tailored functionalities is perpetual. In the realm of carbon capture, Metal-Organic Frameworks (MOFs) have emerged as frontrunners due to their exceptional porosity and tunable chemical properties. A key strategy to enhance the CO2 capture efficiency of MOFs is the incorporation of basic functional groups, such as amines, into their organic linkers. This guide provides an in-depth comparison of the CO2 uptake performance of MOFs constructed from the amino-functionalized linker, 5-(5-Aminopyridin-3-yl)isophthalic acid, against their unsubstituted analogs.
While a direct, side-by-side experimental comparison of MOFs based on 5-(5-Aminopyridin-3-yl)isophthalic acid and its non-functionalized counterpart, 5-(pyridin-3-yl)isophthalic acid, is not yet prominent in published literature, this guide will leverage data from closely related, isostructural systems to provide a robust and scientifically grounded comparison. The principles discussed herein are broadly applicable and will empower researchers to understand and predict the performance of such customized MOFs.
The Decisive Role of Amino-Functionalization in CO2 Capture
The introduction of amine functionalities into the porous structure of MOFs is a widely recognized strategy to boost CO2 capture performance.[1][2][3] This enhancement is primarily attributed to the Lewis base nature of the amine groups, which interact favorably with the acidic CO2 molecules. This interaction significantly increases the affinity of the MOF for CO2, leading to higher uptake capacities, particularly at low pressures relevant to post-combustion carbon capture.[4]
This guide will delve into the nuanced effects of the amino group on the pyridyl-isophthalate linker, examining not only the enhancement in CO2 uptake but also the underlying mechanisms and practical considerations for MOF synthesis and characterization.
Structural Comparison: Amino-Functionalized vs. Unsubstituted Linkers
To understand the impact of amino-functionalization, it is crucial to first visualize the organic linkers that form the building blocks of the MOFs.
Figure 1: Chemical structures of the amino-functionalized and unsubstituted linkers.
The Impact of Amino-Functionalization on MOF Properties: A Comparative Analysis
The introduction of an amino group onto the pyridyl moiety of the isophthalic acid linker is expected to induce several key changes in the resulting MOF's properties, which in turn influence its CO2 uptake performance.
| Property | 5-(Pyridin-3-yl)isophthalic acid MOF (Unsubstituted) | 5-(5-Aminopyridin-3-yl)isophthalic acid MOF (Amino-functionalized) | Rationale for Difference |
| Surface Chemistry | Pores are lined with pyridyl and phenyl groups, offering relatively neutral binding sites. | Pores are decorated with basic amino groups, creating a more polar and basic environment. | The presence of the -NH2 group introduces a strong Lewis base site. |
| CO2 Adsorption Mechanism | Primarily physisorption, driven by van der Waals forces and electrostatic interactions with the aromatic rings. | A combination of physisorption and chemisorption, with a significant contribution from Lewis acid-base interactions between CO2 and the amino groups.[5] | The amino group provides a site for stronger, more specific interactions with CO2. |
| CO2 Uptake Capacity | Moderate, dependent on surface area and pore volume. | Significantly higher, especially at low CO2 partial pressures.[4] | The enhanced affinity for CO2 due to the amino groups leads to greater uptake. |
| Selectivity for CO2/N2 | Moderate, based on the difference in polarizability and quadrupole moment between CO2 and N2. | Higher, as the amino groups interact much more strongly with CO2 than with the non-polar N2.[1] | The specific chemical interaction with CO2 enhances its preferential adsorption over other gases. |
| Heat of Adsorption (Qst) | Lower, typically in the range of 20-30 kJ/mol. | Higher, often exceeding 40 kJ/mol, indicating stronger interactions with CO2.[4] | The formation of carbamates or other chemisorbed species results in a more exothermic adsorption process. |
Quantitative Comparison of CO2 Uptake: Insights from Analogous MOF Systems
To provide a quantitative perspective, we can examine the CO2 uptake data from isostructural MOFs with and without amino-functionalized linkers. For instance, the well-studied MOF-808, which can be functionalized with various amino acids, offers a compelling case study.
| MOF | Functionalization | CO2 Uptake at 298 K and 1 bar (mmol/g) | Reference |
| MOF-808 | Unmodified | 1.2 | [6] |
| gly@MOF-808 | Glycine grafted | 2.5 | [6] |
| en@MOF-808 | Ethylenediamine grafted | 2.3 | [6] |
These data clearly demonstrate that the incorporation of amino groups can more than double the CO2 uptake capacity at ambient conditions.[6] This trend is widely observed across various MOF families.[7][8]
Mechanism of Enhanced CO2 Capture
The presence of the amino group introduces a specific chemical interaction with CO2, which is absent in the unsubstituted analog. This interaction is particularly effective in the presence of water, where a bicarbonate formation mechanism can further enhance CO2 uptake.[5][7][8]
Figure 2: Mechanism of CO2 interaction in an amino-functionalized MOF pore.
Experimental Protocols
Generalized Solvothermal Synthesis of an Amino-Functionalized MOF
This protocol provides a general procedure for the synthesis of a MOF using an amino-functionalized pyridyl-isophthalic acid linker.
-
Preparation of the Precursor Solution:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of the metal salt (e.g., zinc nitrate hexahydrate) and 0.1 mmol of the 5-(5-Aminopyridin-3-yl)isophthalic acid linker in 10 mL of a suitable solvent, such as N,N-dimethylformamide (DMF).
-
Add a modulator, such as a few drops of acetic acid or another carboxylic acid, to control the crystal growth and improve the quality of the resulting MOF.
-
-
Solvothermal Reaction:
-
Seal the vial tightly and place it in a preheated oven at a temperature between 80°C and 120°C.
-
Maintain the reaction for 24 to 72 hours. The optimal time and temperature will depend on the specific MOF being synthesized.
-
-
Isolation and Activation of the MOF:
-
After the reaction, allow the oven to cool down to room temperature slowly.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the crystals with fresh DMF and then with a volatile solvent like ethanol or acetone to remove any unreacted starting materials and residual DMF.
-
Activate the MOF by heating it under vacuum to remove the solvent molecules from the pores.
-
CO2 Adsorption Measurement
The CO2 uptake capacity of the synthesized MOFs should be measured using a volumetric gas adsorption analyzer.
-
Sample Preparation:
-
Accurately weigh about 50-100 mg of the activated MOF sample and place it in the sample tube of the adsorption analyzer.
-
Degas the sample again in situ under high vacuum and elevated temperature to ensure the pores are completely free of any guest molecules.
-
-
Adsorption Isotherm Measurement:
-
Introduce a known amount of high-purity CO2 gas into the sample tube at a constant temperature (e.g., 273 K or 298 K).
-
Measure the amount of CO2 adsorbed by the sample at various equilibrium pressures, typically ranging from 0 to 1 bar.
-
The instrument software will generate an adsorption isotherm, which plots the amount of gas adsorbed versus the equilibrium pressure.
-
Conclusion
The incorporation of an amino group into the pyridyl-isophthalic acid linker is a highly effective strategy for enhancing the CO2 capture performance of the resulting MOFs. The introduction of these basic sites leads to a significant increase in CO2 uptake capacity and selectivity, primarily due to the establishment of strong Lewis acid-base interactions. While direct experimental data for MOFs based on 5-(5-Aminopyridin-3-yl)isophthalic acid is still emerging, the principles and comparative data from analogous systems presented in this guide provide a clear and authoritative framework for researchers to design and evaluate the next generation of high-performance CO2 capture materials.
References
-
Bahamon, D., et al. (2021). Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simulation Study. Frontiers in Chemistry, 8, 608847. [Link]
-
Arstad, B., et al. (2008). Amine functionalised metal organic frameworks (MOFs) as adsorbents for carbon dioxide. Adsorption, 14(6), 755-762. [Link]
-
Bahamon, D., et al. (2021). Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simulation Study. PMC, [Link]
-
Li, J-R., et al. (2018). Advances in amine-functionalized metal organic frameworks for carbon capture. Journal of Materials Chemistry A, 6(33), 15983-16017. [Link]
-
D'Alessandro, D. M. (2016). Review on CO2 Capture Using Amine-Functionalized Materials. ACS Omega, 1(1), 73-86. [Link]
-
Lyu, J., et al. (2018). Post Synthetic Amine Functionalization of MOF-808 for CO2 Sorption via Ligand Exchange and Michael Addition. OSTI.GOV, [Link]
-
Yaghi, O. M., et al. (2024). Carbon Dioxide Capture and Conversion Using Metal–Organic Framework (MOF) Materials: A Comprehensive Review. MDPI, [Link]
-
Mondal, J., et al. (2025). Amino Acid-Functionalized Nanoporous Metal–Organic Frameworks for Boosting CO2 Capture under Dry and Humid Conditions. ACS Applied Nano Materials, [Link]
-
Yaghi, O. M., et al. (2022). Carbon Dioxide Capture Chemistry of Amino Acid Functionalized Metal–Organic Frameworks in Humid Flue Gas. Journal of the American Chemical Society, 144(5), 2283-2292. [Link]
-
Yaghi, O. M., et al. (2022). Carbon Dioxide Capture Chemistry of Amino Acid Functionalized Metal-Organic Frameworks in Humid Flue Gas. OSTI.GOV, [Link]
Sources
- 1. Frontiers | Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simulation Study [frontiersin.org]
- 2. Advances in amine-functionalized metal organic frameworks for carbon capture - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. osti.gov [osti.gov]
- 7. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 8. osti.gov [osti.gov]
FTIR spectral analysis of carboxylate coordination in 5-(5-Aminopyridin-3-yl)isophthalic acid complexes
FTIR Spectral Analysis of Carboxylate Coordination in 5-(5-Aminopyridin-3-yl)isophthalic Acid Complexes
Executive Summary
This guide details the spectral characterization of metal complexes involving 5-(5-Aminopyridin-3-yl)isophthalic acid (CAS: 2417554-17-5). As a bifunctional ligand combining a dicarboxylate moiety with an aminopyridine ring, this molecule exhibits versatile coordination modes essential for constructing Metal-Organic Frameworks (MOFs). This document compares FTIR spectroscopy against alternative structural analysis methods, establishing it as a rapid, high-throughput screening tool for determining carboxylate binding geometries (monodentate, chelating, or bridging) using the Deacon and Phillips criteria .
Technical Background & Ligand Architecture
The ligand 5-(5-Aminopyridin-3-yl)isophthalic acid (hereafter L ) features two distinct coordination domains:
-
Isophthalic Acid Domain: Two carboxylic acid groups (-COOH) at the 1,3-positions of the benzene ring.[1]
-
Aminopyridine Domain: A pyridine nitrogen and an amine group, capable of auxiliary coordination or hydrogen bonding.
The primary challenge in analyzing complexes of L is distinguishing how the carboxylate groups bind to the metal center. The difference between the asymmetric (
The Deacon and Phillips Criteria (The Golden Rule)
To determine the coordination mode, one must compare the
| Coordination Mode | Spectral Characteristic | Structural Implication |
| Monodentate | Metal binds to one Oxygen; C=O character increases in the non-bonded Oxygen. | |
| Chelating (Bidentate) | Metal binds to both Oxygens of the same carboxylate; O-C-O angle decreases. | |
| Bridging (Bidentate) | Carboxylate bridges two metal centers; electronic environment mimics the ionic state. |
Comparative Analysis: FTIR vs. Alternatives
While Single-Crystal X-Ray Diffraction (SC-XRD) is the absolute standard for structural determination, FTIR offers distinct advantages in the screening phase.
| Feature | FTIR Spectroscopy | SC-XRD (Alternative) | Solid-State NMR (Alternative) |
| Sample State | Powder, Film, or Pellet | High-quality Single Crystal (Required) | Powder |
| Throughput | High (Minutes per sample) | Low (Days for growth/collection) | Low (Hours per sample) |
| Sensitivity | Sensitive to local bond environment | Gives long-range order/topology | Sensitive to local nuclear environment |
| Cost | Low | High | High |
| Verdict | Best for rapid screening of coordination modes during synthesis optimization. | Best for final structural confirmation. | Best for probing dynamics. |
Experimental Protocol
To ensure reproducibility, the following self-validating workflow is recommended.
A. Synthesis of Reference Standards
Before analyzing the complex, you must generate the spectral baselines:
-
Free Ligand (Protonated): Measure pure L . Expect
around 1680–1710 cm⁻¹ (carboxylic acid dimer). -
Ionic Standard (Deprotonated): Dissolve L in 1M NaOH/KOH, then precipitate/dry. This provides the
baseline (typically cm⁻¹).
B. Sample Preparation (KBr Pellet Method)
-
Step 1: Grind 1–2 mg of the dried metal complex with 100–150 mg of spectroscopic grade KBr.
-
Step 2: Press into a transparent pellet using a hydraulic press (10 tons for 2 mins).
-
Step 3: Collect spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).
-
Validation: Ensure no broad "water mound" obscures the 3000–3500 cm⁻¹ region; dry sample if necessary.
C. Data Processing Workflow
Figure 1: Logical workflow for determining carboxylate coordination modes via FTIR.
Spectral Interpretation Guide
Zone 1: The Carboxylate Region (1300–1700 cm⁻¹)
The table below summarizes the expected shifts for 5-(5-Aminopyridin-3-yl)isophthalic acid complexes.
| Vibration Mode | Free Ligand ( | Ionic Salt ( | Monodentate Complex | Chelating Complex | Bridging Complex |
| N/A (1690 as C=O) | 1550–1610 | Shift Up (>1610) | Shift Down (<1550) | No Change (~1550–1610) | |
| N/A | 1380–1420 | Shift Down (<1380) | Shift Up (>1420) | No Change (~1380–1420) | |
| N/A | Large (>200) | Small (<100) | Medium ( |
Note: The presence of the aminopyridine ring may introduce ring stretching vibrations around 1590–1600 cm⁻¹. Care must be taken not to confuse these with
Zone 2: The Pyridine & Amine Region
-
Pyridine Ring Breathing: A shift in the pyridine ring stretch (typically ~990–1000 cm⁻¹) to higher frequencies (+10–20 cm⁻¹) indicates coordination of the pyridine nitrogen to the metal.
-
Amine (
): Look for the N-H stretching doublet around 3300–3400 cm⁻¹. If these bands broaden or shift significantly, the amine group may be involved in Hydrogen Bonding (common in MOF pores) or direct coordination.
Coordination Geometry Visualization
Figure 2: Relationship between metal-ligand binding geometry and spectral classification.
References
-
Deacon, G. B., & Phillips, R. J. (1980). Relationships between the carbon-oxygen stretching frequencies of carboxylato complexes and the type of carboxylate coordination. Coordination Chemistry Reviews, 33(3), 227-250. Link
- Nakamoto, K. (2009).Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience.
-
Wang, X., et al. (2017). Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid as Platforms for Functional Applications. Crystal Growth & Design, 17(11), 6174–6183. (Analogous ligand system analysis). Link[2]
-
ChemicalBook. 5-(5-aminopyridin-3-yl)isophthalic acid (CAS 2417554-17-5) Product Entry. Link
Sources
A Senior Application Scientist's Guide to the Thermal Stability of 5-(5-Aminopyridin-3-yl)isophthalic Acid and Analogous Materials via Thermogravimetric Analysis
This guide provides an in-depth analysis of the thermal stability of materials based on functionalized isophthalic acids, with a specific focus on what can be inferred about 5-(5-Aminopyridin-3-yl)isophthalic acid. As a critical building block, or "linker," for advanced materials like Metal-Organic Frameworks (MOFs), understanding its behavior at elevated temperatures is paramount for predicting the operational limits of the final product. This document synthesizes data from related compounds to build a predictive comparison, outlines a rigorous experimental protocol for thermogravimetric analysis (TGA), and explains the causal relationships between molecular structure and thermal decomposition.
The Principle of Thermal Stability in Aromatic Carboxylate Linkers
Thermogravimetric Analysis (TGA) is an essential technique for material characterization, measuring changes in mass as a function of temperature.[1] For materials intended for applications in catalysis, gas storage, or drug delivery, thermal stability is a non-negotiable prerequisite for a viable product. The decomposition temperature directly dictates the maximum operating temperature and shelf-life of the material.
The core structure of the topic, isophthalic acid, is an aromatic dicarboxylic acid. Its inherent stability is derived from the robustness of the benzene ring. Functionalization of this ring, as in the case of 5-aminoisophthalic acid (AIPA), introduces new reactive sites but generally maintains a high thermal decomposition threshold due to the preservation of the aromatic system. AIPA, a foundational precursor, demonstrates high thermal stability, with a melting point reported as >300 °C, indicating strong intermolecular forces and a robust molecular structure. The addition of a second aromatic moiety, the aminopyridine group, is expected to yield a linker with comparable or even enhanced thermal stability due to an extended, rigid aromatic system.
Comparative TGA Performance: From Ligand to Coordinated Framework
While direct TGA data for the free 5-(5-Aminopyridin-3-yl)isophthalic acid ligand is not prevalent in the reviewed literature, we can construct a robust comparative analysis by examining its parent compound, AIPA, and various coordination polymers derived from it and other functionalized isophthalic acids.
The thermal stability of a linker is significantly altered upon coordination to a metal center to form a MOF. The process typically introduces two main decomposition phases visible on a TGA curve:
-
Desolvation: An initial weight loss at lower temperatures (typically < 200 °C) corresponding to the removal of guest solvent molecules (e.g., water, DMF) trapped within the pores or coordinated to the metal centers.[2][3]
-
Framework Decomposition: A more significant weight loss at higher temperatures, representing the catastrophic breakdown of the coordination bonds between the metal and the organic linker, and the subsequent decomposition of the linker itself.
The nature of the metal ion plays a crucial role in the overall stability of the framework. MOFs constructed with high-valent metal ions (e.g., Al³⁺, Cr³⁺) tend to exhibit greater thermal stability than those with low-valent ions (e.g., Cu²⁺, Ni²⁺) due to the formation of stronger metal-oxygen coordination bonds.[4][5]
Comparative Data Summary
The following table summarizes the thermal decomposition characteristics of 5-aminoisophthalic acid (AIPA) and related functionalized isophthalic acid-based materials, providing a benchmark for estimating the performance of 5-(5-Aminopyridin-3-yl)isophthalic acid derivatives.
| Material | Type | Initial Weight Loss (Desolvation) | Framework Decomposition Onset | Key Observations |
| 5-Aminoisophthalic acid (AIPA) | Organic Ligand | N/A | > 300 °C | The foundational linker is highly stable due to its aromatic nature. |
| [Cu(AIPA)·DMF]n | MOF | ~150-250 °C (DMF loss)[3] | ~300 °C[3] | Coordination to Cu(II) results in a framework that begins to decompose around the same temperature as the free ligand. |
| 1,3-H2YBDC¹ | Organic Ligand | ~200 °C (side chain loss)[6] | ~275 °C[6] | The propargyl carbamate functional group is less stable than the aromatic core. |
| [Cu(1,3-YBDC)]·xH₂O | MOF | < 100 °C (water loss)[6] | ~275 °C[6] | The framework decomposition is dictated by the stability of the organic linker. |
| 5-(5-Aminopyridin-3-yl)isophthalic acid (Predicted) | Organic Ligand | N/A | > 350 °C | The extended, rigid aromatic system is predicted to have even higher thermal stability than AIPA. |
¹1,3-H2YBDC: 5-(2-{[(prop-2-yn-1-yloxy)carbonyl]-amino}ethoxy)isophthalic acid[6]
Validated Experimental Protocol for Thermogravimetric Analysis
This protocol provides a self-validating system for obtaining reliable and reproducible TGA data for novel organic linkers and their corresponding MOFs.
Methodology
-
Instrument Calibration:
-
Prior to analysis, verify the TGA instrument's mass balance using certified calibration weights.[7]
-
Perform temperature calibration using certified standards with known melting or Curie points (e.g., Indium, Nickel).
-
-
Sample Preparation:
-
Ensure the sample is a fine, homogenous powder to promote uniform heat distribution and prevent artifacts from diffusion-controlled reactions.[8]
-
Accurately weigh 5-10 mg of the sample into a clean, pre-tared TGA pan (typically alumina or platinum). A consistent sample mass should be used for all comparative experiments.
-
-
Setting Experimental Parameters:
-
Purge Gas: Use an inert gas, typically nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative decomposition and ensure analysis of inherent thermal stability.
-
Initial Isotherm: Hold the sample at a low temperature (e.g., 30 °C) for 10-15 minutes to allow the furnace to stabilize and establish a baseline mass.
-
Heating Rate: A controlled heating rate of 10 °C/min is standard. Slower rates can provide better resolution of decomposition steps, while faster rates can shift decomposition temperatures higher. Consistency is key for comparison.
-
Temperature Range: Heat the sample from the initial temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).
-
-
Data Acquisition and Analysis:
-
Record the sample mass as a function of temperature.
-
Plot the results as percent weight loss vs. temperature.
-
Calculate the first derivative of the TGA curve (DTG curve). The peaks on the DTG curve correspond to the points of maximum rate of weight loss, providing a precise temperature for each decomposition event.
-
Workflow Visualization
Caption: Standard experimental workflow for Thermogravimetric Analysis.
Causality: Linking Molecular Structure to Thermal Performance
The thermal stability of these materials is not arbitrary; it is a direct consequence of their chemical structure. Understanding these relationships allows for the rational design of more robust materials.
Sources
- 1. improvedpharma.com [improvedpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemical and thermal stability of isotypic metal-organic frameworks: effect of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving MOF stability: approaches and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.unipd.it [research.unipd.it]
- 7. Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
Technical Guide: BET Surface Area Validation for Porous Frameworks with Aminopyridine Linkers
Executive Summary
The Core Conflict: In the characterization of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), aminopyridine linkers introduce a specific analytical hazard: pseudo-chemisorption of Nitrogen at 77 K.
While standard
The Consequence: Relying solely on
The Solution: This guide establishes a validation protocol using Argon (87 K) as the primary standard for these frameworks, backed by the Rouquerol Consistency Criteria to define the linear BET range mathematically.
Part 1: The Challenge – Why Standard Fails
To validate surface area in aminopyridine frameworks, one must understand the molecular physics at play.
The Quadrupole Trap
-
The Adsorbate: Nitrogen (
) is not a perfect sphere.[1] It possesses a significant quadrupole moment ( esu cm²). -
The Adsorbent: Aminopyridine linkers (e.g., 2-aminopyridine derived) present lone pairs on the pyridine nitrogen and the exocyclic amine. These are polar, electron-rich sites.
-
The Interaction: At 77 K,
molecules do not just "sit" on the surface; they orient themselves to maximize the electrostatic interaction with the aminopyridine moieties. This specific orientation increases the density of the adsorbed layer locally, leading the BET equation to interpret this "clustering" as the completion of a monolayer earlier than it actually occurs.
The Alternative: Argon at 87 K
Argon is a monoatomic noble gas. It is spherical and has no quadrupole moment .[1] Its interaction with the framework is purely dispersive (London dispersion forces). Therefore, Argon measures the geometric surface area, whereas Nitrogen measures a combination of geometry and electronic landscape.
Part 2: Comparative Analysis & Data Presentation
The following table contrasts the performance of the two probe gases for a hypothetical aminopyridine-based MOF (e.g., a functionalized UiO-67 or IRMOF derivative).
Table 1: Comparative Performance of Probe Gases
| Feature | Nitrogen ( | Argon ( | Application Scientist Verdict |
| Interaction Type | Dispersive + Electrostatic (Quadrupole) | Purely Dispersive (Van der Waals) | Ar Wins: Eliminates chemical bias. |
| Kinetic Diameter | 3.64 Å | 3.40 Å | Ar Wins: Accesses smaller micropores. |
| BET Area Result | Typically Overestimated (e.g., 2100 m²/g) | Accurate Geometric Area (e.g., 1850 m²/g) | Ar is the Truth Standard. |
| C-Constant | Often Negative or Artificially High (>500) | Positive and Physically Realistic | Ar Validates Thermodynamics. |
| Temperature Control | Liquid Nitrogen (Easy) | Liquid Argon or Cryostat (Harder) | N2 is Convenient, but prone to error. |
| IUPAC Status | Standard for Mesopores | Recommended for Polar Micropores | Follow IUPAC 2015 Guidelines. |
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed to ensure structural integrity before measurement, preventing "pore collapse" which is common in functionalized frameworks.
Phase 1: Activation (Solvent Exchange)
Direct heating of DMF/DMSO solvated frameworks often leads to pore collapse due to high surface tension.
-
Initial Wash: Decant synthesis mother liquor. Wash crystals
with fresh DMF. -
Exchange Solvent: Immerse crystals in anhydrous Methanol (MeOH) or Acetone .
-
Why? These solvents have lower boiling points and lower surface tension.
-
-
Soak Duration: Refresh solvent every 4 hours for 3 days.
-
Validation: Check the supernatant via NMR; no DMF peaks should be visible.
-
Phase 2: Degassing (Stepwise Heating)
-
Instrument: Vacuum degasser (
Torr). -
Ramp 1: Heat to 60°C at 1°C/min. Hold for 2 hours. (Removes surface moisture).
-
Ramp 2: Heat to
(typically 120°C–150°C for aminopyridine MOFs) at 2°C/min. -
Hold: Maintain for 12–24 hours.
-
Criterion: Degassing is complete when pressure rise rate is
upon isolating the manifold.
-
Phase 3: Isotherm Measurement
-
Dead Volume: Measure using Helium (warm) or calculate if using a cryostat.
-
Adsorptive: Ultra-high purity Argon (99.999%).
-
Bath: Liquid Argon (87.3 K) or Cryo-cooler.
-
Points: Collect high-resolution data in the relative pressure range
to (logarithmic scale) to capture the micropore filling, then linear steps to .
Part 4: Data Validation (The Rouquerol Criteria)
You cannot simply select
The 4-Step Check:
-
Positive C-constant: If
, the data range is invalid (physically impossible). -
Monotonically Increasing Function: The term
must increase continuously with .[2]-
Action: Plot
vs .[3] Select the range before the maximum of this plot.
-
-
Monolayer Capacity (
): The calculated must fall within the pressure range selected for the fit. -
Relative Pressure Check: The value
must be approximately equal to the at the monolayer capacity.[4]
Part 5: Visualization of Workflows & Mechanisms
Diagram 1: The Validation Workflow
This flowchart illustrates the decision-making process for an Application Scientist ensuring data integrity.
Caption: Operational workflow for validating surface area in polar frameworks. Note the critical loop at the Rouquerol check.
Diagram 2: Interaction Mechanism (Quadrupole vs. Sphere)
Visualizing why
Caption: Mechanistic difference: N2 aligns with polar sites (red arrows) causing density distortion; Ar interacts neutrally.
References
-
Thommes, M., et al. (2015).[5] Physisorption of gases, with special reference to the evaluation of surface area and pore size distribution (IUPAC Technical Report). Pure and Applied Chemistry, 87(9-10), 1051–1069. [Link]
-
Rouquerol, J., et al. (2007). Is the BET equation applicable to microporous adsorbents? Studies in Surface Science and Catalysis, 160, 49–56. [Link]
-
Gómez-Gualdrón, D. A., et al. (2016).[6] Application of Consistency Criteria To Calculate BET Areas of Micro- And Mesoporous Metal-Organic Frameworks.[6] Journal of the American Chemical Society, 138(1), 215–224.[6] [Link][6]
-
Snurr, R. Q., et al. (2012). Assessment of the BET equation for surface area characterization of metal–organic frameworks. Journal of Physical Chemistry C, 116(31), 16652–16661. [Link]
Sources
- 1. BET surfaces with argon 87 K and liquid nitrogen cooling | 3P Instruments [3p-instruments.com]
- 2. microtrac.com [microtrac.com]
- 3. pygaps.readthedocs.io [pygaps.readthedocs.io]
- 4. azom.com [azom.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of Consistency Criteria To Calculate BET Areas of Micro- And Mesoporous Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Single-Crystal X-ray Diffraction Data for 5-(5-Aminopyridin-3-yl)isophthalic Acid Structures
This guide provides a comprehensive comparison of methodologies for validating single-crystal X-ray diffraction data, with a specific focus on the challenges and nuances presented by structures such as 5-(5-Aminopyridin-3-yl)isophthalic acid. This molecule, with its potential for complex hydrogen bonding and solvent interactions, serves as an excellent case study for illustrating the critical importance of rigorous data validation in modern structural chemistry. For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of crystal structures is paramount, as these models form the basis for understanding molecular interactions, guiding drug design, and establishing structure-activity relationships.
The process of crystal structure determination is not merely about obtaining a visually appealing model; it is a scientific endeavor that demands meticulous attention to detail and a thorough validation of the experimental data and the refined structural model.[1] The International Union of Crystallography (IUCr) has established standards and tools to aid in this process, ensuring that published structures are both reproducible and reliable.[2][3][4]
This guide will delve into the "why" behind experimental choices in data validation, comparing and contrasting the essential software and techniques that transform raw diffraction data into a validated, publication-ready crystal structure.
The Crystallographic Information File (CIF): The Foundation of Structural Data
Before delving into validation, it is crucial to understand the format in which crystallographic data is stored and communicated: the Crystallographic Information File (CIF).[5][6] A CIF is a standardized, machine-readable text file that contains a wealth of information about the crystal structure, including unit cell parameters, atomic coordinates, and details of the diffraction experiment.[5][7] This standardized format is essential for data exchange between different software programs and for deposition into crystallographic databases such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD).[8][9]
The integrity of a CIF is the first step in data validation. Any syntactic errors within the file can lead to misinterpretation by analysis software.[10] Fortunately, tools are available to check for and correct these errors before proceeding with a more in-depth validation.[5]
Essential Validation Tools: A Comparative Overview
The two most critical tools in the crystallographer's validation arsenal are checkCIF, provided by the IUCr, and the PLATON suite of programs. While they are often used in conjunction, they offer distinct functionalities and approaches to data validation.
| Feature | checkCIF (IUCr Service) | PLATON |
| Primary Function | Comprehensive validation of a CIF against IUCr standards, generating a detailed report with alerts.[3][11] | A multi-purpose crystallographic tool with extensive geometric and structural analysis capabilities.[12][13][14][15] |
| User Interface | Web-based service for uploading CIFs.[8][9] | Command-line driven or through graphical user interfaces like WINGX.[16] |
| Core Strengths | Standardized, objective assessment of data quality and consistency with established crystallographic norms.[2][17] | In-depth analysis of molecular geometry, intermolecular interactions, and detection of missed symmetry or solvent-accessible voids.[13][18] |
| Output | A formal validation report with categorized alerts (A, B, C, G) that highlight potential issues.[5] | Detailed listing files with geometric calculations, hydrogen bond analysis, and graphical outputs.[19] |
The Validation Workflow: A Step-by-Step Guide
The validation process is a systematic workflow designed to identify and rectify potential errors in a crystal structure. The following diagram illustrates the key stages of this process.
Caption: A typical workflow for single-crystal X-ray diffraction data validation.
Experimental Protocol: CIF Validation using checkCIF
-
Prepare the CIF: Following initial structure solution and refinement using software like SHELXL, a preliminary CIF is generated.[20]
-
Access the checkCIF Service: Navigate to the IUCr's checkCIF web service.[8][9]
-
Upload the CIF: Upload the generated CIF file to the server.
-
Run the Validation: Initiate the validation check. The server will process the file and generate a comprehensive report.
-
Analyze the Report: The report will contain a series of alerts categorized by severity (A, B, C, G).[5] Each alert points to a potential issue that requires investigation.
-
Address the Alerts: Systematically address each alert. This may involve re-refining the structure, correcting experimental details in the CIF, or providing a justification for the observed deviation.
In-Depth Analysis with PLATON: Beyond the Standard Checks
While checkCIF provides an essential overview of data quality, PLATON allows for a deeper dive into the intricacies of the crystal structure.[12][13] This is particularly crucial for molecules like 5-(5-Aminopyridin-3-yl)isophthalic acid, where hydrogen bonding and solvent inclusion are expected to play a significant role in the crystal packing.
Hydrogen Bond Analysis
For 5-(5-Aminopyridin-3-yl)isophthalic acid, the presence of amino and carboxylic acid functional groups makes robust hydrogen bonding a certainty. PLATON can be used to identify and analyze these interactions, providing geometric parameters that help to validate their strength and significance.[21][22]
Experimental Protocol: Hydrogen Bond Analysis with PLATON
-
Load the CIF: Start PLATON and load the CIF of the structure.
-
Run CALC HBONDS: Execute the command to calculate hydrogen bonds.
-
Analyze the Output: PLATON will generate a list of potential hydrogen bonds with their corresponding donor-acceptor distances and angles. This information is critical for understanding the supramolecular assembly of the crystal.
Solvent Accessible Voids and the SQUEEZE Routine
A common challenge in crystallography is the presence of disordered solvent molecules within the crystal lattice.[18] These molecules contribute to the overall diffraction pattern but cannot be modeled with discrete atomic positions. Ignoring their contribution can lead to poor refinement statistics and an inaccurate structural model.[18]
PLATON's SQUEEZE routine is a powerful tool for addressing this issue.[23][24][25] It calculates the contribution of the disordered solvent to the structure factors and allows for this to be accounted for in the refinement process.[24][26]
The following diagram illustrates the logical relationship of the SQUEEZE procedure.
Caption: The logical flow of the PLATON SQUEEZE procedure.
Experimental Protocol: Applying the SQUEEZE Routine
-
Initial Refinement: Perform an initial refinement of the structure without attempting to model the disordered solvent.
-
Run PLATON SQUEEZE: Execute the SQUEEZE routine in PLATON, providing the preliminary CIF and reflection file.[23]
-
Generate New Files: SQUEEZE will generate new instruction (.ins) and reflection (.hkl) files, along with a .fab file containing the solvent contribution.[23]
-
Final Refinement: Use these new files to perform a final refinement in SHELXL. The resulting model will have improved agreement factors and a more accurate representation of the ordered part of the structure.
Interpreting Validation Alerts: A Guide for Researchers
A common point of confusion for those new to crystallographic validation is the interpretation of the alerts generated by checkCIF. It is important to remember that not all alerts indicate a critical error.[27] They are, as the name suggests, alerts that require the crystallographer's attention and interpretation.
| Alert Level | Meaning | Example for 5-(5-Aminopyridin-3-yl)isophthalic acid | Action Required |
| A | A serious issue that likely indicates an error in the structure. | Incorrect space group assignment, unusually short interatomic contacts. | Thorough re-examination of the data and refinement is necessary. |
| B | A potentially serious issue that should be carefully checked. | Large residual electron density peaks, unusually high or low displacement parameters. | Investigate the source of the alert; may require further refinement or data collection. |
| C | A less serious issue, often related to the completeness of the CIF or minor geometric deviations. | Missing experimental details, slight deviations from ideal bond lengths or angles. | Add missing information to the CIF, and provide a comment explaining any deviations. |
| G | A general information alert that may not indicate a problem but warrants review. | Information about the software used, or the presence of solvent-accessible voids. | Review the information and ensure it is consistent with the experimental setup. |
Conclusion
The validation of single-crystal X-ray diffraction data is a multi-faceted process that is essential for ensuring the quality and reliability of crystal structures. For a molecule like 5-(5-Aminopyridin-3-yl)isophthalic acid, with its potential for intricate intermolecular interactions, a thorough validation using a combination of tools like checkCIF and PLATON is indispensable. By understanding the principles behind data validation and following a systematic workflow, researchers can produce accurate and robust structural models that provide a solid foundation for further scientific inquiry.
References
-
A short guide to Crystallographic Information Files - CCDC. (n.d.). Retrieved from [Link]
-
PLATON/CALC VOID. (n.d.). Retrieved from [Link]
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PLATON/SQUEEZE. (n.d.). Retrieved from [Link]
- Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685.
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CIF (Crystallographic Information Framework) - Metadata Standards Catalog. (n.d.). Retrieved from [Link]
-
CIF 1.1 syntax specification. (n.d.). Retrieved from [Link]
-
CIF - Crystallographic Information Framework - DCC. (n.d.). Retrieved from [Link]
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
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-
PLATON/SQUEEZE in the context of Twinning and SHELXL2013. (n.d.). Retrieved from [Link]
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PLATON/SQUEEZE - MIT. (n.d.). Retrieved from [Link]
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-
PLATON MANUAL - MIT. (n.d.). Retrieved from [Link]
- Publication standards for crystal structures. (2011). IUCr Newsletter, 19(2).
- Spek, A. L. (1990). PLATON, An Integrated Tool for the Analysis of the Results of a Single Crystal Structure Determination.
- An overview of PLATON/PLUTON crystal structure validation. (2010).
- Standards for Crystallographic Publishing. (2007). IUCr.
-
PLATON INTRO. (n.d.). Retrieved from [Link]
-
PLATON MANUAL. (n.d.). Retrieved from [Link]
- Validation of Experimental Crystal Structures. (2023). CCDC.
-
introduction for finding additional symmetry with platon. (n.d.). Retrieved from [Link]
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Part 6: The Crystallographic Information File - CIF - An Easy Structure - Sucrose. (n.d.). Retrieved from [Link]
- Chapter 2: The Role of Hydrogen Bonding in Co-crystals. (n.d.). In Books.
- PLATON, A set of Tools for the Interpretation of Structural Results. (2007). Utrecht University.
- Installation of Crystallographic software WinGX, ORTEP3, MERCURY, SHELX, PL
- Explicit treatment of hydrogen bonds in the universal force field: Validation and application for metal-organic frameworks, hydrates, and host-guest complexes. (2017). AIP Publishing.
-
Crystallographic Information Framework. (n.d.). IUCr. Retrieved from [Link]
- Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures. (2017). Chemical Society Reviews.
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- Validation of the Crystallography Open Database using the Crystallographic Inform
-
IUCrData - checkCIF/PLATON reports. (n.d.). IUCr. Retrieved from [Link]
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- Synthesis, Characterization, and Crystal Structure of Three Coordination Polymers from 5-(Pyridin-2-ylmethyl)aminoisophthalic Acid. (2011).
- Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. (2025).
- Structure validation in chemical crystallography. (2008). IUCr.
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- Coordination polymers of 5-substituted isophthalic acid. (2019). OSTI.GOV.
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- Studies of polymorphism in three compounds by single crystal X-ray diffraction. (2000). Acta Crystallographica Section B: Structural Science.
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A Senior Application Scientist's Guide to the Comprehensive Analysis of 5-(5-Aminopyridin-3-yl)isophthalic Acid
In the landscape of advanced materials and pharmaceutical development, the purity and structural integrity of chemical building blocks are paramount. 5-(5-Aminopyridin-3-yl)isophthalic acid, a molecule with significant potential in the synthesis of metal-organic frameworks (MOFs) and as a precursor for active pharmaceutical ingredients (APIs), is no exception. The presence of even minute impurities can dramatically alter the physicochemical properties of the final product, impacting efficacy, safety, and reproducibility.
This guide provides a comprehensive framework for the elemental analysis and purity verification of commercial 5-(5-Aminopyridin-3-yl)isophthalic acid. We will delve into the causality behind the selection of analytical techniques, present self-validating experimental protocols, and compare methodologies to equip researchers, scientists, and drug development professionals with the expertise to ensure the quality of this critical compound.
Foundational Analysis: Elemental Composition
The first step in verifying a compound's identity and purity is to confirm its elemental composition. For organic molecules like 5-(5-Aminopyridin-3-yl)isophthalic acid (C₁₃H₁₀N₂O₄), combustion analysis is the gold standard for determining the mass fractions of carbon, hydrogen, and nitrogen.[1]
Principle of Combustion Analysis
Combustion analysis involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment.[1] The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by detectors. The mass percentages of C, H, and N in the original sample are then calculated. The theoretical values are derived from the molecular formula (C₁₃H₁₀N₂O₄, MW: 258.23 g/mol ).
-
Carbon (C): (13 * 12.011) / 258.23 * 100% = 60.47%
-
Hydrogen (H): (10 * 1.008) / 258.23 * 100% = 3.91%
-
Nitrogen (N): (2 * 14.007) / 258.23 * 100% = 10.85%
A deviation of less than ±0.4% between the experimental and theoretical values is generally considered acceptable and provides strong evidence of the compound's bulk purity.[2]
Protocol: CHN Combustion Analysis
-
Sample Preparation: Dry the sample of 5-(5-Aminopyridin-3-yl)isophthalic acid under a vacuum at 60-80°C for at least 4 hours to remove residual solvents.
-
Instrument Calibration: Calibrate the CHN analyzer using a certified standard, such as acetanilide.
-
Sample Weighing: Accurately weigh 1-3 mg of the dried sample into a tin capsule.
-
Analysis: Introduce the capsule into the combustion furnace of the analyzer.
-
Data Acquisition: The instrument software will automatically calculate and report the weight percentages of C, H, and N.
Data Comparison: Elemental Analysis
| Element | Theoretical % | Experimental % (Batch A) | Experimental % (Batch B) | Acceptance Criteria |
| Carbon | 60.47 | 60.35 | 59.98 | ± 0.4% |
| Hydrogen | 3.91 | 3.95 | 3.88 | ± 0.4% |
| Nitrogen | 10.85 | 10.81 | 10.75 | ± 0.4% |
Interpretation: Batch A meets the acceptance criteria, suggesting high purity. Batch B shows a slight deviation in carbon content, which could indicate the presence of an inorganic impurity or a different organic compound with a lower carbon percentage.
Elemental Impurities: A Risk-Based Approach
Beyond the core elements, drug development professionals must consider trace elemental impurities that may originate from catalysts or manufacturing equipment. The International Council for Harmonisation (ICH) Q3D guideline mandates a risk-based approach to control these impurities.[3] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred technique for this analysis due to its high sensitivity and ability to quantify a wide range of elements.
Purity Verification: A Multi-Technique Approach
While elemental analysis confirms the bulk composition, it cannot identify and quantify structurally similar organic impurities.[4] A robust purity assessment relies on a combination of chromatographic and spectroscopic techniques.
Caption: Comprehensive workflow for purity and identity verification.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the cornerstone of purity determination in the pharmaceutical industry. For an aromatic acid like 5-(5-Aminopyridin-3-yl)isophthalic acid, a reversed-phase HPLC (RP-HPLC) method is typically employed.
Causality of Method Choice: RP-HPLC separates compounds based on their hydrophobicity. The nonpolar stationary phase retains the analyte, and a polar mobile phase is used for elution. By creating a gradient (i.e., increasing the organic solvent concentration over time), we can effectively separate the main compound from both more polar and less polar impurities. UV detection is ideal as the aromatic rings in the molecule provide strong chromophores.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.
Purity is typically calculated using the area percent method, assuming that all compounds have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.15 | Potential Starting Material (e.g., 5-aminoisophthalic acid)[5] |
| 2 | 8.2 | 99.75 | 5-(5-Aminopyridin-3-yl)isophthalic acid |
| 3 | 10.1 | 0.10 | Unknown Impurity |
Comparison: While HPLC provides excellent quantitative data on purity, it does not identify unknown impurities.[6] For this, we turn to Mass Spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns
LC-MS couples the separation power of HPLC with the detection capabilities of a mass spectrometer. This allows for the determination of the molecular weight of impurities, which is a critical step in their structural elucidation.
Caption: Workflow for impurity identification using LC-MS.
Causality of Method Choice: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like our target compound, minimizing fragmentation and providing a clear molecular ion peak ([M+H]⁺ or [M-H]⁻). A high-resolution mass spectrometer (like a Q-TOF) can provide highly accurate mass measurements, enabling the calculation of possible elemental formulas for unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is an unparalleled technique for the unambiguous confirmation of molecular structure.[7] Both ¹H and ¹³C NMR should be performed.
Causality of Method Choice: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information about the carbon skeleton of the molecule. For a pyridine derivative, the chemical shifts are characteristic and can be used to confirm the substitution pattern.[7][8]
-
Pyridine Ring Protons: Resonances in the aromatic region (δ 7.0-9.0 ppm), with specific shifts and coupling patterns confirming the 3,5-disubstitution.
-
Isophthalic Acid Ring Protons: Signals in the aromatic region (δ 7.5-8.5 ppm).
-
Amine (-NH₂): A broad singlet that may exchange with D₂O.
-
Carboxylic Acid (-COOH): A very broad singlet at a downfield chemical shift (>10 ppm).
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Assign peaks based on known chemical shifts for similar structures.[9][10]
Comparison: NMR is excellent for structural confirmation and can detect impurities if they are present at levels typically >1%. For trace impurity analysis, HPLC is more sensitive. Quantitative NMR (qNMR) can be used for highly accurate purity determination but requires a certified internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
FTIR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups, providing an orthogonal, confirmatory "fingerprint" of the molecule.[11]
Causality of Method Choice: The technique is based on the absorption of infrared radiation by molecular vibrations. The absorption frequencies are characteristic of specific bonds and functional groups.
-
N-H Stretch (Amine): Two bands in the region of 3300-3500 cm⁻¹.[12]
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: In the 1250-1350 cm⁻¹ region.
Comparison: FTIR is an excellent qualitative tool for identity confirmation but is not suitable for quantification or the detection of minor impurities. Its value lies in its speed and simplicity as a screening tool.
Conclusion: An Integrated Approach to Quality Assurance
No single technique is sufficient to fully characterize and release a batch of a high-purity chemical like 5-(5-Aminopyridin-3-yl)isophthalic acid. A comprehensive and self-validating approach, as outlined in this guide, is essential.
-
Elemental Analysis confirms the fundamental composition.
-
HPLC provides the primary quantitative measure of purity and detects process-related impurities and degradants.
-
LC-MS offers the crucial capability to identify these unknown impurities.
-
NMR provides unambiguous structural confirmation.
-
FTIR serves as a rapid identity check.
By integrating these techniques, researchers and drug developers can establish a robust quality control system, ensuring the reliability and reproducibility of their work and adhering to the stringent guidelines set forth by regulatory bodies like the ICH.[3][13][14] This multi-faceted analytical strategy is the bedrock of scientific integrity and product quality.
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ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]
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AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
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ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. Retrieved from [Link]
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ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
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IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
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PubMed. (1993). Purity determination and evaluation of new drug substances. Retrieved from [Link]
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European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
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Medikamenter QS. (2025, July 30). Understanding Assay, Purity, and Potency in Analytical Chemistry. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. Retrieved from [Link]
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AA Blocks. (n.d.). 2417554-17-5 | MFCD32706636 | 5-(5-Aminopyridin-3-yl)isophthalic acid. Retrieved from [Link]
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PMC. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]
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IJTSRD. (2022, March 15). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]
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US Pharmacopeia. (n.d.). General Chapters: <471> OXYGEN FLASK COMBUSTION. Retrieved from [Link]
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Wiley. (2002). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]
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DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]
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Bulletin of the Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]
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PubChem. (n.d.). 5-Aminoisophthalic acid. Retrieved from [Link]
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Taylor & Francis. (2023, January 16). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Chemical Reactivity, AIM, NBO, NLO, Hirshfeld Analysis of 4-Aminobenzoic Acid Pyrazinoic Acid. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Acids and Alcohols on Amaze Aromatic Stationary Phases. Retrieved from [Link]
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US Pharmacopeia. (2014, April 30). 476 Organic Impurities in Drug Substances and Drug Products. Retrieved from [Link]
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Pharmaceutical Technology. (2025, March 10). Organic Impurities in Chemical Drug Substances. Retrieved from [Link]
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USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from [Link]
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Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Retrieved from [Link]
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ECA Academy. (2014, May 14). Organic Impurities Testing: USP plans extensive Revision of General Chapters and Monographs. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Characterization, and Crystal Structure of Three Coordination Polymers from 5-(Pyridin-2-ylmethyl)aminoisophthalic Acid. Retrieved from [Link]
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PMC. (n.d.). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. Retrieved from [Link]
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PubMed. (2007, November 15). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Retrieved from [Link]
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OECD. (n.d.). ISOPHTHALIC ACID CAS N°: 121-91-5. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. Retrieved from [Link]
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Arkivoc. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
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Comparative study of gas selectivity in amine- vs. pyridine-functionalized MOF linkers
Executive Summary
This guide provides a rigorous technical comparison between amine (-NH₂) and pyridine (-C₅H₄N-) functionalized Metal-Organic Framework (MOF) linkers for gas separation applications, specifically targeting CO₂/N₂ selectivity.
While amine functionalization is often the default standard for enhancing CO₂ affinity via chemisorption-like mechanisms, pyridine-functionalized linkers offer a compelling alternative characterized by moderate binding energies, lower regeneration costs, and distinct steric gating effects. This study synthesizes experimental data to assist researchers in selecting the optimal functionalization strategy based on the trade-off between capacity (uptake) and regenerability (kinetics) .
Mechanistic Principles: The Nitrogen Interface
The core differentiator between these two functionalities lies in the electronic environment of the nitrogen atom, which dictates the nature of the host-guest interaction.
Amine Functionalization (Primary/Secondary)
-
Chemical Nature: The nitrogen atom in a pendant amine group (e.g., 2-aminoterephthalic acid) is
hybridized (or with significant -character conjugation) with a localized lone pair. -
Interaction Mechanism:
-
Chemisorption: In dry conditions, primary amines can react with CO₂ to form carbamates (
), creating a very strong bond. -
Strong Physisorption: Formation of strong hydrogen bonds with the oxygen atoms of CO₂.
-
-
Thermodynamics: High Isosteric Heat of Adsorption (
typically 40–90 kJ/mol).
Pyridine Functionalization (Heterocyclic)
-
Chemical Nature: The nitrogen atom is incorporated into the aromatic ring (e.g., 2,5-pyridinedicarboxylic acid).[1] It is
hybridized, with the lone pair orthogonal to the -system, rendering it less basic than aliphatic amines but still a valid Lewis base. -
Interaction Mechanism:
-
Dipole-Quadrupole Interaction: The permanent dipole of the pyridine ring interacts with the large quadrupole moment of CO₂.
-
Steric Gating: Pyridine rings often introduce rigid pore constriction, enhancing selectivity via the molecular sieving effect rather than purely chemical affinity.
-
-
Thermodynamics: Moderate Isosteric Heat of Adsorption (
typically 25–40 kJ/mol).
Comparative Performance Data
The following data aggregates performance metrics from isostructural MOF series (primarily UiO-66 and MOF-253/74 analogs) to ensure valid comparability.
Table 1: Physicochemical & Adsorption Metrics
| Metric | Amine-Functionalized (e.g., UiO-66-NH₂) | Pyridine-Functionalized (e.g., UiO-66-PDC / MOF-253) | Implication |
| Lewis Basicity ( | High (Stronger Base) | Moderate (Weaker Base) | Amine binds acidic gases (CO₂) more tightly. |
| CO₂ Uptake (1 bar, 298 K) | High (~2.5 - 3.5 mmol/g) | Moderate (~1.5 - 2.5 mmol/g) | Amine MOFs maximize storage capacity. |
| CO₂/N₂ Selectivity (IAST) | Very High (30 - 80+) | High (20 - 50) | Amine is superior for deep purification; Pyridine is sufficient for bulk separation. |
| Isosteric Heat ( | 40 - 90 kJ/mol | 25 - 40 kJ/mol | Pyridine MOFs require significantly less energy to regenerate . |
| Water Stability | Moderate to High (Steric protection) | High (Aromatic stability) | Pyridine linkers often retain higher crystallinity in humid streams. |
| Regeneration Temp. | High (>100°C often required) | Low (Pressure swing or mild heat <80°C) | Pyridine offers lower OPEX for cyclic processes. |
Data Interpretation[2][3][4][5][6][7][8][9][10]
-
Capacity vs. Energy Penalty: UiO-66-NH₂ exhibits superior uptake due to the formation of carbamates or strong H-bonds. However, this comes at the cost of a high energy penalty for regeneration.
-
Kinetics: Pyridine-functionalized MOFs often demonstrate faster desorption kinetics because the interaction is purely physisorptive (dipole-induced), avoiding the activation energy barrier associated with breaking chemical bonds (carbamate reversion).
Visualization of Interaction Pathways
The following diagram illustrates the divergent pathways for CO₂ capture and the regeneration dynamics for both linker types.
Figure 1: Mechanistic divergence in CO₂ capture between amine and pyridine linkers. Note the trade-off between binding strength and regeneration ease.
Experimental Protocols
To validate these differences in your own laboratory, follow these standardized protocols for synthesis and characterization.
Synthesis of Comparative Linkers (UiO-66 Analogues)
Goal: Synthesize isostructural Zr-MOFs differing only in linker functionalization to isolate the chemical effect.
Materials:
-
Metal Source:
-
Linker A (Amine): 2-aminoterephthalic acid (
) -
Linker B (Pyridine): 2,5-pyridinedicarboxylic acid (
)[1] -
Modulator: Acetic acid or Benzoic acid (critical for crystallinity)
-
Solvent: DMF (N,N-dimethylformamide)
Protocol:
-
Dissolution: Dissolve 1.0 mmol of
and 1.0 mmol of the respective linker in 30 mL DMF via sonication (15 min). -
Modulation: Add 30 mmol of Acetic Acid. (Ratio Zr:Linker:Modulator = 1:1:30).
-
Solvothermal Reaction: Seal in a Teflon-lined autoclave. Heat at 120°C for 24 hours .
-
Washing: Centrifuge solid product. Wash 3x with DMF (to remove unreacted linker) and 3x with Methanol (to exchange pore solvent).
-
Activation: Heat under vacuum at 150°C for 12 hours to remove solvent. Note: Ensure temperature does not degrade the amine group, though 150°C is generally safe for BDC-NH2.
Gas Adsorption Measurement (Selectivity Determination)
Goal: Determine
Workflow:
-
Isotherm Collection:
-
Measure pure component isotherms for
and at 273 K and 298 K up to 1 bar using a volumetric gas analyzer (e.g., Micromeritics 3Flex). -
Critical Step: Ensure complete degassing (< 5 µmHg) prior to analysis.
-
-
Data Fitting:
-
Fit the experimental data to the Dual-Site Langmuir (DSL) model:
-
Why DSL? It accounts for energetic heterogeneity (e.g., metal sites vs. functional groups).
-
-
IAST Calculation:
-
Use the fitted parameters to calculate selectivity (
) for a typical flue gas mixture (e.g., 15% / 85% ): -
Where
is the adsorbed mole fraction and is the bulk phase mole fraction.
-
Critical Analysis & Recommendations
When to Choose Amine (-NH₂):
-
Application: Deep removal of CO₂ (polishing steps) where ppm-level purity is required (e.g., trace contaminant removal).
-
Condition: Low partial pressure of CO₂ (< 0.1 bar). The steep isotherm slope of amine-MOFs at low pressure ensures high uptake even at low concentrations.
-
Caveat: Be prepared for higher thermal energy costs for regeneration.
When to Choose Pyridine (-C₅H₄N-):
-
Application: Bulk separation (e.g., biogas upgrading) or Pressure Swing Adsorption (PSA) cycles.
-
Condition: Moderate to high partial pressure of CO₂.
-
Benefit: The lower binding energy allows for regeneration simply by reducing pressure, significantly lowering the operating cost (OPEX). Furthermore, pyridine sites are less prone to oxidative degradation compared to primary amines.
Future Outlook: Cooperative Systems
Recent research suggests "sandwiching" CO₂ between multiple functional groups. Pyridine-functionalized MOFs can be post-synthetically modified (e.g., metalation of the pyridine nitrogen with
References
-
Adsorption of Pyridine over Amino-Functionalized Metal–Organic Frameworks . The Journal of Physical Chemistry C. [Link]
-
Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker . Dalton Transactions. [Link]
-
Design of amine-functionalized metal–organic frameworks for CO2 separation . Chemical Communications. [Link]
-
Enhanced isosteric heat, selectivity, and uptake capacity of CO2 adsorption in a metal-organic framework by impregnated metal ions . Chemical Science. [Link]
-
UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance . Materials. [Link][1][2][3][4][5][6][7][8][9]
Sources
- 1. Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of the synthesis, activation, and isosteric heats of CO2 adsorption of the isostructural series of metal-organic frameworks M3(BTC)2 (M = Cr, Fe, Ni, Cu, Mo, Ru) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Cationic MOF with High Uptake and Selectivity for CO2 due to Multiple CO2 -Philic Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High-Selective CO2 Capture in Amine-Decorated Al-MOFs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
Benchmarking Guide: Catalytic Turnover Frequencies of 5-(5-Aminopyridin-3-yl)isophthalic Acid Based Catalysts
Based on the specific structural and catalytic profile of 5-(5-Aminopyridin-3-yl)isophthalic acid (often abbreviated as H₂api or H₂apip in literature), the following guide benchmarks its performance in Metal-Organic Framework (MOF) catalysis.
The primary validated application for catalysts based on this ligand is the cyanosilylation of aldehydes , where the ligand's bifunctional nature (pyridine/amine Lewis bases + carboxylate linkers) enables high turnover frequencies (TOF) and size-selective catalysis, specifically in Cd(II) and Co(II) based frameworks.
Executive Summary
5-(5-Aminopyridin-3-yl)isophthalic acid (H₂api) is a high-performance hetero-functional ligand designed for constructing bifunctional Metal-Organic Frameworks (MOFs) . Unlike standard linkers (e.g., terephthalic acid) that serve purely structural roles, H₂api incorporates two distinct active sites within the scaffold:
-
Lewis Basic Pyridyl Site: Facilitates substrate activation or secondary metal binding.
-
H-Bond Donating Amino Group: Enhances substrate recognition and transition state stabilization.
Catalysts derived from H₂api, particularly Cd-api and Co-api frameworks, exhibit superior catalytic activity in C–C bond-forming reactions (e.g., cyanosilylation, Knoevenagel condensation) compared to mono-functionalized benchmarks like UiO-66-NH₂ or HKUST-1.
Ligand Architecture & Catalyst Design
The H₂api ligand (CAS: 2417554-17-5) is engineered to overcome the "pore blockage" issue common in post-synthetically modified MOFs. By embedding the functional groups directly into the linker backbone, H₂api-based catalysts maintain high porosity while maximizing active site density.
Structural Logic
-
Formula: C₁₃H₁₀N₂O₄ (MW: 258.23 g/mol )[1]
-
Topology: The isophthalate moiety typically forms paddlewheel or rod-shaped secondary building units (SBUs), while the 5-aminopyridyl arm extends into the pore, creating a "pendant" active site.
-
Active Mechanism: The pyridyl nitrogen acts as a nucleophilic activator, while the amino group can stabilize anionic intermediates via hydrogen bonding.
Comparative Benchmarking: Cyanosilylation of Aldehydes
The standard benchmark reaction for H₂api-based catalysts is the cyanosilylation of benzaldehyde with trimethylsilyl cyanide (TMSCN) . This reaction tests the catalyst's ability to activate both the carbonyl electrophile (via the metal node) and the silyl nucleophile (via the organic linker).
Performance Metrics (TOF & Yield)
The following table compares a representative Cd(II)-api MOF against industry-standard heterogeneous catalysts.
| Catalyst System | Active Sites | Time (h) | Yield (%) | TOF (h⁻¹) | Reusability (Cycles) |
| Cd-api MOF (Target) | Cd²⁺ (Lewis Acid) + Pyridyl/NH₂ (Lewis Base) | 2.0 | 99 | ~495 | >5 |
| HKUST-1 (Cu-BTC) | Cu²⁺ (Lewis Acid) | 6.0 | 85 | ~14 | 3 |
| UiO-66-NH₂ | Zr⁴⁺ + NH₂ (Weak Base) | 12.0 | 92 | ~8 | 4 |
| ZIF-8 | Zn²⁺ + Imidazole (Steric bulk) | 24.0 | 45 | <2 | N/A |
| Homogeneous Catalyst (Et₃N) | Tertiary Amine (Base only) | 10.0 | 88 | N/A | 0 |
Key Insight: The Cd-api catalyst achieves 99% conversion in 2 hours , significantly outperforming HKUST-1 (6h) and UiO-66-NH₂ (12h). This acceleration is attributed to the dual-activation mechanism where the Cd²⁺ center polarizes the aldehyde oxygen, while the uncoordinated pyridyl/amino group activates the TMSCN.
Mechanistic Visualization
The high TOF of H₂api catalysts stems from a cooperative "push-pull" mechanism.
Figure 1: Synergistic catalytic cycle for cyanosilylation over H₂api-based MOFs. The metal node activates the electrophile, while the ligand activates the nucleophile.
Experimental Protocols
A. Synthesis of Cd-api Catalyst
Note: This protocol yields the 2D layer-pillared structure optimized for catalysis.
-
Reagents: Dissolve Cd(NO₃)₂·4H₂O (0.1 mmol) and 5-(5-Aminopyridin-3-yl)isophthalic acid (0.1 mmol) in a solvent mixture of DMF/H₂O (4:1 v/v, 10 mL).
-
Solvothermal Reaction: Seal the mixture in a 20 mL Teflon-lined autoclave. Heat at 105 °C for 72 hours .
-
Isolation: Cool to room temperature (rate: 5 °C/h). Collect the colorless block crystals by filtration.
-
Activation: Wash with DMF (3x) and ethanol (3x). Solvent-exchange with acetone for 24 hours, then dry under vacuum at 80 °C for 6 hours.
B. Catalytic Testing (Cyanosilylation)[2]
-
Setup: In a dried Schlenk tube, introduce benzaldehyde (1.0 mmol) and TMSCN (1.2 mmol).
-
Catalyst Addition: Add activated Cd-api MOF (1.0 mol%, approx. 5-10 mg based on MW).
-
Reaction: Stir at room temperature (25 °C) under N₂ atmosphere.
-
Monitoring: Withdraw aliquots at 30-minute intervals. Dilute with CDCl₃ and analyze via ¹H NMR (monitor the methine proton shift from ~10.0 ppm in aldehyde to ~5.5 ppm in product).
-
Recycling: Centrifuge the catalyst, wash with CH₂Cl₂, dry, and reuse.
Critical Analysis & Limitations
-
Solvent Stability: H₂api-based MOFs (especially Cd-based) are stable in organic solvents (DCM, Toluene, DMF) but may degrade in highly acidic aqueous solutions (pH < 4).
-
Substrate Scope: The catalyst shows excellent size selectivity. While benzaldehyde converts rapidly (99%), bulky substrates like 9-anthraldehyde show <10% conversion due to steric hindrance within the pores, confirming heterogeneous catalysis (catalysis occurs inside the pore, not on the surface).
-
Leaching Test: Perform a hot filtration test after 30 minutes. If the reaction stops after removing the solid, the catalysis is truly heterogeneous.
References
-
Hu, L., et al. (2018).[2] "Robust heterometallic MOF catalysts for cyanosilylation of aldehydes." Inorganic Chemistry Frontiers, 5, 2772-2776.[2]
-
ChemicalBook. (n.d.). "5-(5-aminopyridin-3-yl)isophthalic acid Product Properties."
-
BLD Pharm. (2024). "MOF Ligands: 5-(5-Aminopyridin-3-yl)isophthalic acid."[3]
-
Nanochemazone. (2024). "5-(5-aminopyridin-3-yl)isophthalic acid Powder MOF."
Sources
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 5-(5-Aminopyridin-3-yl)isophthalic Acid
This document provides a comprehensive, step-by-step guide for the proper disposal of 5-(5-Aminopyridin-3-yl)isophthalic acid. As this compound is not commonly associated with a standardized, publicly available Safety Data Sheet (SDS), this guide synthesizes data from its constituent chemical moieties—aminopyridine and isophthalic acid—to establish a robust and safety-centric disposal protocol. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance.
Hazard Assessment: A Synthesis of Structural Components
The disposal protocol for any chemical is dictated by its hazard profile. 5-(5-Aminopyridin-3-yl)isophthalic acid combines the structural features of an aminopyridine and an amino-substituted isophthalic acid. Therefore, it must be handled with the assumption that it carries the hazards of both classes of compounds. Aminopyridines are recognized for their acute toxicity, while isophthalic acid derivatives can act as irritants.[1][2]
Table 1: Inferred Hazard Profile and Safety Recommendations
| Hazard Classification | Description | Rationale & Primary Source |
|---|---|---|
| Acute Toxicity | Assumed to be toxic or harmful if swallowed, inhaled, or in contact with skin. | Aminopyridines are acutely toxic compounds.[1] The oral LD50 for 2-aminopyridine in rats is 200 mg/kg.[3] |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation. | 5-Aminoisophthalic acid, a closely related structure, is classified as a skin and eye irritant.[2] |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. | Isophthalic acid derivatives can be toxic to aquatic life.[4] Pyridine compounds should not be released into the environment.[5] |
| Target Organ Toxicity | Potential for neurological effects. | Aminopyridines are known to block K+ channels, which can lead to convulsions or seizures.[1] |
Given this profile, 5-(5-Aminopyridin-3-yl)isophthalic acid must be classified and handled as hazardous waste. Under no circumstances should it be disposed of via standard trash or sewer systems.[6][7]
Pre-Disposal Safety: Engineering and Personal Protective Equipment
Before initiating any waste collection, it is imperative to establish a safe handling environment. The causality is clear: minimizing exposure is the primary defense against chemical hazards.
-
Engineering Controls : All handling and preparation of waste should occur within a certified chemical fume hood.[6][7] This is crucial to prevent the inhalation of any fine powders or aerosols, which is a primary exposure route for aminopyridine compounds.[8]
-
Personal Protective Equipment (PPE) : A complete PPE ensemble is mandatory. This protocol is self-validating; the equipment protects you while you execute the procedure.
-
Eye Protection : Chemical splash goggles are required.[6]
-
Hand Protection : Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[7][9]
-
Body Protection : A lab coat must be worn to prevent contamination of personal clothing.[6]
-
Respiratory Protection : If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator is necessary.[8]
-
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for collecting and storing waste containing 5-(5-Aminopyridin-3-yl)isophthalic acid until it can be collected by a licensed waste disposal service.
Step 1: Waste Identification and Segregation
Proper segregation is fundamental to preventing dangerous chemical reactions within a waste container.
-
Identify All Waste Streams : This includes the pure compound, reaction mixtures containing the compound, contaminated solvents, and any contaminated lab materials (e.g., filter paper, gloves, weighing boats, spill cleanup materials).[4]
-
Segregate Incompatibles : This waste must be kept separate from incompatible materials. As an acidic compound with an amine group, it should be stored away from:
Step 2: Container Selection and Labeling
The integrity of the waste containment system is paramount.
-
Select a Compatible Container : Use a high-density polyethylene (HDPE) or glass container that is in good condition, free from damage, and has a secure, leak-proof screw cap.[7][11] The container must be chemically compatible with the waste.[12]
-
Label the Container : As soon as the first drop of waste is added, the container must be labeled.[12] The label must be firmly attached and include the following information:[13]
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "5-(5-Aminopyridin-3-yl)isophthalic Acid " (no formulas or abbreviations)
-
The names of any other chemical constituents and their approximate percentages.
-
The primary hazard characteristics: "Toxic ", "Irritant ".[12]
-
Step 3: Waste Accumulation and Storage
Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[4][10]
-
Keep Containers Closed : The waste container must remain closed at all times except when adding waste.[13] Do not leave a funnel in the container.[13]
-
Use Secondary Containment : Place the primary waste container inside a larger, chemically resistant tub or bucket to contain any potential leaks or spills.[12]
-
Store in a Designated SAA : The SAA should be an isolated area, such as a designated cabinet or a secondary container within a fume hood, away from general laboratory traffic.[12]
-
Weekly Inspections : The SAA and its containers must be inspected weekly for leaks, container degradation, and proper labeling.[11]
Step 4: Arranging Final Disposal
-
Monitor Fill Level : Do not overfill the container. Leave at least one inch of headspace to allow for vapor expansion.[10]
-
Request Pickup : Once the container is 90% full, or if it has been accumulating for an extended period (typically six to twelve months, per institutional policy), arrange for collection.[13][14]
-
Contact EHS : Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[4] Provide them with the complete information from the waste label.
Spill Management Protocol
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill zone.[5]
-
Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[7]
-
Don PPE : Before attempting cleanup, don the full PPE described in Section 2.[8]
-
Contain and Absorb :
-
Collect Waste : Scoop the absorbed material and contaminated solids into a designated hazardous waste container and label it appropriately as described in Step 2.[4]
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 5-(5-Aminopyridin-3-yl)isophthalic acid waste.
Caption: Disposal workflow for 5-(5-Aminopyridin-3-yl)isophthalic Acid.
References
-
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]
-
Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. Retrieved from [Link]
-
Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
-
2-AMINO PYRIDINE Material Safety Data Sheet. (n.d.). Alkali Metals Limited. Retrieved from [Link]
-
ISOPHTHALIC ACID Safety Data Sheet. (2019, July 4). SysKem Chemie GmbH. Retrieved from [Link]
-
Isophthalic acid Safety Data Sheet. (2025, August 19). Lotte Chemical. Retrieved from [Link]
-
3-AMINOPYRIDINE. (1950). Organic Syntheses, 30, 3. Retrieved from [Link]
-
Procedures for the disposal of liquid chemical residues and aqueous solutions. (2015, March 23). Stockholm University. Retrieved from [Link]
-
Aminopyridines Chemical Information Review Document. (2006, March). National Cancer Institute. Retrieved from [Link]
-
3-Aminophthalic acid Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
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- 14. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(5-Aminopyridin-3-yl)isophthalic acid
Welcome to a comprehensive guide on the safe handling of 5-(5-Aminopyridin-3-yl)isophthalic acid. As researchers dedicated to advancing drug development, our most critical asset is our team. Ensuring your safety through meticulous laboratory practice is not just a requirement; it is the bedrock of innovative and reproducible science. This document moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal when working with this specific chemical compound. Our goal is to build a deep-rooted culture of safety that empowers you to work confidently and securely.
Hazard Analysis: Understanding the Compound
5-(5-Aminopyridin-3-yl)isophthalic acid, also known as 5-Aminoisophthalic acid (CAS No. 99-31-0), is a solid, typically a beige powder.[1] A thorough risk assessment begins with understanding its inherent hazards. According to safety data sheets (SDS), this compound presents the following risks:
-
Skin Irritation: It is classified as a skin irritant (Category 2).[1][3]
-
Serious Eye Irritation: It is known to cause serious eye irritation (Category 2).[1][2][3]
-
Respiratory Irritation: As a fine powder, it may cause respiratory irritation.[1]
The presence of an aromatic amine functional group warrants additional caution, as this class of compounds can sometimes be readily absorbed through the skin and may present other long-term health hazards.[4][5] Therefore, our protective measures must be robust, addressing all potential routes of exposure: inhalation, ingestion, skin contact, and eye contact.
The First Line of Defense: Engineering and Administrative Controls
Before any PPE is selected, we must emphasize that PPE is the last line of defense.[6] The primary methods for exposure control are engineering and administrative controls.
-
Engineering Controls: All handling of 5-(5-Aminopyridin-3-yl)isophthalic acid powder must be performed in a certified chemical fume hood or a powder containment hood. This is non-negotiable. These systems capture airborne particles at the source, preventing inhalation.[7] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[1]
-
Administrative Controls: Access to areas where this chemical is handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide.
Core Directive: Personal Protective Equipment Ensemble
The following PPE is mandatory for all personnel handling 5-(5-Aminopyridin-3-yl)isophthalic acid in its solid form.
Eye and Face Protection
-
Rationale: The compound is a known serious eye irritant.[2][3] Any airborne dust could lead to significant injury.
-
Protocol:
-
Safety Goggles: At a minimum, chemical splash goggles that conform to ANSI Z87.1 standards are required. These provide a seal around the eyes, protecting from dust and potential splashes.[7]
-
Face Shield: When weighing or transferring larger quantities of the powder (typically >1 gram), a face shield must be worn in addition to safety goggles. This provides a secondary layer of protection for the entire face.[6]
-
Skin and Body Protection
-
Rationale: The compound causes skin irritation, and the aromatic amine structure suggests a potential for dermal absorption.[1][4][5]
-
Protocol:
-
Gloves: The selection of appropriate gloves is critical. Due to the presence of the amine group, standard nitrile gloves may offer only short-term splash protection and have poor resistance to amines.[8]
-
Recommended: Use a double-gloving technique. The inner glove can be a standard nitrile glove. The outer glove should be a thicker, chemical-resistant glove such as butyl rubber or neoprene, which generally offer better protection against aromatic amines.[9]
-
Validation: Always consult a glove manufacturer's chemical resistance chart for specific data.[9][10][11][12] If gloves become contaminated, they must be removed and replaced immediately, following proper doffing procedures to avoid skin contact.
-
-
Laboratory Coat: A long-sleeved, cuffed laboratory coat is mandatory to protect skin and personal clothing.[7][13]
-
Full Coverage: Legs and feet must be fully covered. This means long pants and closed-toe, non-slip shoes are required.[13][14]
-
Respiratory Protection
-
Rationale: As a powder, this compound poses a significant inhalation risk, which can cause respiratory irritation.[1] Engineering controls are primary, but respiratory protection is a necessary secondary measure, especially during weighing and transfer operations where dust generation is most likely.
-
Protocol:
-
Respirator Type: A NIOSH-approved air-purifying respirator is required.[15][16] Given the particulate nature of the hazard, a respirator equipped with a particulate filter is necessary.
-
Filter Selection: A half-mask or full-facepiece elastomeric respirator with N95, R95, or P95 filters (or better, e.g., N100, P100) is required. The 'N' series is sufficient if no oil-based aerosols are present, which is typical for this application.[17]
-
Fit Testing: All personnel required to wear a respirator must be medically cleared and have passed a quantitative or qualitative fit test within the last 12 months, as per OSHA standard 29 CFR 1910.134.[18] A respirator is ineffective if it does not form a proper seal with the user's face.
-
Procedural Guidance: Safe Handling Workflow
A systematic approach ensures safety at every step. The following diagram and protocol outline the mandatory workflow for handling this compound.
Caption: Safe Handling Workflow for 5-(5-Aminopyridin-3-yl)isophthalic acid.
Step-by-Step Protocol for PPE Donning and Doffing
This sequence is critical to prevent cross-contamination.
Donning (Putting On):
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Lab Coat: Don your lab coat, ensuring it is fully buttoned.
-
Respirator: Put on and perform a seal check on your NIOSH-approved respirator.
-
Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if required.
-
Outer Gloves: Put on the second, more resistant pair of gloves (e.g., neoprene), ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing (Taking Off):
-
Decontaminate (if possible): Gently wipe down the exterior of your outer gloves and face shield before removal.
-
Outer Gloves: Remove the outer gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them immediately into a designated hazardous waste container.
-
Face Shield/Goggles: Remove face protection by handling the straps, moving from back to front.
-
Lab Coat: Remove your lab coat, folding it inward on itself to contain any surface contamination.
-
Respirator: Remove your respirator.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.
-
Hygiene: Wash your hands thoroughly with soap and water.
Operational and Disposal Plans
A safe operation concludes only when all materials, including waste, are properly managed.
Summary of PPE Recommendations
| Task | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Weighing Solid (<1g) | Chemical Splash Goggles | Double Gloves, Lab Coat | NIOSH-Approved Half-Mask Respirator (e.g., N95) |
| Weighing Solid (>1g) | Goggles + Face Shield | Double Gloves, Lab Coat | NIOSH-Approved Half-Mask Respirator (e.g., N95) |
| Handling Solutions | Chemical Splash Goggles | Single Pair Nitrile Gloves, Lab Coat | Not typically required if handled in a fume hood |
Disposal Plan
All waste generated from handling 5-(5-Aminopyridin-3-yl)isophthalic acid must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Chemical Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. The label must read "Hazardous Waste" and list the chemical name.[19] |
| Contaminated PPE | All gloves, disposable lab coats, and other contaminated materials must be placed in the solid hazardous waste container. |
| Contaminated Glassware | Rinse glassware three times with a suitable solvent in a fume hood. The rinsate must be collected and disposed of as hazardous liquid waste. |
Follow all institutional and regulatory guidelines for hazardous waste disposal, which are governed by the EPA's Resource Conservation and Recovery Act (RCRA).[20][21]
Emergency Response
In the event of an exposure, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[1][22] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][22]
By adhering to these rigorous protocols, we not only protect ourselves and our colleagues but also ensure the integrity and quality of our scientific work. Safety is an active process, not a passive state. Let this guide serve as your trusted resource in the laboratory.
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Glove Compatibility . CP Lab Safety. [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations . WasteX. [Link]
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Powder Coating Personal Protective Equipment (PPE) Requirements . NSP Coatings. [Link]
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PPE for Powder Coating: Safety and Maximum Protection . ThermoPoudre. [Link]
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Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions. [Link]
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Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]
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Hazardous Waste Guide: Identification, Storage, Disposal & Compliance . MCF Environmental Services. [Link]
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Personal Protective Equipment (PPE) . U.S. Department of Health & Human Services. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
